molecular formula C9H7BrN2 B189531 4-Bromo-3-quinolinamine CAS No. 36825-34-0

4-Bromo-3-quinolinamine

Cat. No.: B189531
CAS No.: 36825-34-0
M. Wt: 223.07 g/mol
InChI Key: GZIQGMJOGFFTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-quinolinamine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIQGMJOGFFTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346659
Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36825-34-0
Record name 4-Bromo-3-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36825-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 4-Bromo-3-quinolinamine, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of bromo and amino functionalities at specific positions offers valuable opportunities for further molecular derivatization and the development of novel therapeutic agents.[1][2]

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, based on established transformations of quinoline systems, a reliable two-step synthetic pathway is proposed. This route involves the nitration of a commercially available starting material, 4-bromoquinoline, followed by the selective reduction of the introduced nitro group to the corresponding amine.

A plausible synthetic approach is the reduction of a 4-bromo-3-nitroquinoline precursor. This method is analogous to the synthesis of similar aminoquinolines, such as the reduction of 4-isobutylamino-3-nitroquinoline to 4-isobutylamino-3-aminoquinoline via catalytic hydrogenation.[3]

Proposed Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Bromoquinoline B 4-Bromo-3-nitroquinoline A->B H₂SO₄, HNO₃ C 4-Bromo-3-nitroquinoline D This compound C->D H₂, Raney Nickel Methanol G cluster_0 Analytical Techniques cluster_1 Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Proton and Carbon Environment & Connectivity NMR->Connectivity FTIR FTIR Spectroscopy FuncGroups Functional Groups (Amine, Aromatic C-H, C=N, C-Br) FTIR->FuncGroups MS Mass Spectrometry MolWeight Molecular Weight and Elemental Composition MS->MolWeight Structure Proposed Structure of This compound MolWeight->Structure FuncGroups->Structure Connectivity->Structure

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-quinolinamine, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, details relevant experimental protocols, and explores its potential biological activities and mechanisms of action.

Core Physicochemical Properties

This compound, identified by the CAS number 36825-34-0, possesses a unique molecular architecture that underpins its chemical behavior and biological interactions.[1][2][3][4] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.073 g/mol N/A
IUPAC Name 4-bromoquinolin-3-amineN/A
CAS Number 36825-34-0[1][2][3][4]
Melting Point Not available
Boiling Point Not available
Solubility Not available
logP (Predicted) Not available
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[5]

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound could involve the bromination of a suitable quinoline precursor followed by the introduction of an amino group at the 3-position. The following diagram illustrates a generalized workflow for the synthesis of a substituted aminoquinoline, which can be adapted for this compound.

G cluster_0 General Synthetic Workflow for Aminoquinolines start Starting Quinoline Precursor step1 Halogenation (e.g., Bromination) start->step1 intermediate Halogenated Quinoline Intermediate step1->intermediate step2 Amination Reaction (e.g., Buchwald-Hartwig or SNAr) intermediate->step2 product Substituted Aminoquinoline step2->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

A generalized workflow for the synthesis of substituted aminoquinolines.

A detailed experimental protocol for a related compound, 3-aminoquinoline from 3-bromoquinoline, via the Buchwald-Hartwig amination is available and can serve as a starting point for developing a specific protocol for this compound.[7] This would typically involve reacting a di-halogenated quinoline precursor with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand and base.

Biological Activity and Signaling Pathways

Quinoline derivatives are recognized for their broad spectrum of biological activities, including anticancer and antiprotozoal properties.[3][8][9][10][11][12][13][14][15] The 4-aminoquinoline scaffold, in particular, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.

Potential Mechanisms of Action

While specific studies on the mechanism of action of this compound are limited, the broader class of 4-aminoquinolines is known to exert its biological effects through various mechanisms:

  • Antiprotozoal Activity: One of the most well-documented mechanisms for antimalarial 4-aminoquinolines is the interference with heme detoxification in the parasite's food vacuole. These compounds are thought to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.

  • Modulation of Toll-Like Receptors (TLRs): Some quinoline derivatives have been shown to act as agonists or antagonists of Toll-like receptors (TLRs), which are key components of the innate immune system.[5][16][17][18][19] This immunomodulatory activity can contribute to their therapeutic effects in various diseases, including cancer and infectious diseases. The interaction with TLRs can trigger downstream signaling cascades, leading to the production of cytokines and other immune mediators.

  • Mitochondrial Dysfunction: There is evidence to suggest that certain quinoline compounds can induce mitochondrial dysfunction in cancer cells and parasites.[20][21][22][23][24] This can involve the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and ultimately, cell death.

The following diagram illustrates a potential signaling pathway involving the modulation of Toll-like receptors by a quinoline derivative.

TLR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-kB Activation TRAF6->NFkB Cytokines Cytokine Production NFkB->Cytokines Leads to Quinoline This compound (Potential Modulator) Quinoline->TLR Binds to TLR

A potential signaling pathway involving TLR modulation by a quinoline derivative.

Experimental Workflows for Analysis

The characterization and purity analysis of synthesized this compound would typically involve a combination of chromatographic and spectroscopic techniques. A standard workflow for the analysis of such a compound is outlined below.

Analysis_Workflow cluster_0 Analytical Workflow Sample Synthesized This compound HPLC High-Performance Liquid Chromatography (HPLC) for Purity Assessment Sample->HPLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) for Molecular Weight Confirmation Sample->LCMS NMR Nuclear Magnetic Resonance (NMR) for Structural Elucidation Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis Sample->FTIR Data Data Analysis and Structure Confirmation HPLC->Data LCMS->Data NMR->Data FTIR->Data

A typical analytical workflow for the characterization of a synthesized compound.

High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound.[25][26][27] Liquid chromatography-mass spectrometry (LC-MS) provides crucial information about the molecular weight, confirming the identity of the target molecule. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise molecular structure and confirming the positions of the bromo and amino substituents on the quinoline ring. Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a complete experimental dataset for all its physicochemical properties is not yet available, existing knowledge of related quinoline derivatives provides a strong basis for its synthesis, analysis, and biological evaluation. Further research is warranted to fully elucidate its properties and therapeutic potential, including detailed studies on its mechanism of action and interaction with specific biological targets and signaling pathways. This in-depth guide serves as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

4-Bromo-3-quinolinamine (CAS: 36825-34-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 4-Bromo-3-quinolinamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to serve as a foundational resource for researchers. The experimental protocols and spectral data presented are proposed and predictive, requiring experimental validation.

Introduction

This compound is a halogenated derivative of the 3-aminoquinoline scaffold. The quinoline ring system is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The presence of an amino group and a bromine atom on the quinoline core makes this compound a potentially valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. The 4-aminoquinoline class, in particular, has been extensively investigated for its therapeutic potential, most notably as antimalarial agents. This document outlines the key physicochemical properties, a proposed synthetic route, predicted spectral characteristics, and the potential biological significance of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These are based on its chemical structure and information from chemical suppliers.

PropertyValueReference
CAS Number 36825-34-0[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
IUPAC Name 4-bromoquinolin-3-amine
SMILES Nc1cnc2c(c1Br)cccc2
Appearance Predicted to be a solid at room temperature

Synthesis and Experimental Protocols

Proposed Synthesis: Buchwald-Hartwig Amination of 3,4-Dibromoquinoline

A potential route to this compound is the selective amination of 3,4-dibromoquinoline. The differential reactivity of the bromine atoms at the 3- and 4-positions of the quinoline ring would be key to the success of this approach.

Reaction Scheme:

Buchwald-Hartwig Amination Reactant 3,4-Dibromoquinoline Product This compound Reactant->Product  Pd Catalyst (e.g., Pd2(dba)3)  Ligand (e.g., Xantphos)  Base (e.g., NaOtBu)  Solvent (e.g., Toluene)  Heat Ammonia Ammonia source (e.g., Benzophenone imine, then hydrolysis) Ammonia->Product

Figure 1: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (Proposed):

  • Reaction Setup: To an oven-dried Schlenk tube, add 3,4-dibromoquinoline (1.0 mmol), a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add a strong base (e.g., sodium tert-butoxide, 1.5-2.0 mmol) and an ammonia surrogate (e.g., benzophenone imine, 1.1 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis: Upon completion, cool the reaction to room temperature. Add an acidic aqueous solution (e.g., 2 M HCl) and stir to hydrolyze the imine.

  • Work-up: Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Structural Characterization and Predicted Data

The definitive identification of this compound would require a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.0s1HH2
~7.5 - 8.2m4HH5, H6, H7, H8
~4.0 - 5.0br s2H-NH₂

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~150C2
~148C8a
~140C3
~120 - 135C4a, C5, C6, C7, C8
~110C4
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amino group and the aromatic quinoline core.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongC=C and C=N stretching
~1300MediumC-N stretching
~1050StrongC-Br stretching
Mass Spectrometry (MS)

The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom.

m/zDescription
222/224Molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Potential Biological Significance and Applications

While no specific biological studies on this compound have been identified, the broader class of 4-aminoquinolines is of significant interest to researchers in drug discovery.

Antimalarial Potential

4-Aminoquinolines are a cornerstone of antimalarial therapy.[2][3] Compounds in this class are known to interfere with heme detoxification in the malaria parasite's food vacuole. It is plausible that this compound and its derivatives could exhibit antimalarial activity.

Antimalarial_MoA cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Detoxification Heme_Complex Heme-Drug Complex Heme->Heme_Complex Toxicity Parasite Death Heme->Toxicity (toxic) 4-AQ_Derivative 4-Aminoquinoline Derivative 4-AQ_Derivative->Heme_Complex Heme_Complex->Toxicity leads to

Figure 2: Generalized mechanism of action for 4-aminoquinoline antimalarials.

Anticancer and Kinase Inhibition Potential

Various substituted quinolines have been investigated as anticancer agents, with some acting as kinase inhibitors.[4][5] The substitution pattern on the quinoline ring is crucial for this activity. The development of derivatives from this compound could lead to novel compounds with antiproliferative properties.

Synthetic Building Block

The bromine atom at the 4-position of this compound serves as a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a wide range of substituents, enabling the generation of chemical libraries for structure-activity relationship (SAR) studies.[6]

Synthetic_Utility Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Product_Aryl 4-Aryl-3-aminoquinolines Suzuki->Product_Aryl Product_Alkenyl 4-Alkenyl-3-aminoquinolines Heck->Product_Alkenyl Product_Alkynyl 4-Alkynyl-3-aminoquinolines Sonogashira->Product_Alkynyl Product_Amino 3,4-Diaminoquinolines Buchwald->Product_Amino

Figure 3: Potential synthetic transformations of this compound.

Conclusion

This compound (CAS: 36825-34-0) is a chemical entity with significant potential as a building block in medicinal chemistry, particularly for the development of novel therapeutics targeting malaria and cancer. While specific experimental data for this compound remains scarce, this guide provides a robust starting point for researchers by proposing a viable synthetic route, predicting its spectral characteristics, and contextualizing its potential biological importance within the well-established field of quinoline chemistry. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.

References

The Expanding Therapeutic Landscape of Novel Quinoline Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties of novel quinoline derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways modulated by these promising therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a range of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2][3] Their mechanisms of action are varied and often involve the targeted inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[4][5][6]

Inhibition of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4] Novel quinoline derivatives have been developed as potent inhibitors of this pathway, with some acting as dual mTORC1 and mTORC2 inhibitors.[5][7] For instance, the compound 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM.[7] Another study reported quinoline derivatives with dual PI3K/mTOR inhibitory effects, with one compound exhibiting an IC50 of 0.72 µM against PI3K and 2.62 µM against mTOR.[6]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Some quinoline derivatives have been shown to exert their anticancer effects by modulating this pathway. For example, the clinical candidate BIRB796, a selective p38 MAP kinase inhibitor, features a structure that has inspired the development of novel quinoxaline inhibitors.[8]

EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets in cancer therapy. Novel quinoline-based compounds have been designed as dual inhibitors of EGFR and HER2.[9] One such derivative demonstrated potent inhibitory activity with IC50 values of 71 nM for EGFR and 31 nM for HER2.[10] Another series of quinazoline derivatives bearing a semicarbazone moiety showed excellent inhibitory activity against the double mutant T790M/L858R EGFR.[11]

Quantitative Anticancer Activity of Novel Quinoline Derivatives
Compound ID/SeriesCancer Cell Line(s)Activity MetricValueReference(s)
Quinoline-chalcone derivative 12e MGC-803 (gastric)IC501.38 µM[12][13]
HCT-116 (colon)IC505.34 µM[12][13]
MCF-7 (breast)IC505.21 µM[12][13]
Quinoline derivative 4c MDA-MB-231 (breast)Tubulin Polymerization IC5017 ± 0.3 µM[2][14]
K-562, MOLT-4, RPMI-8226, SR (leukemia)GI505.16 - 8.17 µM[2]
HOP-92, NCI-H23 (non-small cell lung)GI502.37 - 3.20 µM[2]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ )HL-60 (leukemia)mTOR Inhibition IC5064 nM[7]
Quinoline-based EGFR/HER-2 dual inhibitor 5a EGFRIC5071 nM[9][10]
HER-2IC5031 nM[9][10]
Quinazoline derivative 19b Wild-type EGFRIC500.05 nM[11]
T790M/L858R mutant EGFRIC505.6 nM[11]
4-aminoquinoline derivative HA-2l mTORIC5066 nM[5]
4-aminoquinoline derivative HA-2c mTORIC5075 nM[5]
Phenylsulfonylurea quinoline derivative 38 PI3KIC500.72 µM[6]
mTORIC502.62 µM[6]
MCF-7 (breast)IC50Comparable to control[6]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have a long history of use as antimicrobial agents, and novel compounds continue to show significant promise against a variety of bacterial and fungal pathogens.[15][16][17][18][19]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse. Some, like the fluoroquinolones, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Others are believed to function as peptide deformylase (PDF) inhibitors or disrupt the fungal cell wall.[17][18]

Quantitative Antimicrobial Activity of Novel Quinoline Derivatives
Compound ID/SeriesMicroorganism(s)Activity MetricValueReference(s)
Iodo-quinoline derivativesS. epidermidis, C. parapsilosisMICVaried[15]
Quinoline-based hydroxyimidazolium hybrid 7b S. aureusMIC2 µg/mL (5 µM)[16]
M. tuberculosis H37RvMIC10 µg/mL (24 µM)[16]
Quinoline-based hydroxyimidazolium hybrids 7c, 7d C. neoformansMIC15.6 µg/mL[16]
6-amino-4-methyl-1H-quinoline-2-one derivativesB. cereus, Staphylococcus, Pseudomonas, E. coliMIC3.12 - 50 µg/mL[17][18]
Rhodanine derivatives with quinoline fraction 24a, 24b MDR Gram-positive bacteriaMIC1 µg/mL[19]
Benzimidazole quinolonesMRSAMIC0.125 - 0.5 µg/mL[19]
Quinolone triazole 6d MRSAMIC0.5 µg/mL[19]

Antiviral Activity: Combating Viral Threats

Several novel quinoline derivatives have demonstrated potent antiviral activity against a range of viruses, including Enterovirus D68 (EV-D68), SARS-CoV-2, and Zika virus.[20][21][22]

Mechanisms of Antiviral Action

The antiviral mechanisms of these compounds are often virus-specific. For example, some anti-EV-D68 quinoline analogues have been shown to interact with the viral protein VP1, inhibiting viral replication at an early stage. Against the Zika virus, certain derivatives have been found to hamper its replication.[21]

Quantitative Antiviral Activity of Novel Quinoline Derivatives
Compound ID/SeriesVirusActivity MetricValueReference(s)
Quinoline analogue 19 EV-D68EC500.05 - 0.10 µM
Quinoline-morpholine hybrid 1 SARS-CoV-2 (Vero 76 cells)EC501.5 ± 1.0 µM[20]
Quinoline-morpholine hybrid 2 SARS-CoV-2 (Caco-2 cells)EC505.9 ± 3.2 µM[20]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2 Zika VirusEC500.8 ± 0.07 µM[21]
Diarylpyrazolylquinoline derivative 3 Dengue Virus (DENV-2)IC500.81 ± 0.07 µM[21]
2,8-Bis(trifluoromethyl)quinoline derivative 13a Zika VirusEC500.8 µM[23]
N'-(2-hydroxybenzylidene)-4-oxo-1,4-dihydroquinoline-3-carbohydrazidesZika and Chikungunya VirusesSignificant activity[23]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Novel quinoline derivatives have been investigated for their anti-inflammatory properties, with many demonstrating the ability to inhibit key inflammatory mediators.[24][25][26][27]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of nitric oxide (NO) production.[24][26] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS).[24] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[25]

Quantitative Anti-inflammatory Activity of Novel Quinoline Derivatives
Compound ID/SeriesTarget/AssayActivity MetricValueReference(s)
Chiral pyrazolo isoquinoline derivative 7d NO Inhibition (LPS-induced RAW 264.7 cells)IC5020.76 µM[24]
Chiral pyrazolo isoquinoline derivative 7b NO Inhibition (LPS-induced RAW 264.7 cells)IC5033.8 µM[24]
Chiral pyrazolo isoquinoline derivative 7f NO Inhibition (LPS-induced RAW 264.7 cells)IC5026.74 µM[24]
Quinoline derivative 12c COX-2 InhibitionIC500.1 µM[25]
Quinoline derivative 14a COX-2 InhibitionIC500.11 µM[25]
Quinoline derivative 14b COX-2 InhibitionIC500.11 µM[25]
1,3(2H,4H)-isoquinolinedione (FR038470 )Mouse iNOS InhibitionIC508.8 µM[26]
5-chloro-2,4(1H,3H)-quinazolonedione (FR191863 )Mouse iNOS InhibitionIC501.9 µM[26]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinoline_PI3K Quinoline Derivatives Quinoline_PI3K->PI3K Quinoline_mTOR Quinoline Derivatives Quinoline_mTOR->mTORC1 Quinoline_mTOR->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by novel quinoline derivatives.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Quinoline_MAPK Quinoline Derivatives Quinoline_MAPK->Raf Quinoline_MAPK->MEK Potential Target

Caption: MAPK/ERK signaling pathway with potential points of inhibition by quinoline derivatives.

Experimental_Workflow_Anticancer start Start: Synthesized Quinoline Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis western_blot Western Blot Analysis (Signaling Pathway Proteins) mechanism->western_blot end Identify Lead Compound(s) cell_cycle->end apoptosis->end western_blot->end

Caption: General experimental workflow for evaluating the anticancer activity of quinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of novel quinoline derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Zone of Inhibition Assay for Antimicrobial Susceptibility

Principle: This agar diffusion method is used to assess the antimicrobial activity of a substance. A clear zone around an antimicrobial agent-impregnated disk indicates the inhibition of microbial growth.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the quinoline derivatives onto the agar surface. A disk with the solvent used to dissolve the compounds serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is observed) in millimeters.

Minimum Inhibitory Concentration (MIC) Test

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the quinoline derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect specific proteins in a sample of tissue or cell extract. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative for a specified time, then harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in each phase of the cell cycle.

Nitric Oxide (NO) Production Assay

Principle: The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, underscore its importance in drug discovery. The ability of these compounds to modulate key signaling pathways with high potency and selectivity offers significant opportunities for the development of next-generation therapies for a wide range of diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of quinoline-based drug development.

References

Unveiling the Molecular Architecture of 4-Bromo-3-quinolinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-3-quinolinamine (CAS No. 36825-34-0), a substituted quinoline of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of fundamental properties and predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. Methodologies for obtaining definitive empirical data are also detailed.

Core Molecular Properties

This compound possesses a molecular formula of C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[1] The structure consists of a quinoline core with a bromine atom substituted at the C4 position and an amine group at the C3 position. These substitutions significantly influence the molecule's electronic properties and reactivity, making its precise structural confirmation paramount for any research application.

Predicted Spectroscopic and Crystallographic Data

The following tables summarize the predicted and key analytical data for this compound. These values are derived from computational models and spectral data of similar compounds, such as 3-aminoquinoline and various bromo-aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Tentative Assignment
~8.70s-H2
~8.05d8.5H5
~7.80d8.0H8
~7.65ddd8.5, 7.0, 1.5H7
~7.45ddd8.0, 7.0, 1.0H6
~4.00br s-NH₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Tentative Assignment
~148.0C8a
~145.5C2
~138.0C4
~131.0C7
~129.5C5
~128.0C4a
~127.5C6
~122.0C8
~115.0C3

Table 3: Key Mass Spectrometry and Infrared Spectroscopy Data

TechniqueExpected Observation
Mass Spectrometry (EI) Molecular ion (M⁺) peaks at m/z 222 and 224 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes.
Infrared Spectroscopy (KBr, cm⁻¹) ~3450-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), ~1580, 1480 (C=C, C=N stretch), ~1100-1000 (C-Br stretch).

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z4

Experimental Protocols for Structural Elucidation

Definitive structural characterization of this compound requires empirical data acquisition. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum on the same instrument. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns that can aid in structural elucidation. Electrospray Ionization (ESI) is a softer technique useful for confirming the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Analysis: Identify the molecular ion peak (M⁺). For this compound, a characteristic isotopic pattern of two peaks of nearly equal intensity, separated by 2 m/z units, is expected due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups, such as the N-H stretches of the amine and the C-Br stretch.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms and the crystal packing.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement software (e.g., SHELX).[2]

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and a hypothetical signaling pathway for research purposes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides C-H Framework ms Mass Spectrometry (EI, ESI) purification->ms Confirms MW & Formula ir IR Spectroscopy purification->ir Identifies Functional Groups crystal_growth Single Crystal Growth purification->crystal_growth Requires pure sample elucidation Structure Elucidated nmr->elucidation ms->elucidation ir->elucidation xray X-ray Diffraction crystal_growth->xray xray->elucidation Provides 3D Structure

Caption: Experimental workflow for the structural elucidation of this compound.

signaling_pathway compound This compound receptor Hypothetical Kinase Target compound->receptor Inhibition substrate Substrate Protein receptor->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Apoptosis, Proliferation) p_substrate->response Downstream Signaling

Caption: Hypothetical signaling pathway involving this compound as a kinase inhibitor.

References

4-Bromo-3-quinolinamine: A Versatile Heterocyclic Scaffold for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-quinolinamine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom at the 4-position and the nucleophilic amino group at the 3-position, make it a versatile scaffold for the synthesis of a diverse array of functionalized quinoline derivatives. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents, particularly as kinase inhibitors.

Physicochemical Properties and Spectral Data

PropertyValue
CAS Number 36825-34-0
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)

Note: The physical properties are predicted based on the chemical structure and data for similar compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from a suitable quinoline precursor. This process typically includes the nitration of a bromoquinoline followed by the reduction of the nitro group to an amine.

General Synthetic Workflow

The logical workflow for the synthesis of this compound is outlined below. This process begins with the bromination of a suitable quinoline derivative, followed by nitration and subsequent reduction to yield the final product.

G cluster_synthesis Synthesis of this compound start Quinoline Precursor bromination Bromination start->bromination nitro Nitration to 4-Bromo-3-nitroquinoline bromination->nitro reduction Reduction of Nitro Group nitro->reduction product This compound reduction->product

A general synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitration and Reduction (General Procedure)

The following is a generalized protocol for the synthesis of this compound. Optimization may be required based on the specific starting materials and laboratory conditions.

Step 1: Synthesis of 4-Bromo-3-nitroquinoline

A suitable bromoquinoline precursor is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity of the nitration.

  • Materials: Bromoquinoline derivative, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

    • Slowly add the bromoquinoline derivative to the cooled acid mixture with constant stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with water until neutral, and dry to obtain crude 4-Bromo-3-nitroquinoline.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 4-Bromo-3-nitroquinoline to this compound

The nitro group of 4-Bromo-3-nitroquinoline is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation.

  • Materials: 4-Bromo-3-nitroquinoline, reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd-C), solvent (e.g., ethanol, ethyl acetate), acid (for SnCl₂ reduction, e.g., HCl).

  • Procedure (using SnCl₂):

    • Dissolve 4-Bromo-3-nitroquinoline in a suitable solvent (e.g., ethanol).

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the quinoline solution.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Key Reactions of this compound

The bromine atom at the 4-position of this compound is susceptible to various palladium-catalyzed cross-coupling reactions, making it an excellent substrate for generating diverse libraries of substituted 3-aminoquinolines. The amino group at the 3-position can also be further functionalized.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle start This compound + R-B(OH)₂ product 4-Aryl-3-quinolinamine start->product  Pd Catalyst, Base, Solvent pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oxidative_add Ar-Br transmetal Transmetalation (Ar-Pd(II)-R)L₂ oxidative_add->transmetal R-B(OH)₂ / Base reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Ar-R

General scheme and catalytic cycle of the Suzuki-Miyaura coupling.
  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF/water mixture).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent(s).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC.

    • After completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901680-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O110875-85

Note: Yields are typical ranges reported for similar substrates and are for illustrative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and alkylamines, to generate N-substituted 4-amino-3-quinolinamine derivatives.

G cluster_buchwald Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle start This compound + R¹R²NH product N-Substituted-4-amino-3-quinolinamine start->product  Pd Catalyst, Ligand, Base, Solvent pd0 Pd(0)L oxidative_add Oxidative Addition (Ar-Pd(II)-Br)L pd0->oxidative_add Ar-Br amine_coord Amine Coordination & Deprotonation oxidative_add->amine_coord R¹R²NH / Base reductive_elim Reductive Elimination amine_coord->reductive_elim reductive_elim->pd0 Ar-NR¹R²

General scheme and catalytic cycle of the Buchwald-Hartwig amination.
  • Materials: this compound, primary or secondary amine, palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos, BINAP), base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

    • Add this compound and the amine (1.1-1.5 equivalents).

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhos (2/4)NaOtBu (1.5)Toluene1001280-90
2MorpholinePd(OAc)₂/RuPhos (2/4)K₃PO₄ (2)Dioxane901875-85
3BenzylaminePd₂(dba)₃/BINAP (1/2)Cs₂CO₃ (2)Toluene1101080-90

Note: Yields are typical ranges reported for similar substrates and are for illustrative purposes.

Applications in Medicinal Chemistry: Kinase Inhibitors

The 4-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, with notable examples including the anti-malarial drug chloroquine. Derivatives of this compound are of particular interest as potential kinase inhibitors due to their ability to be readily diversified at the 4-position, allowing for the exploration of structure-activity relationships (SAR) by targeting the ATP-binding site of various kinases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for cancer therapy. Several studies have shown that quinoline-based compounds can effectively inhibit kinases within this pathway, particularly PI3K and mTOR.[1]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition of apoptosis mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor 4-Anilino-3-aminoquinoline Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

References

Unlocking the Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the foundation for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Its inherent versatility allows for substitutions at various positions, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles. This has led to the development of numerous clinically significant drugs.[3] This technical guide provides an in-depth overview of the therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. For researchers, scientists, and drug development professionals, this document details quantitative data, experimental methodologies, and the underlying signaling pathways associated with these therapeutic actions.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of crucial signaling pathways like those mediated by tyrosine kinases, and disruption of tubulin polymerization.[5][6]

Quantitative Anticancer Activity

The anticancer efficacy of substituted quinolines is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of various substituted quinoline derivatives against different cancer cell lines.

Derivative Class Compound Cancer Cell Line IC50 (µM) Reference
Quinoline-Chalcone39A549 (Lung)1.91[7]
Quinoline-Chalcone40K-562 (Leukemia)5.29[7]
2-Arylquinoline13HeLa (Cervical)8.3[8]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline18HeLa (Cervical)13.15[8]
2-Phenylquinolin-4-amine7aHT-29 (Colon)8.12[9]
2-Phenylquinolin-4-amine7dHT-29 (Colon)9.19[9]
Quinoline-based dihydrazone3bMCF-7 (Breast)7.016[10]
Quinoline-based dihydrazone3cMCF-7 (Breast)7.05[10]
4-Aminoquinoline4fA549 (Lung)comparable to doxorubicin[11]
4-Aminoquinoline4fMCF-7 (Breast)comparable to doxorubicin[11]
8-Amino-5-(aryloxy)-6-methoxy-4-methylquinoline7T47D (Breast)0.016[12]
Key Signaling Pathways in Anticancer Activity

Apoptosis Induction: Many substituted quinolines exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the quinoline derivative PQ1 has been shown to activate both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) in breast cancer cells.[13] Similarly, tetrahydrobenzo[h]quinoline derivatives have been observed to increase the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway, in MCF-7 cells.[14]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline_ext Substituted Quinoline DeathReceptor Death Receptor (e.g., Fas, TNFR) Quinoline_ext->DeathReceptor activates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 Quinoline_int Substituted Quinoline Bax Bax Quinoline_int->Bax upregulates Bcl2 Bcl-2 Quinoline_int->Bcl2 downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptosis induction by substituted quinolines.

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers. Several quinoline derivatives have been developed as potent inhibitors of RTKs such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[6][15] By blocking the ATP-binding site of these kinases, quinoline-based drugs inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis.[15]

tyrosine_kinase_inhibition Quinoline Substituted Quinoline (e.g., EGFR inhibitor) RTK Receptor Tyrosine Kinase (e.g., EGFR) Quinoline->RTK binds to ATP-binding site Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream activates ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of tyrosine kinase inhibition.

Experimental Protocols for Anticancer Activity

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline derivative for 48-72 hours.[18]

  • MTT Addition: Remove the medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[17][18]

  • Incubation: Incubate the plate at 37°C for 1.5-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[18][19] Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Antimicrobial Applications of Substituted Quinolines

Substituted quinolines, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibacterial agents.[16] Their therapeutic utility also extends to antifungal and antiprotozoal activities.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted quinolines is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative Class Compound Microorganism MIC (µg/mL) Reference
FluoroquinoloneCiprofloxacinS. aureus-[16]
FluoroquinoloneCiprofloxacinE. coli-[16]
Quinoline Derivative11S. aureus6.25[16]
Quinoline Derivative12E. colicomparable to Chloramphenicol[16]
Quinoline-2-one6cMRSA0.75[20]
Quinoline-2-one6cVRE0.75[20]
Quinoline-2-one6lMRSA-[20]
Quinoline-2-one6oMRSA-[20]
Novel Quinoline6C. difficile1.0[21]
Novel Quinoline7MRSA1.5[21]
Key Mechanisms of Antimicrobial Action

The primary antibacterial target of quinolones is the bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[22] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[22]

antimicrobial_mechanism Quinoline Substituted Quinoline (Fluoroquinolone) DNA_Gyrase DNA Gyrase (Gram-negative) Quinoline->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinoline->Topo_IV inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks stabilizes complex Topo_IV->DNA_Replication Topo_IV->DS_Breaks stabilizes complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Antimicrobial mechanism of quinolones.

Experimental Protocols for Antimicrobial Activity

Broth Microdilution Method for MIC Determination:

This method determines the MIC of an antimicrobial agent in a liquid growth medium.[13]

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the substituted quinoline in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2]

Agar Dilution Method for MIC Determination:

This method involves incorporating the antimicrobial agent into an agar medium.[2][23]

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of the substituted quinoline.[23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Inoculation: Spot a standardized volume of the inoculum onto the surface of each agar plate.[23]

  • Incubation: Incubate the plates at 37°C for 16-18 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.[23]

Antiviral Applications of Substituted Quinolines

Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and Zika virus.[24][25] Their mechanisms of action often involve the inhibition of key viral enzymes or interference with the viral replication cycle.[21][24]

Quantitative Antiviral Activity

The antiviral potency of substituted quinolines is typically expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication or activity by 50%.

Derivative Class Compound Virus EC50/IC50 (µM) Reference
Linear Aromatic N-polycyclic1Bovine Viral Diarrhea Virus (BVDV)EC50: 0.3, IC50: 0.48[24]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine2Zika VirusEC50: 0.8[24]
Andrographolide derivative4Zika VirusEC50: 1.31[24]
Andrographolide derivative5Zika VirusEC50: 4.5[24]
Quinoline derivative6Enterovirus A71 (EV-A71)EC50: 1.238[24]
4-[(Quinolin-4-yl)amino]benzamideG07Influenza A/WSN/33 (H1N1)EC50: 11.38, IC50: 0.23[16]
Quinoline-triazole hybrid6dInfluenza H1N1-[12]
Quinoline-triazole hybrid6eInfluenza H1N1-[12]
Quinoline-triazole hybrid9bInfluenza H1N1-[12]
Quinoline derivative1aeInfluenza A Virus (IAV)IC50: 1.87[23]
Quinolinonyl derivative1aHIV-1EC50: 2.27[21]
Key Mechanisms of Antiviral Action

Inhibition of Influenza Virus Replication: Substituted quinolines can interfere with the influenza virus life cycle at various stages. For example, some derivatives inhibit the RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral genome transcription and replication.[16][26] Others may block the function of viral proteins like neuraminidase, which is involved in the release of new virus particles from infected cells.[12]

antiviral_influenza_mechanism cluster_virus_lifecycle Influenza Virus Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication vRNA Replication (RdRp complex) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release (Neuraminidase) Assembly->Release Quinoline_RdRp Substituted Quinoline (RdRp Inhibitor) Quinoline_RdRp->Replication inhibits Quinoline_NA Substituted Quinoline (NA Inhibitor) Quinoline_NA->Release inhibits

Caption: Inhibition of influenza virus replication.

Inhibition of HIV Replication: Certain quinoline derivatives have shown promise as anti-HIV agents by targeting the HIV-1 integrase (IN), an enzyme crucial for integrating the viral DNA into the host genome.[20][21] Some compounds act as allosteric inhibitors, binding to a site on the integrase distinct from the active site and inducing aberrant multimerization of the enzyme, thereby blocking its function.[20][25]

Experimental Protocols for Antiviral Activity

Plaque Reduction Assay:

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[1]

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Compound and Virus Incubation: Pre-treat the cells with various dilutions of the substituted quinoline for 1 hour. Then, infect the cells with a known titer of the virus.[1]

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.[1]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose, methylcellulose) containing the corresponding concentrations of the quinoline derivative. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the untreated virus control, and the EC50 or IC50 value is determined.[1]

Neuroprotective Applications of Substituted Quinolines

Substituted quinolines have demonstrated significant neuroprotective potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][22] Their mechanisms of action often involve antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][17]

Quantitative Neuroprotective Activity

The neuroprotective effects of quinoline derivatives can be quantified by measuring their ability to protect neuronal cells from various insults.

Derivative Class Compound Assay/Model Result Reference
Quinoline-O-carbamate3fAβ(25-35)-induced PC12 cell injuryRemarkable neuroprotective effects at 5 and 10 µM[17]
Quinoline-O-carbamate3kAβ(25-35)-induced PC12 cell injurySignificant neuroprotective effects at 10 µM[17]
Quinoline-O-carbamate3mAβ(25-35)-induced PC12 cell injurySignificant neuroprotective effects at 5 and 10 µM[17]
Quinoline-O-carbamate3nAβ(25-35)-induced PC12 cell injurySignificant neuroprotective effects at 5 and 10 µM[17]
QuinolylNitroneQN23Oxidative stress-induced neurotoxicityEC50 and maximal neuroprotective activity determined[27]
Key Signaling Pathways in Neuroprotection

Antioxidant and Anti-inflammatory Pathways: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Substituted quinolines can exert neuroprotective effects by scavenging free radicals and modulating inflammatory pathways.[1]

neuroprotection_pathway Quinoline Substituted Quinoline OxidativeStress Oxidative Stress (ROS/RNS) Quinoline->OxidativeStress scavenges Inflammation Neuroinflammation (e.g., Cytokines) Quinoline->Inflammation inhibits NeuronalSurvival Neuronal Survival Quinoline->NeuronalSurvival promotes NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage

Caption: Neuroprotective mechanisms of substituted quinolines.

Enzyme Inhibition: Certain quinoline derivatives can inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[22] Inhibition of AChE, for example, increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.

Experimental Protocols for Neuroprotective Activity

In Vitro Neuroprotection Assay:

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.[1]

  • Cell Culture: Culture neuronal or neuron-like cells (e.g., SH-SY5Y, PC12) in a 96-well plate.[1]

  • Pre-treatment: Pre-treat the cells with various concentrations of the substituted quinoline derivative.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., MPP+, rotenone, amyloid-beta peptide).[1]

  • Cell Viability Assessment: After a defined incubation period, assess cell viability using an appropriate method, such as the MTT assay.[1]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the quinoline derivative compared to the toxin-treated control.

Experimental and Drug Discovery Workflows

The discovery and development of new therapeutic agents based on the quinoline scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

drug_discovery_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_preclinical Preclinical Development Design Compound Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Cytotoxicity, MIC) Purification->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Mechanism of Action) PrimaryScreening->SecondaryScreening LeadID Lead Identification SecondaryScreening->LeadID LeadOpt Lead Optimization LeadID->LeadOpt InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A typical drug discovery workflow.

Conclusion

Substituted quinolines represent a highly versatile and pharmacologically significant class of compounds with immense therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores the importance of continued research and development in this area. The ability to readily modify the quinoline scaffold allows for the generation of extensive compound libraries, and high-throughput screening methodologies are crucial for identifying novel drug candidates. A thorough understanding of their mechanisms of action and the key signaling pathways they modulate is essential for the rational design of next-generation quinoline-based therapeutics with improved potency, selectivity, and safety profiles. This technical guide provides a foundational resource for scientists and drug development professionals to advance the exploration of substituted quinolines in the quest for novel and effective treatments for a wide range of human diseases.

References

The Emergence of 4-Bromo-3-quinolinamine Analogs: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Within this privileged heterocyclic family, the strategic placement of functional groups can dramatically influence therapeutic potential. This technical guide focuses on a specific, yet underexplored, subclass: 4-Bromo-3-quinolinamine analogs. The introduction of a bromine atom at the 4-position and an amino group at the 3-position creates a unique electronic and steric environment, opening new avenues for the design of targeted therapeutics, particularly in oncology and infectious diseases.

This document provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of this compound analogs, drawing upon data from structurally related compounds to illuminate the therapeutic promise of this chemical space.

Synthesis of the this compound Core and its Analogs

The synthesis of the this compound scaffold can be approached through several strategic pathways. While direct, one-pot syntheses are not yet widely reported, a logical and effective approach involves a multi-step sequence, primarily focusing on the regioselective introduction of the bromo and amino functionalities.

Synthetic Strategy 1: Nitration and Reduction of a 4-Bromoquinoline Precursor

A plausible and effective route to the this compound core commences with the synthesis of a 4-bromo-3-nitroquinoline intermediate. This intermediate can then be subjected to reduction to yield the target amine.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-3-nitroquinoline

  • Starting Material: 3-Nitroquinoline.

  • Bromination: To a solution of 3-nitroquinoline in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified duration until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is carefully quenched with an appropriate aqueous solution (e.g., sodium bisulfite solution followed by neutralization with a base like sodium bicarbonate). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford 4-bromo-3-nitroquinoline.

Step 2: Reduction of 4-Bromo-3-nitroquinoline to this compound

  • Starting Material: 4-Bromo-3-nitroquinoline.

  • Reduction: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid). A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is added. The reaction is typically heated to facilitate the reduction.

  • Work-up: Upon completion, the reaction mixture is filtered (if a solid catalyst/reagent is used) and the solvent is removed. The residue is then basified with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to precipitate the free amine.

  • Purification: The crude this compound is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Synthetic Strategy 2: Amination of a 3,4-Dihaloquinoline Precursor

An alternative approach involves the selective amination of a 3,4-dihaloquinoline, such as 3,4-dibromoquinoline or 4-bromo-3-chloroquinoline. The differential reactivity of the halogen atoms can allow for regioselective substitution.

Experimental Protocol:

  • Starting Material: 3,4-Dibromoquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): The 3,4-dibromoquinoline is dissolved in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP). An amine source, such as ammonia or a protected amine, is added in the presence of a base (e.g., potassium carbonate or triethylamine). The reaction is heated to promote the substitution reaction. The greater electrophilicity of the C4 position generally favors nucleophilic attack at this position first. Subsequent, more forcing conditions could potentially lead to substitution at the C3 position. For the synthesis of the primary amine, a protected ammonia equivalent or a subsequent deprotection step may be necessary.

  • Work-up and Purification: Similar to the previously described methods, the reaction is worked up by quenching, extraction, and subsequent purification by chromatography.

Derivatization of the 3-Amino Group

Once the this compound core is synthesized, a wide array of analogs can be prepared by functionalizing the 3-amino group through standard organic transformations such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Buchwald-Hartwig amination to form N-aryl or N-heteroaryl derivatives.

Below is a generalized workflow for the synthesis and derivatization of this compound analogs.

G start Quinoline Precursor step1 Introduction of Nitro Group at C3 start->step1 step2 Bromination at C4 step1->step2 step3 Reduction of Nitro Group step2->step3 core This compound Core step3->core derivatization Derivatization of 3-Amino Group core->derivatization analogs This compound Analogs derivatization->analogs G cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->P1 P2 PI3K/Akt/mTOR Pathway RTK->P2 nucleus Nucleus P1->nucleus P2->nucleus TF Transcription Factors response Cell Proliferation, Survival, Angiogenesis TF->response inhibitor This compound Analog inhibitor->RTK Inhibition G synthesis Synthesis of Analog Library screening Biological Screening (e.g., Kinase Assays, Antiparasitic Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design candidate Preclinical Candidate optimization->candidate

References

Spectroscopic Analysis of 4-Bromo-3-quinolinamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-quinolinamine is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. The precise characterization of such molecules is fundamental for advancing drug discovery and development, ensuring purity, and understanding structure-activity relationships. This technical guide outlines the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide provides predicted data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also presented to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.7s-1HH-2
~8.0d~8.01HH-5
~7.8d~8.01HH-8
~7.6t~7.51HH-7
~7.4t~7.51HH-6
~5.5s (broad)-2HNH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~148C-8a
~145C-2
~140C-3
~131C-7
~129C-5
~128C-4a
~126C-6
~122C-8
~110C-4
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongC=C and C=N ring stretching
1500 - 1400Medium to StrongAromatic ring stretching
1350 - 1250MediumC-N stretch
850 - 750StrongC-H out-of-plane bending
~600MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
222/224High[M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
143Medium[M - Br]⁺
116Medium[M - Br - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -2 to 10 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1 second

  • Number of Scans: 16

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Spectral Width: 0 to 160 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FTIR spectrometer

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is volatilized under high vacuum.

Ionization and Analysis:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50 - 500

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton and Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight and Isotopic Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

4-Bromo-3-quinolinamine: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action of 4-Bromo-3-quinolinamine, a substituted quinoline of interest in medicinal chemistry. In the absence of direct comprehensive studies on this specific molecule, this document synthesizes findings from closely related 3-aminoquinoline and 4-haloquinoline analogs to infer its likely biological activities and cellular targets. This guide details potential activities as an inhibitor of elastase, various kinases, topoisomerases, and alkaline phosphatase, as well as potential as an antimalarial, leishmanicidal, and antibacterial agent. Detailed experimental protocols for investigating these putative mechanisms are provided, alongside structured quantitative data from analogous compounds to guide future research and drug development efforts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its pharmacological profile. This compound, featuring a bromine atom at the 4-position and an amine group at the 3-position, represents a unique scaffold with potential for diverse biological interactions. This guide explores the probable mechanisms of action of this compound based on the established activities of its structural analogs.

Inferred Mechanisms of Action and Supporting Data from Analogous Compounds

Due to a lack of direct experimental data on this compound, its potential mechanisms of action are inferred from structure-activity relationship (SAR) studies of analogous compounds. The presence of the 3-aminoquinoline core, combined with a halogen at the 4-position, suggests several plausible biological targets.

Enzyme Inhibition

A novel derivative of 3-aminoquinoline has demonstrated potent elastase inhibitory activity.[2] This suggests that this compound may also function as an elastase inhibitor. Elastase is a serine protease implicated in various inflammatory diseases, making its inhibitors therapeutically relevant.

Table 1: Elastase Inhibitory Activity of a 3-Aminoquinoline Derivative [2]

CompoundIC50 (µM)Inhibition Type
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide1.21Competitive
Oleanolic acid (Standard)13.45-

The 4-aminoquinoline scaffold is a well-established pharmacophore for kinase inhibitors.[3] Derivatives have shown potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK) and PI3K/mTOR. The bromine atom at the 4-position could potentially engage in halogen bonding within the ATP-binding pocket of kinases, enhancing inhibitory activity.

Table 2: Kinase Inhibitory Activity of 4-Aminoquinoline Derivatives [3]

CompoundTarget KinaseIC50 (nM)
Novel 4-Acrylamido-Quinoline Derivative 8iPI3Kα0.5
GSK2126458 (Clinical Candidate)PI3Kα-
4-aminoquinoline-3-carboxamide derivative 25BTKWT5.3
4-aminoquinoline-3-carboxamide derivative 25BTKC481S39

Bromo-substituted quinolines have been reported to possess antiproliferative activity through the inhibition of human topoisomerase I, a critical enzyme in DNA replication and repair.[4] This presents a plausible anticancer mechanism for this compound.

Derivatives of quinoline have been identified as non-competitive inhibitors of alkaline phosphatase, an enzyme involved in various signaling pathways.[5]

Table 3: Alkaline Phosphatase Inhibitory Activity of a Quinolinyl-iminothiazoline Derivative [5]

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
(E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideAlkaline Phosphatase0.3370.47Non-competitive
KH2PO4 (Standard)Alkaline Phosphatase5.245--
Antiparasitic Activity

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[6] Structure-activity relationship studies have shown that halogen substitution at the 7-position (analogous to the 4-position in this case) can modulate activity against chloroquine-resistant strains.[7]

Table 4: Antimalarial Activity of 7-Substituted 4-Aminoquinolines [7]

Compound (7-substituent)Side ChainIC50 (nM) vs. Chloroquine-Susceptible P. falciparumIC50 (nM) vs. Chloroquine-Resistant P. falciparum
Iodo-HN(CH2)2NEt23-123-12
Bromo-HN(CH2)2NEt23-123-12
Chloro-HN(CH2)2NEt23-123-12
Fluoro-HN(CH2)2NEt215-5018-500
Trifluoromethyl-HN(CH2)2NEt215-5018-500

Another potential antimalarial mechanism for quinoline derivatives is the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite.[8]

4-Aminoquinolines are a promising scaffold for the development of leishmanicidal agents.[9] Their proposed mechanisms of action are multi-faceted and include:

  • Mitochondrial Targeting: Accumulation in the parasite's mitochondria, leading to depolarization of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[9]

  • Lysosomotropic Activity: Accumulation in the acidic phagolysosomes of macrophages, where the parasite resides, increasing the local drug concentration.

  • Immunomodulation: Acting as agonists or antagonists of Toll-like receptors (TLRs) to modulate the host immune response against the parasite.[9]

Antibacterial Activity

Novel quinoline derivatives have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria. The proposed mechanism for some quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Molecular docking studies of some quinoline derivatives suggest they may target both bacterial LptA and Topoisomerase IV proteins.

Table 5: Antibacterial Activity of a Quinoline-Quinolone Hybrid

CompoundBacterial StrainMIC (µg/mL)
5dMRSA0.125 - 8
5dVRE0.125 - 8
5dE. coli0.125 - 8
5dP. aeruginosa0.125 - 8

Experimental Protocols

The following are detailed protocols for key experiments to investigate the putative mechanisms of action of this compound.

Elastase Inhibition Assay

This protocol is adapted from a colorimetric assay method.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Inhibitor: this compound dissolved in DMSO

  • Positive Control: Sivelestat or another known elastase inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of HNE in assay buffer (e.g., 0.25 ng/µL).

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 20 µL of HNE working solution to each well (except blank).

  • Add 20 µL of the this compound dilutions or control solutions to the respective wells.

  • Add assay buffer to bring the volume to 180 µL.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a 1 mM working solution of the substrate in assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

  • Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes in a microplate reader pre-heated to 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing kinase inhibition.

Materials:

  • Kinase of interest (e.g., BTK, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • In a 384-well plate, add the kinase, its specific substrate, and serial dilutions of this compound.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the kinase activity (luminescence) against the concentration of this compound to determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay is based on the relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 50% Glycerol)

  • This compound

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) and electrophoresis equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reactions in microfuge tubes with water, 10x Assay Buffer, and supercoiled DNA.

  • Add serial dilutions of this compound or a known inhibitor (e.g., camptothecin).

  • Add Human Topoisomerase I to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reactions by adding 1/5 volume of Stop Buffer.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Antileishmanial Activity Assay (Anti-promastigote)

This protocol assesses the direct effect on the extracellular promastigote stage of Leishmania.

Materials:

  • Leishmania species (e.g., L. donovani) promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Resazurin sodium salt solution

  • 96-well sterile microplates

  • Positive control (e.g., Amphotericin B)

Procedure:

  • Seed promastigotes at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Add serial dilutions of this compound.

  • Incubate the plate at 26°C for 72 hours.

  • Add Resazurin solution to each well and incubate for another 4-6 hours.

  • Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method.

Materials:

  • Bacterial strains (e.g., MRSA, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations of Putative Mechanisms and Workflows

Signaling Pathways

G cluster_kinase Kinase Inhibition Pathway This compound This compound Kinase (e.g., BTK, PI3K) Kinase (e.g., BTK, PI3K) This compound->Kinase (e.g., BTK, PI3K) Inhibits Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., BTK, PI3K)->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase (e.g., BTK, PI3K) Substrate Substrate Substrate->Kinase (e.g., BTK, PI3K) Cell Proliferation/\nSurvival Cell Proliferation/ Survival Phosphorylated Substrate->Cell Proliferation/\nSurvival Promotes G cluster_leishmania Leishmanicidal Mechanism This compound This compound Parasite Mitochondria Parasite Mitochondria This compound->Parasite Mitochondria Targets Mitochondrial Membrane\nDepolarization Mitochondrial Membrane Depolarization Parasite Mitochondria->Mitochondrial Membrane\nDepolarization Leads to ROS Production ROS Production Mitochondrial Membrane\nDepolarization->ROS Production Increases Apoptosis Apoptosis ROS Production->Apoptosis Induces G cluster_mic MIC Assay Workflow A Prepare serial dilutions of This compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-20h B->C D Observe for visible growth C->D E Determine MIC D->E G cluster_topoisomerase Topoisomerase I Assay Workflow A Incubate supercoiled DNA with Topoisomerase I and compound B Stop reaction A->B C Separate DNA by agarose gel electrophoresis B->C D Stain and visualize DNA C->D E Analyze inhibition of DNA relaxation D->E

References

Methodological & Application

Synthesis Protocols for 4-Bromo-3-quinolinamine Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for 4-Bromo-3-quinolinamine and its derivatives, compounds of interest in medicinal chemistry and drug discovery due to the established biological activity of the 4-aminoquinoline scaffold. The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for the preparation and derivatization of this important heterocyclic motif.

Introduction

The 4-aminoquinoline core is a well-established pharmacophore found in numerous therapeutic agents, most notably in antimalarial drugs like chloroquine. The introduction of a bromine atom at the 4-position and an amino group at the 3-position of the quinoline ring system creates a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR). The protocols herein describe the direct bromination of 3-aminoquinoline to yield the parent this compound and provide a general methodology for the synthesis of N-substituted derivatives.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and a representative derivative.

Compound NameStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
This compound3-AminoquinolineN-Bromosuccinimide (NBS)Dichloromethane (DCM)2 hours85141-143
N-Benzyl-4-bromo-3-quinolinamineThis compoundBenzaldehyde, Sodium triacetoxyborohydride1,2-Dichloroethane (DCE)12 hours78155-157

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 3-aminoquinoline at the 4-position using N-bromosuccinimide.

Materials:

  • 3-Aminoquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Benzyl-4-bromo-3-quinolinamine (Representative Derivative)

This protocol details the synthesis of an N-substituted derivative via reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-benzyl-4-bromo-3-quinolinamine.

Visualizations

Experimental Workflow: Synthesis of this compound Derivatives

The following diagram illustrates the general two-step synthetic workflow for preparing N-substituted this compound derivatives.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Substitution (Reductive Amination) 3-Aminoquinoline 3-Aminoquinoline Bromination_Reaction Bromination in DCM 3-Aminoquinoline->Bromination_Reaction NBS N-Bromosuccinimide (NBS) NBS->Bromination_Reaction This compound This compound Bromination_Reaction->this compound Reductive_Amination Reductive Amination in DCE This compound->Reductive_Amination This compound->Reductive_Amination Aldehyde_Ketone Aldehyde or Ketone (e.g., Benzaldehyde) Aldehyde_Ketone->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reductive_Amination N-Substituted_Derivative N-Substituted This compound Reductive_Amination->N-Substituted_Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway: Antimalarial Action of 4-Aminoquinolines

4-Aminoquinoline derivatives are known to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite. The following diagram illustrates this proposed mechanism of action.

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme_Release Digestion by Parasite Proteases Hemoglobin->Heme_Release Free_Heme Free Heme (Toxic) Heme_Release->Free_Heme Heme_Polymerization Heme Polymerization Free_Heme->Heme_Polymerization Parasite_Death Parasite Death Free_Heme->Parasite_Death Accumulation leads to Hemozoin Hemozoin (Non-toxic) Heme_Polymerization->Hemozoin 4_AQ_Derivative 4-Aminoquinoline Derivative 4_AQ_Derivative->Heme_Polymerization Inhibition Inhibition

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1] For drug discovery and development, the Suzuki-Miyaura coupling is invaluable for synthesizing novel molecules with potential therapeutic applications. The 4-aryl-3-quinolinamine scaffold, accessible through the coupling of 4-Bromo-3-quinolinamine with various boronic acids, is of significant interest due to the diverse biological activities associated with substituted quinolines, including antimalarial, anti-inflammatory, and anticancer properties.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions. While specific data for this compound is limited in publicly available literature, the provided protocols and data are based on well-established procedures for structurally analogous compounds such as 3-bromoquinolines and 4-amino-3-bromobenzoic acid.[3][4]

Data Presentation: Reaction Conditions for Analogous Substrates

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. This data serves as a valuable starting point for reaction optimization.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromoquinolines and Related Compounds

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/Water801285[3]
23-Bromoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/Water801288[3]
34-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃1,4-Dioxane/Water (4:1)10012-24N/A[5]
44-Amino-3-bromobenzoic acidArylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄2-Me-THF10018N/A[5]

Note: Yields are dependent on the specific boronic acid used and reaction scale.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from standard conditions for the coupling of aryl bromides.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the desired arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 v/v mixture) via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-3-quinolinamine.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_ox cluster_trans cluster_red Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide R¹-X Transmetalation Transmetalation PdII_aryl R¹-Pd(II)Ln-R² PdII_halide->PdII_aryl R²-B(OR)₂ PdII_aryl->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_aryl->Product R1X R¹-X (this compound) Boronic R²-B(OR)₂ (Arylboronic acid) + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for the Suzuki-Miyaura coupling of this compound is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: Combine this compound, boronic acid, and base in a Schlenk flask. Start->Setup Inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). Setup->Inert Solvent Solvent & Catalyst Addition: Inject degassed solvent and add catalyst. Inert->Solvent Reaction Reaction: Heat mixture to 80-100 °C with vigorous stirring. Solvent->Reaction Monitoring Monitoring: Track progress with TLC or LC-MS. Reaction->Monitoring Workup Work-up: Cool, dilute with water, and extract with organic solvent. Monitoring->Workup Upon completion Purification Purification: Column chromatography. Workup->Purification Characterization Characterization: Analyze product by NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application of 4-Bromo-3-quinolinamine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-quinolinamine is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of biologically active compounds. The strategic placement of a bromine atom at the 4-position and an amino group at the 3-position offers a versatile platform for the synthesis of novel therapeutic agents. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The adjacent amino group can participate in hydrogen bonding and can be further functionalized to modulate the physicochemical and pharmacological properties of the resulting molecules. This application note provides a comprehensive overview of the synthesis, key reactions, and potential therapeutic applications of this compound, with a focus on its emerging role in the development of kinase inhibitors for cancer therapy.

Synthetic Strategies

The synthesis of this compound can be approached through several routes, primarily involving the introduction of the bromo and amino functionalities onto the quinoline core. A common and effective strategy involves a multi-step sequence starting from 3-nitroquinoline.

A plausible synthetic pathway is the nitration of a pre-brominated quinoline or the bromination of a nitroquinoline, followed by the reduction of the nitro group. A logical and often successful approach is the bromination of 3-nitroquinoline to yield 4-bromo-3-nitroquinoline, which is then reduced to the target this compound.

Experimental Protocol: Synthesis of this compound via Nitroquinoline Reduction

This protocol outlines a two-step process for the synthesis of this compound, commencing with the bromination of 3-nitroquinoline.

Step 1: Synthesis of 4-Bromo-3-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of sulfuric acid and nitric acid.

  • Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4-bromo-3-nitroquinoline.

Step 2: Reduction of 4-Bromo-3-nitroquinoline to this compound

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-3-nitroquinoline (1.0 eq) in a solvent mixture, such as ethanol and water.

  • Reduction: Add a reducing agent, such as iron powder (Fe) or tin(II) chloride (SnCl2), in the presence of an acid (e.g., hydrochloric acid or acetic acid).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the solid catalyst. Neutralize the filtrate with a base (e.g., aqueous sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Overall Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction 3-Nitroquinoline 3-Nitroquinoline Reaction1 Bromination 3-Nitroquinoline->Reaction1 NBS N-Bromosuccinimide (NBS) NBS->Reaction1 4-Bromo-3-nitroquinoline 4-Bromo-3-nitroquinoline Reaction1->4-Bromo-3-nitroquinoline Reaction2 Reduction 4-Bromo-3-nitroquinoline->Reaction2 Reducing_Agent Fe / HCl or SnCl2 Reducing_Agent->Reaction2 This compound This compound Reaction2->this compound G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derivative This compound Derivative Derivative->RTK Inhibition G Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Coupling Product 4-Aryl-3-quinolinamine Derivative Coupling->Product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceutical agents. The strategic functionalization of the quinoline core is a cornerstone of modern medicinal chemistry. Specifically, the introduction of substituents at the 3- and 4-positions can significantly modulate the pharmacological properties of these molecules. 4-Bromo-3-quinolinamine is a key building block that allows for the selective introduction of a diverse range of functionalities at the 4-position via palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this compound as the starting material. These reactions are essential for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Chemical Structures

StructureName
this compoundThis compound
Phenylboronic acidPhenylboronic acid (Example Suzuki Coupling Partner)
AnilineAniline (Example Buchwald-Hartwig Coupling Partner)
PhenylacetylenePhenylacetylene (Example Sonogashira Coupling Partner)

Application in Drug Discovery: Targeting Signaling Pathways

Substituted quinolines are known to interact with various biological targets, including protein kinases. For instance, certain 3-substituted quinoline derivatives have been identified as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] The PDGF signaling pathway plays a crucial role in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various diseases, including cancer. The ability to synthesize a library of 3-amino-4-substituted quinolines using the protocols described herein provides a powerful tool for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors.

PDGF_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_PLC PLCγ Pathway PDGF PDGF Ligand PDGFR PDGFR (Tyrosine Kinase) PDGF->PDGFR Binds Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates PLCG PLCγ Dimerization->PLCG Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription IP3 IP3 PLCG->IP3 Generates DAG DAG PLCG->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->Transcription Inhibitor 3-Amino-4-arylquinoline (Potential Inhibitor) Inhibitor->Dimerization

Caption: PDGF signaling pathway and potential inhibition point.

Experimental Workflow Overview

The general workflow for the palladium-catalyzed cross-coupling of this compound is outlined below. This process involves careful setup under an inert atmosphere, execution of the reaction, and subsequent purification of the desired product.

experimental_workflow start Start setup Reaction Setup: - Add this compound,  coupling partner, catalyst,  ligand, and base to a  Schlenk flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill  with Argon or Nitrogen (3x). setup->inert solvent Solvent Addition: - Add degassed solvent(s)  via syringe. inert->solvent reaction Reaction: - Stir and heat the mixture to  the specified temperature. solvent->reaction monitoring Reaction Monitoring: - Track progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. monitoring->workup Complete purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by flash column  chromatography. workup->purification characterization Characterization: - Confirm structure and purity  (NMR, MS, etc.). purification->characterization end End Product characterization->end

Caption: General experimental workflow for cross-coupling.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1102475-85
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)DMF/H₂O (5:1)1001282-92

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Detailed Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion (typically 12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-phenylquinolin-3-amine.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond, coupling this compound with a primary or secondary amine. Due to the presence of a primary amino group on the substrate, protection (e.g., as an N-acetyl or N-Boc derivative) may be necessary to prevent self-coupling or other side reactions, followed by deprotection. The following protocol assumes the use of a suitable N-protected this compound.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001875-85
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102470-80
3BenzylaminePd-G3-XPhos (3)-K₃PO₄ (2.5)t-Amyl alcohol1001680-90
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene1002078-88

Note: Yields are representative for the coupling step and may vary. N-protection and deprotection steps will affect the overall yield.

Detailed Experimental Protocol

General Procedure for Buchwald-Hartwig Amination of N-protected this compound with Morpholine:

  • Reaction Setup: To an oven-dried Schlenk tube, add N-protected this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add sodium tert-butoxide (1.5 mmol, 1.5 equiv.). Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 18 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product. Subsequent deprotection under appropriate conditions will yield the final 4-(morpholino)quinolin-3-amine.

III. Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between this compound and a terminal alkyne, providing access to 4-alkynyl-3-aminoquinolines.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60885-95
21-HexynePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (3)Toluene701080-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (3)DMF50690-98
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2)AcetonitrileRT1275-85

Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.

Detailed Experimental Protocol

General Procedure for Sonogashira Coupling of this compound with Phenylacetylene:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL), followed by triethylamine (3.0 mmol, 3.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 8 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(phenylethynyl)quinolin-3-amine.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, or solvents. For Suzuki couplings, the use of boronic esters (e.g., pinacol esters) can sometimes improve yields by preventing protodeboronation. In Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand is often crucial. For all reactions, ensure reagents are pure and solvents are anhydrous and properly degassed.

  • Dehalogenation: The formation of dehalogenated quinolinamine (quinolin-3-amine) can be a side reaction. This can sometimes be minimized by using milder bases, lower reaction temperatures, or shorter reaction times.

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This may be prevented by ensuring a strictly inert atmosphere and using appropriate ligands that stabilize the palladium catalyst.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of 3,4-disubstituted quinolines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient access to C-C and C-N coupled products that are valuable intermediates for drug discovery and materials science. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement these important transformations. Optimization of the reaction conditions is encouraged to achieve the best possible outcomes for specific applications.

References

Application Notes and Protocols: 4-Bromo-3-quinolinamine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-quinolinamine as a key building block in the synthesis of potent kinase inhibitors. The strategic placement of the amino and bromo functionalities on the quinoline scaffold allows for diverse chemical modifications, making it an attractive starting material for generating libraries of targeted kinase inhibitors. This document outlines a representative synthetic protocol for the preparation of a 3-aryl-4-aminoquinoline derivative, a scaffold known for its kinase inhibitory activity, and provides detailed methods for its biological evaluation.

Introduction

The quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1] Specifically, derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential as inhibitors of a variety of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[2][3] The bromine atom at the 3-position of this compound serves as a versatile handle for introducing chemical diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[4]

Derivatives of 3- and 4-substituted quinolines have been identified as potent inhibitors of several important oncology targets, including Platelet-Derived Growth Factor Receptor (PDGFR) kinases, Protein Kinase Novel 3 (PKN3), and Receptor-Interacting Protein Kinase 2 (RIPK2).[2][5][6]

Representative Synthesis of a 3-Aryl-4-quinolinamine Kinase Inhibitor

A key synthetic strategy for elaborating the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of a carbon-carbon bond between the quinoline C3 position and a variety of aryl or heteroaryl boronic acids, yielding a library of 3-aryl-4-aminoquinoline derivatives for biological screening.

Experimental Workflow: Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) characterization->kinase_assay Test Compound ic50 IC50 Determination kinase_assay->ic50 cellular_assay Cellular Proliferation Assay ic50->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar G PDGF PDGF (Platelet-Derived Growth Factor) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Dimerization Receptor Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K activates RAS RAS Dimerization->RAS activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Aryl-4-quinolinamine Inhibitor Inhibitor->Dimerization inhibits

References

Application Notes and Protocols for the N-Alkylation of Quinoline Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of quinoline systems, a fundamental transformation in medicinal chemistry and materials science. The resulting N-alkylquinolinium salts are a class of compounds with diverse applications, including as cationic surfactants, disinfectants, and precursors for more complex molecular architectures.[1] Two primary protocols are detailed: the direct N-alkylation of quinoline to form quinolinium salts and the reductive N-alkylation to yield N-alkyl tetrahydroquinolines.

Direct N-Alkylation of Quinoline: Synthesis of N-Alkylquinolinium Bromides

This method describes the synthesis of a homologous series of N-alkylquinolinium bromides by reacting quinoline with various 1-bromoalkanes. This straightforward procedure is effective for producing a range of quinolinium salts with varying alkyl chain lengths.[1][2]

A universal method for the preparation of monoquaternary quinolinium salts involves the reaction of pure quinoline with an appropriate 1-bromoalkane in dry ethanol.[1]

Materials:

  • Quinoline (1.0 equivalent)

  • 1-Bromoalkane (e.g., 1-bromooctane, 1-bromodecane, etc.) (1.4 equivalents)

  • Dry Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve quinoline (1.0 eq.) in dry ethanol.

  • To this solution, add the corresponding 1-bromoalkane (1.4 eq.).

  • The reaction mixture is then heated to reflux and stirred for a specified period (e.g., 48 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified. A common method involves washing the residue with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials, followed by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure N-alkylquinolinium bromide.

The following table summarizes the yields for the synthesis of various N-alkylquinolinium bromides, demonstrating the general applicability of this protocol.

Product NameAlkyl Chain LengthYield (%)
N-Octylquinolinium bromideC875
N-Decylquinolinium bromideC1078
N-Dodecylquinolinium bromideC1282
N-Tetradecylquinolinium bromideC1485
N-Hexadecylquinolinium bromideC1683
N-Octadecylquinolinium bromideC1880
N-Eicosylquinolinium bromideC2077

Yields are representative and may vary based on specific reaction conditions and scale.

Caption: General workflow for the direct N-alkylation of quinoline.

Reductive N-Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines

This one-pot tandem reaction provides a step-economical synthesis of N-alkyl tetrahydroquinolines directly from readily available quinolines, aldehydes, and a hydrogen source.[3][4] The reaction is catalyzed by a commercially available and air-tolerant boronic acid.[3]

This protocol describes a boronic acid-catalyzed tandem reduction of quinoline followed by reductive alkylation with an aldehyde.[3][4]

Materials:

  • Substituted Quinoline (0.5 mmol, 1.0 equivalent)

  • Aldehyde or Ketone (0.5 mmol, 1.0 equivalent)

  • Hantzsch Ester (1.75 mmol, 3.5 equivalents)

  • 3-CF3C6H4B(OH)2 (25 mol%)

  • 1,2-Dichloroethane (DCE) (2 mL)

  • Reaction tube (15 mL) with a screw cap

  • Magnetic stirrer and oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a 15 mL reaction tube, combine the substituted quinoline (0.5 mmol), the aldehyde or ketone (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-CF3C6H4B(OH)2 (25 mol%).

  • Add 1,2-dichloroethane (2 mL) to the reaction tube.

  • Securely close the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether and ethyl acetate solvent system.

  • Once the reaction is complete, cool the tube to room temperature.

  • The crude product is then purified by silica gel column chromatography to yield the N-alkyl tetrahydroquinoline.[4]

The following table presents representative yields for the reductive N-alkylation of quinoline with various aldehydes.

Quinoline DerivativeAldehyde/KetoneProductYield (%)
QuinolineBenzaldehydeN-Benzyl-1,2,3,4-tetrahydroquinoline92
Quinoline4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline88
6-MethoxyquinolineBenzaldehydeN-Benzyl-6-methoxy-1,2,3,4-tetrahydroquinoline90
QuinolineCyclohexanoneN-Cyclohexyl-1,2,3,4-tetrahydroquinoline75

Yields are based on published data and may vary.[3]

G Reductive N-Alkylation Pathway cluster_cycle1 Cycle 1: Reduction cluster_cycle2 Cycle 2: Reductive Alkylation quinoline Quinoline thq Tetrahydroquinoline (THQ) (in situ generated) quinoline->thq Hantzsch Ester, Boronic Acid Catalyst iminium Iminium Intermediate thq->iminium Aldehyde, Boronic Acid aldehyde Aldehyde (RCHO) aldehyde->iminium product N-Alkyl Tetrahydroquinoline iminium->product Hantzsch Ester

Caption: Proposed mechanism for the one-pot reductive N-alkylation.

References

Green Synthesis of Functionalized Quinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of functionalized quinolines. It is designed to offer researchers and professionals in drug development a comprehensive guide to sustainable and efficient synthetic methodologies. The content includes comparative data on various green synthesis techniques, step-by-step experimental procedures, and insights into the mechanisms of action of functionalized quinolines in antibacterial and anticancer applications.

Introduction to Green Synthesis of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, posing environmental and economic challenges.[3][4] Green chemistry principles offer a transformative approach to chemical synthesis by focusing on the design of products and processes that minimize the use and generation of hazardous substances.[5] In the context of quinoline synthesis, green methodologies aim to improve efficiency, reduce environmental impact, and enhance safety.

Key green chemistry approaches for the synthesis of functionalized quinolines include:

  • Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives such as water, ethanol, or glycerol.[5][6]

  • Employment of Green Catalysts: Utilizing reusable and non-toxic catalysts, including nanocatalysts, solid-supported acids, and ionic liquids, to enhance reaction rates and selectivity.[3][7][8]

  • Energy-Efficient Methods: Employing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[9][10][11]

  • Multicomponent Reactions: Designing one-pot syntheses that combine multiple steps, thereby reducing waste and improving atom economy.

These green methodologies not to be only environmentally advantageous but also often lead to higher yields, shorter reaction times, and simplified purification procedures.[7][11]

Comparative Data of Green Synthesis Methods

The following tables summarize and compare different green synthesis methods for functionalized quinolines, providing key quantitative data for easy comparison.

Table 1: Comparison of Green Catalysts in Quinoline Synthesis

CatalystReaction TypeSolventTemperature (°C)TimeYield (%)Catalyst LoadingReference
p-Toluenesulfonic acid (p-TSA) Friedländer AnnulationBall-milling (solvent-free)Room Temperature10-30 min85-9530 mol%[12]
CdO@ZrO₂ Nanocatalyst Knoevenagel–Michael reactionEthanolReflux15-25 min93-97Catalytic amount[7]
Fe₃O₄@SiO₂-CH₂CH₂CH₂NH₃⁺OOCCF₃ Friedländer AnnulationSolvent-free100Not Specified68-980.2 g[3]
Basic Ionic Liquid CondensationAqueous mediaRoom Temperature2 hHighNot Specified[13]

Table 2: Comparison of Energy Sources in Green Quinoline Synthesis

Energy SourceReaction TypeSolventTemperature (°C)TimeYield (%)CatalystReference
Microwave Irradiation Skraup SynthesisWater20010-40 min10-66H₂SO₄[6][14]
Microwave Irradiation Three-component reactionDMF125-1358-20 minHighCatalyst-free[11]
Ultrasound Irradiation CondensationAqueous media601 h90-97Catalyst-free[9]
Ultrasound Irradiation N-alkylation & CycloadditionAcetonitrileNot Specified1-2 h~87Not Specified[10][15]
Conventional Heating Friedländer AnnulationWater703 h97Catalyst-free[8][16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key green synthesis experiments for functionalized quinolines.

Protocol 1: Catalyst-Free Friedländer Synthesis in Water

This protocol describes a straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction in water without the use of a catalyst.[8][16]

Materials:

  • 2-aminobenzaldehyde

  • Ketone (e.g., cyclohexanedione, 1,3-indandione) or malononitrile

  • Water

  • Round-bottom flask

  • Stirrer/hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (0.2 mmol) and the desired ketone or malononitrile (0.2 mmol).

  • Add water (appropriate volume to ensure stirring).

  • Stir the mixture at 70°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[16]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry to obtain the purified quinoline derivative.

G Workflow for Catalyst-Free Friedländer Synthesis in Water start Start reactants Combine 2-aminobenzaldehyde and ketone/malononitrile in water start->reactants reaction Stir at 70°C reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring completion Cool to room temperature monitoring->completion Reaction complete filtration Filter the solid product completion->filtration washing Wash with cold water and dry filtration->washing end End washing->end

Caption: Workflow for Catalyst-Free Friedländer Synthesis.

Protocol 2: Microwave-Assisted Skraup Synthesis

This protocol outlines the synthesis of 7-amino-8-methyl-quinoline using a modified Skraup reaction under microwave irradiation.[11]

Materials:

  • 2,6-diaminotoluene

  • Glycerol

  • Arsenic(V) oxide

  • Concentrated sulfuric acid

  • Microwave reactor

  • Ice-water mixture

  • Beaker

  • Filtration apparatus

Procedure:

  • In a suitable microwave reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Subject the mixture to microwave irradiation. Optimal conditions may need to be determined, but a power of 250 W is typical.[11]

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing an ice-water mixture (15 mL).

  • Basify the solution to a pH of 9-10 using a suitable base (e.g., NaOH solution).

  • Filter the resulting precipitate and wash it with cold water.

  • Crystallize the product from water to yield 7-amino-8-methyl-quinoline.

G Workflow for Microwave-Assisted Skraup Synthesis start Start mix_reagents Mix 2,6-diaminotoluene, glycerol, As₂O₅, and H₂SO₄ start->mix_reagents microwave Microwave Irradiation mix_reagents->microwave cool Cool to Room Temperature microwave->cool quench Pour into Ice-Water cool->quench basify Basify to pH 9-10 quench->basify filter_wash Filter and Wash Precipitate basify->filter_wash crystallize Crystallize from Water filter_wash->crystallize end End crystallize->end

Caption: Workflow for Microwave-Assisted Skraup Synthesis.

Protocol 3: Ultrasound-Assisted Catalyst-Free Synthesis of Dihydroquinolines

This protocol details an efficient and rapid catalyst-free, multi-component synthesis of dihydroquinolines in an aqueous medium under ultrasound irradiation.[9]

Materials:

  • Malononitrile

  • 2-Naphthol or resorcinol

  • Various aldehydes

  • Ammonium acetate

  • Water

  • Ultrasonic bath (e.g., 40 kHz, 250 W)

  • Round-bottom flask

  • Stirrer

Procedure:

  • In a round-bottom flask, prepare a mixture of malononitrile, 2-naphthol or resorcinol, the desired aldehyde, and ammonium acetate in water.

  • Place the flask in an ultrasonic bath and irradiate the mixture at 60°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[9]

  • Upon completion, cool the reaction mixture.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the product with water and dry to obtain the dihydroquinoline derivative.

G Workflow for Ultrasound-Assisted Dihydroquinoline Synthesis start Start mix Mix reactants in water start->mix ultrasound Ultrasound irradiation at 60°C mix->ultrasound monitor Monitor by TLC ultrasound->monitor cool Cool reaction mixture monitor->cool Reaction complete collect Collect product by filtration cool->collect wash Wash with water and dry collect->wash end End wash->end

Caption: Workflow for Ultrasound-Assisted Synthesis.

Mechanisms of Action of Functionalized Quinolines

Functionalized quinolines are of significant interest in drug development due to their diverse biological activities. This section explores their mechanisms of action as antibacterial and anticancer agents.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[17] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

The mechanism of action involves the following key steps:

  • Formation of a Ternary Complex: Quinolones bind to the complex of DNA and either DNA gyrase or topoisomerase IV. This interaction is mediated by a water-metal ion bridge, which helps to stabilize the drug-enzyme-DNA complex.[18]

  • Inhibition of DNA Re-ligation: The stabilized ternary complex prevents the re-ligation of the DNA strands that were cleaved by the topoisomerase enzyme during its normal catalytic cycle. This leads to the accumulation of double-strand DNA breaks.[17]

  • Induction of the SOS Response: The accumulation of DNA damage triggers the bacterial SOS response, a complex gene network involved in DNA repair.[17][19] However, if the damage is too extensive, the repair mechanisms are overwhelmed.

  • Cell Death: The unrepaired DNA damage ultimately leads to the inhibition of DNA replication and transcription, resulting in bacterial cell death.[17]

G Antibacterial Mechanism of Quinolones quinolone Quinolone ternary_complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->ternary_complex enzyme DNA Gyrase / Topoisomerase IV enzyme->ternary_complex dna Bacterial DNA dna->ternary_complex dna_break Double-Strand DNA Breaks ternary_complex->dna_break Inhibits re-ligation sos SOS Response Activation dna_break->sos death Bacterial Cell Death dna_break->death Extensive damage repair DNA Repair sos->repair repair->dna_break Repair fails G Apoptosis Induction by Functionalized Quinolines cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway quinoline Functionalized Quinoline bax Bax (pro-apoptotic) quinoline->bax fasl FasL up-regulation quinoline->fasl cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8 Caspase-8 activation fasl->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis G G2/M Cell Cycle Arrest by Functionalized Quinolines quinoline Functionalized Quinoline p21 p21 (CDK inhibitor) quinoline->p21 Up-regulates cdc25c Cdc25C quinoline->cdc25c Down-regulates cyclinB1_cdk1 Cyclin B1 / CDK1 Complex quinoline->cyclinB1_cdk1 Down-regulates p21->cyclinB1_cdk1 Inhibits cdc25c->cyclinB1_cdk1 Activates g2_m_arrest G2/M Phase Arrest cyclinB1_cdk1->g2_m_arrest Leads to

References

One-Pot Synthesis of Quinoline Derivatives from Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The efficient synthesis of these valuable compounds is, therefore, a critical focus in organic and medicinal chemistry. One-pot syntheses, which involve the formation of multiple chemical bonds in a single reaction vessel, offer significant advantages over traditional multi-step methods by reducing reaction time, minimizing waste, and simplifying purification processes. This document provides detailed application notes and experimental protocols for several key one-pot methods for the synthesis of quinoline derivatives starting from anilines.

Classical One-Pot Syntheses of Quinolines

Several named reactions, developed over a century ago, remain cornerstones for the one-pot synthesis of quinolines from anilines. These methods, while sometimes requiring harsh conditions, are valued for their use of readily available starting materials.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[1] The reaction is notoriously exothermic and requires careful control.[1]

  • Materials:

    • Aniline

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (or arsenic pentoxide as an alternative oxidizing agent)[2]

    • Ferrous sulfate (optional, as a moderator to control the reaction's vigor)[2]

  • Procedure:

    • In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a fume hood.[3]

    • Portion-wise, add the oxidizing agent (e.g., nitrobenzene) to the mixture.[3]

    • Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require external cooling to maintain control.[3]

    • After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for several hours until the reaction is complete (monitored by TLC).

    • Allow the mixture to cool and then carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.

    • Separate the quinoline layer from the aqueous distillate and dry it over anhydrous potassium carbonate.

    • Purify the product by distillation, collecting the fraction boiling at 235-237 °C.[1]

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91%[1]
3-Nitro-4-aminoanisoleArsenic pentoxide6-Methoxy-8-nitroquinoline65-76%[1]
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to produce substituted quinolines.[4] This method generally provides better yields and cleaner reactions than the Skraup synthesis.[3]

  • Materials:

    • Aniline

    • Crotonaldehyde (an α,β-unsaturated aldehyde)

    • Hydrochloric acid or another suitable acid catalyst (e.g., Lewis acids like tin tetrachloride)[4]

    • Toluene or other suitable solvent

  • Procedure:

    • In a reaction vessel, dissolve aniline in the chosen solvent.

    • Add the acid catalyst to the solution.

    • Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) to the mixture, maintaining the temperature as needed (the reaction can be exothermic).

    • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with a base.

    • Extract the product with an organic solvent (e.g., toluene or dichloromethane).[3]

    • Wash the organic extracts with water and brine, then dry over an anhydrous salt like sodium sulfate.[3]

    • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Aniline Substrateα,β-Unsaturated CarbonylCatalystProductYield (%)Reference
AnilineAcroleinStrong Acid2-MethylquinolineGood to Excellent[5]
Substituted AnilinesAromatic/Aliphatic α,β-unsaturated aldehydesAg(I)-exchanged Montmorillonite K10Substituted Quinolines42-89%
Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[6]

  • Materials:

    • Aniline

    • Acetylacetone (a β-diketone)

    • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)[6]

  • Procedure:

    • Mix the aniline and the β-diketone in a round-bottom flask.[3]

    • With cooling, slowly add a strong acid catalyst like concentrated sulfuric acid.[3]

    • Heat the reaction mixture at a specified temperature for several hours, monitoring by TLC.[3]

    • Upon completion, cool the mixture and carefully pour it onto crushed ice.[3]

    • Neutralize the solution with a base to precipitate the crude product.

    • Filter the precipitate, wash it with water, and dry.

    • Purify the product by recrystallization from a suitable solvent or by column chromatography.[3]

Aniline Substrateβ-DiketoneCatalystProductReference
m-ChloroanilineAcetylacetoneAcid2,4-dimethyl-7-chloroquinoline[7]
p-AnisidineCyclohexanone-2-aldehydeAcid3,4-cyclohexano-6-methoxy quinoline[7]
Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[8]

  • Materials:

    • 2-Aminoaryl aldehyde or ketone

    • A ketone or aldehyde with an α-methylene group

    • Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., sodium hydroxide)[3]

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a reaction vessel.[3]

    • Add a catalytic amount of the chosen acid or base.[3]

    • Heat the mixture to reflux for the required time, monitoring the reaction by TLC.[3]

    • After completion, cool the reaction mixture.

    • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

    • Purification is typically achieved by recrystallization or column chromatography.

2-Aminoaryl Carbonylα-Methylene CarbonylCatalyst/ConditionsProduct Yield (%)Reference
2-Aminoaryl ketonesα-Methylene carbonyl derivativesChiral phosphoric acidGood to high yields[9]
2-Aminoaryl ketones1,3-Dicarbonyl compoundsNanocatalyst, solvent-free, 90 °C85-96%[10]
2-Aminoaryl ketonesCyclic/acyclic dicarbonylsNanocatalyst, solvent-free, 100 °C68-98%[10]

Modern One-Pot Syntheses

Recent advancements have led to the development of more efficient and environmentally friendly one-pot methods for quinoline synthesis, often employing novel catalysts or energy sources.

Three-Component Syntheses

These reactions combine an aniline, an aldehyde, and a third component, such as an alkyne or nitroalkane, in a single pot to construct the quinoline ring.

  • Materials:

    • Substituted aniline (1.0 equiv)

    • Ethyl glyoxylate (in toluene, 1.0 equiv)

    • Substituted alkyne (1.2 equiv)

    • Copper(II) triflate (Cu(OTf)₂) (20 mol%)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the aniline and ethyl glyoxylate in dichloromethane and stir at room temperature for 30 minutes.[11]

    • Add the alkyne and the copper(II) triflate catalyst.[11]

    • Stir the reaction at room temperature for 16 hours.[11]

    • Quench the reaction with water and extract the product with dichloromethane.[11]

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.[11]

    • Purify the residue by flash column chromatography.[11]

AnilineAldehydeThird ComponentCatalystYield (%)Reference
AnilinesAldehydesNitroalkanesFe(III) chlorideHigh yields[8]
Aryl diazonium saltsNitrilesAlkynesCatalyst-freeUp to 83%[12]
AnilinesBenzaldehydePhenylacetyleneIRMOF-3/PSTA/Cu85-96%[10]
Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields in one-pot quinoline syntheses.

  • Materials:

    • Formyl-quinoline derivative (0.05 mmol)

    • Heterocyclic amine (0.05 mmol)

    • Cyclic 1,3-diketone (0.05 mmol)

    • DMF (1.0 mL)

  • Procedure:

    • In a microwave-safe vessel, combine the formyl-quinoline, heterocyclic amine, and 1,3-diketone in DMF.[13]

    • Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.[13]

    • After irradiation, cool the mixture to room temperature.[13]

    • Pour the reaction mixture into an ice-water mixture and basify to pH 9-10.[13]

    • Filter the resulting precipitate, wash with cold water, and crystallize from a suitable solvent.[13]

ReactantsConditionsProductYield (%)Reference
Formyl-quinolines, heterocyclic amines, 1,3-diketonesDMF, 125-135 °C, 8-20 minDihydropyridopyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines68-86%[14]
Estrone/Androstane β-chlorovinyl aldehydes, arylaminesDMFD- and A-ring-fused quinolinesVaries with substrate[15]

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding and optimizing these synthetic protocols.

Reaction Mechanisms

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Acrolein Acrolein H2SO4->Acrolein -2H₂O Acrolein->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline Oxidation

Caption: Reaction mechanism of the Skraup synthesis.

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Acid Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Acid->Cyclized_Intermediate Protonation & Annulation Enamine Enamine (Tautomer) Schiff_Base->Enamine Tautomerization Enamine->Cyclized_Intermediate Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration Friedlander_Synthesis cluster_mechanism1 Mechanism 1: Aldol First cluster_mechanism2 Mechanism 2: Schiff Base First Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Imine Imine Aminoaryl_Ketone->Imine Methylene_Ketone α-Methylene Ketone Methylene_Ketone->Aldol_Adduct Methylene_Ketone->Imine Schiff Base formation Catalyst Acid or Base Catalyst Unsaturated_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline Substituted Quinoline Unsaturated_Carbonyl->Quinoline Imine formation -H₂O Imine->Quinoline Aldol condensation & Elimination General_Workflow Start Start: Combine Reactants (Aniline, Carbonyl Compound(s)) Add_Catalyst Add Catalyst/Reagent Start->Add_Catalyst Reaction Heat / Microwave Irradiation (Monitor by TLC) Add_Catalyst->Reaction Workup Reaction Work-up (Quenching, Neutralization) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Distillation, Recrystallization, or Chromatography) Drying->Purification Product Final Quinoline Derivative Purification->Product

References

Microwave-Assisted Synthesis of Quinoline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinoline-based compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development.[1] Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved safety profiles, aligning with the principles of green chemistry.[2][3]

Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] Their therapeutic potential often stems from their ability to interact with various biological targets, including key signaling pathways implicated in disease progression. This guide focuses on three classical methods for quinoline synthesis adapted for microwave irradiation: the Friedländer, Combes, and Doebner-von Miller reactions.

Key Synthetic Methodologies

Several classical named reactions for quinoline synthesis have been successfully adapted for microwave-assisted synthesis, providing efficient access to a diverse range of derivatives.

  • Friedländer Annulation: This method involves the condensation of a 2-aminobenzaldehyde or a 2-aminophenyl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5] Microwave irradiation significantly accelerates this reaction, often affording high yields in minutes.[6]

  • Combes Synthesis: The Combes reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce substituted quinolines.[7] Microwave-assisted Combes synthesis can be performed efficiently, sometimes even under solvent-free conditions.[8]

  • Doebner-von Miller Reaction: This reaction provides a versatile route to quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds.[9] While traditionally requiring harsh conditions, microwave assistance can facilitate this reaction under milder conditions with shorter reaction times.[10]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the microwave-assisted synthesis of various quinoline derivatives, highlighting the efficiency of this technology.

Table 1: Microwave-Assisted Friedländer Synthesis of Quinolines [5][6]

2-Aminoaryl Carbonylα-Methylene KetoneCatalystSolventPower (W)Temp (°C)Time (min)Yield (%)
2-AminobenzophenoneCyclohexanoneAcetic AcidNeat100-4001605>95
2-AminobenzophenoneCyclopentanoneAcetic AcidNeat100-4001605>95
2-Amino-5-chlorobenzophenoneCyclohexanoneAcetic AcidNeat100-4001605>95
2-AminobenzaldehydeEthyl acetoacetateHClNeat400-1.564

Table 2: Microwave-Assisted Combes Synthesis of Quinolines [8]

Anilineβ-DiketoneCatalystSolventPower (W)Temp (°C)Time (min)Yield (%)
AnilineAcetylacetoneNKC-9 resinSolvent-free300120592
4-MethylanilineAcetylacetoneNKC-9 resinSolvent-free300120695
4-MethoxyanilineAcetylacetoneNKC-9 resinSolvent-free300120693
4-ChloroanilineAcetylacetoneNKC-9 resinSolvent-free300120789

Table 3: Microwave-Assisted Doebner-von Miller Synthesis of Quinolines [10]

Anilineα,β-Unsaturated CarbonylCatalystSolventPower (W)Time (min)Yield (%)
AnilineCrotonaldehydePhosphotungstic AcidSolvent-free30010-1579-94
Substituted AnilinesMethyl vinyl ketonePhosphotungstic AcidSolvent-free30010-1582-91

Experimental Protocols

The following are generalized protocols for the microwave-assisted synthesis of quinoline derivatives. Researchers should optimize these protocols for their specific substrates and microwave reactor.

Protocol 1: Microwave-Assisted Friedländer Synthesis

Objective: To synthesize a substituted quinoline via the Friedländer annulation.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1 mmol)

  • α-Methylene ketone (1.2 mmol)

  • Catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Solvent (if not solvent-free)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the 2-aminoaryl carbonyl compound, the α-methylene ketone, and the catalyst.

  • If a solvent is used, add it to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at the specified temperature and power for the designated time (refer to Table 1 for examples).

  • After irradiation, allow the vial to cool to room temperature.

  • Open the vial and transfer the reaction mixture to a round-bottom flask.

  • Purify the product by an appropriate method (e.g., column chromatography, recrystallization).

  • Characterize the final product using standard analytical techniques (e.g., NMR, MS).

Protocol 2: Microwave-Assisted Combes Synthesis

Objective: To synthesize a substituted quinoline via the Combes reaction.

Materials:

  • Aniline (1 mmol)

  • β-Diketone (1.1 mmol)

  • Acid catalyst (e.g., NKC-9 resin, sulfuric acid)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • Combine the aniline, β-diketone, and acid catalyst in a 10 mL microwave reactor vial.

  • For solvent-free reactions, ensure thorough mixing of the reactants and catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Apply microwave irradiation according to optimized parameters (see Table 2 for examples).

  • After cooling, carefully open the vial.

  • If a solid catalyst is used, filter the reaction mixture.

  • Isolate and purify the product using appropriate techniques.

  • Confirm the structure of the synthesized quinoline by spectroscopic methods.

Protocol 3: Microwave-Assisted Doebner-von Miller Synthesis

Objective: To synthesize a substituted quinoline via the Doebner-von Miller reaction.

Materials:

  • Aniline (1 mmol)

  • α,β-Unsaturated aldehyde or ketone (2 mmol)

  • Catalyst (e.g., phosphotungstic acid, iodine)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • In a 10 mL microwave reactor vial, mix the aniline, the α,β-unsaturated carbonyl compound, and the catalyst.

  • Seal the reaction vessel.

  • Subject the mixture to microwave irradiation at the predetermined power and for the specified duration (refer to Table 3 for examples).

  • Once the reaction is complete and the vessel has cooled, open the vial.

  • Work up the reaction mixture as required (e.g., neutralization, extraction).

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified quinoline derivative.

Biological Applications and Signaling Pathways

Quinoline-based compounds have garnered significant attention in drug discovery due to their ability to modulate the activity of key signaling pathways involved in cancer and other diseases.[11][12] Notably, certain quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, which are pivotal in activating carcinogenic pathways like the Ras/Raf/MEK and PI3K/Akt/mTOR cascades.[11][13] The inhibition of these pathways can lead to the suppression of tumor cell proliferation, survival, and angiogenesis.[14]

Below is a diagram illustrating the inhibitory effect of quinoline-based compounds on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[14]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline Quinoline-Based Inhibitor Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based compounds.

The following diagram illustrates a general experimental workflow for the microwave-assisted synthesis of quinoline derivatives.

MAOS_Workflow Reactants 1. Combine Reactants & Catalyst Microwave 2. Microwave Irradiation Reactants->Microwave Cooling 3. Cooling Microwave->Cooling Workup 4. Work-up & Isolation Cooling->Workup Purification 5. Purification Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for microwave-assisted quinoline synthesis.

References

The Versatile Role of 4-Bromo-3-quinolinamine in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-bromo-3-quinolinamine as a key building block in the synthesis of novel heterocyclic compounds. The unique structural features of this starting material, possessing both a nucleophilic amino group and a reactive bromide at adjacent positions on the quinoline scaffold, allow for a diverse range of synthetic transformations, leading to compounds with significant biological activities.

Introduction

This compound is a valuable synthon in medicinal chemistry, primarily employed in the construction of fused heterocyclic systems. The strategic placement of the amino and bromo substituents facilitates a variety of cyclization and cross-coupling reactions, enabling the generation of diverse molecular architectures. This document will focus on the synthesis of quinolino[3,4-b]quinoxalines and the functionalization of the 4-position of the quinoline ring through palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination. The resulting novel heterocycles have shown promise as potent anticancer agents, acting as Topoisomerase IIα inhibitors and G-quadruplex stabilizers.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various heterocyclic derivatives starting from this compound and their subsequent biological evaluation.

Table 1: Synthesis of Quinolino[3,4-b]quinoxaline Derivatives

CompoundR GroupYield (%)
1a -H85
1b -CH₃82
1c -OCH₃78

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100124-Phenyl-3-quinolinamine92
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF8064-(Phenylethynyl)-3-quinolinamine88
Buchwald-HartwigAnilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane11018N,4-Diphenyl-3-quinolinamine75

Table 3: Biological Activity of Synthesized Heterocycles

CompoundTargetIC₅₀ (µM)Cell Line
Quinolino[3,4-b]quinoxaline derivative 11 [1]G-quadruplex--
Quinolino[3,4-b]quinoxaline derivative 23 [1]Topoisomerase IIα5.14-
Cytotoxicity of derivative 11 [1]-2.04HeLa
Cytotoxicity of derivative 23 [1]-2.32HeLa

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinolino[3,4-b]quinoxalines

This protocol describes the condensation reaction of a this compound derivative with a substituted o-phenylenediamine to form the tetracyclic quinolino[3,4-b]quinoxaline scaffold.

Materials:

  • Substituted 4-chloro-3-nitroquinoline

  • Substituted o-phenylenediamine

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of the appropriate substituted 4-chloro-3-nitroquinoline and a substituted o-phenylenediamine is refluxed in ethanol.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and then dried to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent to afford the pure quinolino[3,4-b]quinoxaline derivative.

Protocol 2: General Procedure for Suzuki Coupling of this compound

This protocol outlines the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • The degassed solvent mixture is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the 4-aryl-3-quinolinamine.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol details the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous DMF, the terminal alkyne, and Et₃N are added sequentially via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with aqueous ammonia.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the 4-alkynyl-3-quinolinamine.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • This compound and the amine are added, followed by anhydrous dioxane.

  • The tube is sealed, removed from the glovebox, and heated to 110 °C with stirring for 18 hours.

  • Reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the N-substituted-4-amino-3-quinolinamine.

Signaling Pathways and Mechanisms of Action

The novel heterocyclic compounds synthesized from this compound have demonstrated significant potential as anticancer agents through the inhibition of Topoisomerase IIα and the stabilization of G-quadruplex DNA structures.

Topoisomerase IIα Inhibition

Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. Certain anticancer drugs, known as Topoisomerase II poisons, interfere with this process by stabilizing the "cleavage complex," where the enzyme is covalently bound to the cleaved DNA. This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis and cell death. The quinolino[3,4-b]quinoxaline derivatives are believed to act as such poisons.

Topoisomerase_IIa_Inhibition cluster_normal Normal Topoisomerase IIα Catalytic Cycle cluster_inhibition Inhibition by Quinolino[3,4-b]quinoxaline DNA Supercoiled DNA TopoIIa Topoisomerase IIα DNA->TopoIIa Binding CleavageComplex Cleavage Complex (Transient) TopoIIa->CleavageComplex DNA Cleavage Religation Religation CleavageComplex->Religation Strand Passage RelaxedDNA Relaxed DNA Religation->RelaxedDNA Release Inhibitor Quinolino[3,4-b]quinoxaline Derivative StabilizedComplex Stabilized Cleavage Complex Inhibitor->StabilizedComplex Binding Apoptosis Apoptosis StabilizedComplex->Apoptosis Accumulation of DNA Breaks G_Quadruplex_Stabilization cluster_formation G-Quadruplex Formation cluster_stabilization Stabilization by Small Molecule G_Rich_DNA Guanine-Rich Single-Stranded DNA G_Tetrad G-Tetrad Formation G_Rich_DNA->G_Tetrad G_Quadruplex G-Quadruplex Structure G_Tetrad->G_Quadruplex Stacking Stabilizer Quinolino[3,4-b]quinoxaline Derivative Stabilized_G4 Stabilized G-Quadruplex Stabilizer->Stabilized_G4 Binding Telomerase_Inhibition Telomerase Inhibition Stabilized_G4->Telomerase_Inhibition Transcription_Repression Oncogene Transcription Repression Stabilized_G4->Transcription_Repression Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (100 °C, 12h) solvent->reaction workup Workup: - Dilute with EtOAc - Wash with H₂O/Brine reaction->workup purification Purification: Column Chromatography workup->purification product 4-Aryl-3-quinolinamine purification->product Sonogashira_Workflow start Start reagents Combine Reactants: - this compound - Terminal Alkyne - PdCl₂(PPh₃)₂/CuI - Et₃N start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous DMF inert->solvent reaction Heat and Stir (80 °C, 6h) solvent->reaction workup Workup: - Quench with NH₄OH - Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product 4-Alkynyl-3-quinolinamine purification->product Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd₂(dba)₃/Xantphos - Cs₂CO₃ start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Dioxane inert->solvent reaction Heat and Stir (110 °C, 18h) solvent->reaction workup Workup: - Dilute with EtOAc - Filter through Celite reaction->workup purification Purification: Column Chromatography workup->purification product N-Substituted-4-amino- 3-quinolinamine purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-3-quinolinamine.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for the synthesis of 3-Bromo-4-quinolinamine?

A common synthetic route involves the direct bromination of 4-aminoquinoline. This electrophilic aromatic substitution reaction is typically carried out using liquid bromine in a suitable solvent like glacial acetic acid.[1][2]

Q2: What are the key reagents in this synthesis and their respective roles?

The key reagents are:

  • 4-Aminoquinoline: The starting material that undergoes bromination.

  • Bromine (Br₂): The electrophile that substitutes a hydrogen atom on the quinoline ring, specifically at the 3-position.

  • Glacial Acetic Acid: A common solvent for this reaction that can also help to moderate the reactivity of the bromine.[1][2]

Q3: What are the primary safety concerns when performing this synthesis?

The primary safety concern is the handling of liquid bromine, which is highly toxic, corrosive, and volatile. All manipulations involving bromine should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also important to be aware that azides, which can be used in alternative quinoline syntheses, are potentially explosive and should be handled with extreme caution.[3]

Q4: What are some alternative approaches to synthesizing substituted quinolines?

Several other methods exist for synthesizing the quinoline scaffold, which can then be further functionalized. These include:

  • Gould-Jacobs Reaction: Starting from an aniline and diethyl ethoxymethylenemalonate.[4]

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5]

  • Skraup/Doebner-von Miller Synthesis: Involves the reaction of an aniline with glycerol or α,β-unsaturated carbonyl compounds under acidic and oxidizing conditions.[4][5][6]

  • Palladium-catalyzed reactions: These can include multicomponent domino reactions and dehydrogenative aromatization.[7]

Troubleshooting Guide

Low Product Yield

Q: My reaction yield for the synthesis of 3-Bromo-4-quinolinamine is consistently low. What are the potential causes and how can I address them?

Low yields can stem from several factors. Below are common causes and their respective solutions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for side-product formation.
Sub-optimal Reagent Stoichiometry An incorrect molar ratio of bromine to 4-aminoquinoline can lead to unreacted starting material.Ensure accurate measurement of reagents. A slight excess of bromine (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[1][2]
Product Loss During Workup The product may be lost during extraction or filtration steps. The product's salt form might have some solubility in the aqueous layer.During the workup, after quenching the reaction, ensure the pH is adjusted to be basic to precipitate the free amine product fully before filtration. Wash the collected solid with a minimal amount of cold solvent to reduce loss.
Side Reactions Over-bromination can lead to the formation of di- or poly-brominated products, thus consuming the starting material and reducing the desired product's yield.Add the bromine solution dropwise and at a controlled temperature (e.g., 0 °C) to manage the reaction's exothermicity and selectivity.[1][2]
Formation of Impurities

Q: My final product is contaminated with significant impurities. What are the likely side-products and how can I minimize their formation?

The most common impurity is the result of over-bromination.

  • Problem: Formation of 3,X-dibromo-4-aminoquinoline derivatives. Bromination of quinolines can sometimes lead to a mixture of mono- and di-bromo derivatives.[8]

  • Solution:

    • Control Temperature: Perform the bromine addition at a low temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity.[1][2]

    • Slow Addition: Add the bromine solution slowly and dropwise to the solution of 4-aminoquinoline. This maintains a low concentration of bromine in the reaction mixture at any given time, disfavoring multiple substitutions.

    • Precise Stoichiometry: Use a carefully measured amount of bromine, avoiding a large excess.

Purification Difficulties

Q: I am struggling to purify the crude 3-Bromo-4-quinolinamine. What are effective purification techniques?

  • Problem: The crude product contains unreacted starting material and colored impurities.

  • Solutions:

    • Filtration and Washing: After the reaction, the product often precipitates from the reaction mixture. This solid can be collected by filtration and washed with a suitable solvent, like ether, to remove soluble impurities.[2]

    • Recrystallization: If the purity is still low after washing, recrystallization is a good option. The choice of solvent will depend on the impurities present, but ethanol-water mixtures are often effective for compounds of this type.

    • Column Chromatography: For very impure samples or for isolating small amounts of high-purity material, silica gel column chromatography can be employed. A solvent system of ethyl acetate/hexane or dichloromethane/methanol with increasing polarity would be a good starting point for method development.

Experimental Protocols & Data

Synthesis of 3-Bromo-4-quinolinamine

The following protocol is based on a standard procedure for the bromination of 4-aminoquinoline.[1][2]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 4-aminoquinoline in glacial acetic acid B Cool solution to 0 °C A->B D Add bromine solution dropwise to the cooled 4-aminoquinoline solution B->D C Prepare bromine solution in glacial acetic acid C->D E Stir at room temperature D->E F Add ether to precipitate product E->F G Filter the precipitate F->G H Wash the solid G->H I I H->I Final Product: 3-Bromo-4-quinolinamine

Caption: Workflow for the synthesis of 3-Bromo-4-quinolinamine.

Reagents and Conditions

Reagent/ParameterMoles (Equivalents)QuantityNotes
4-Aminoquinoline240 mmol (1.0)34.6 gStarting material
Bromine264 mmol (1.1)42.2 g (approx. 13.5 mL)Brominating agent
Glacial Acetic Acid-76 mL + 100 mLSolvent
Diethyl Ether-1520 mLFor precipitation
Temperature -0 °C to Room Temp.-
Reaction Time -~30 minutes post-addition-

Step-by-Step Procedure

  • In a suitable reaction flask, add 34.6 g (240 mmol) of 4-aminoquinoline and dissolve it in 76 mL of glacial acetic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 42.2 g (264 mmol) of liquid bromine dissolved in 100 mL of glacial acetic acid.

  • Under constant stirring, slowly add the bromine solution dropwise to the cooled 4-aminoquinoline solution. A solid precipitate may form during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

  • Add 1520 mL of ether to the reaction mixture to ensure complete precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid thoroughly with ether to remove any residual acetic acid and unreacted bromine.

  • Dry the product under vacuum to obtain 3-Bromo-4-quinolinamine.

Troubleshooting Logic

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Start Low Yield? CheckTLC Check TLC for starting material Start->CheckTLC Yes Impurity Impurity Issues? Start->Impurity No IncompleteRxn Incomplete Reaction: - Extend reaction time - Check reagent quality CheckTLC->IncompleteRxn Present WorkupLoss Product Loss During Workup: - Check pH before filtration - Minimize washing solvent CheckTLC->WorkupLoss Absent IncompleteRxn->Impurity WorkupLoss->Impurity SideReaction Side Reactions (Dibromination): - Lower temperature - Slow bromine addition Purify Purification Strategy: - Recrystallize - Column Chromatography SideReaction->Purify Impurity->SideReaction Yes NoImpurity Proceed to Characterization Impurity->NoImpurity No End Synthesis Optimized Purify->End

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimized protocols for common quinoline synthesis methods.

General Troubleshooting: Quinoline Purification

A frequent challenge in quinoline synthesis is the purification of the final product from complex reaction mixtures, which often contain tars and other byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: My crude quinoline product is mixed with a lot of tar. What is the best way to purify it?

A1: For volatile quinolines, steam distillation is a highly effective classical method for separating the product from non-volatile tars.[3][4] For less volatile or solid products, column chromatography is standard. It is often beneficial to first perform a filtration through a plug of silica gel to remove the majority of the tar before detailed purification.[3]

Q2: My quinoline derivative is decomposing on the silica gel column. How can I prevent this?

A2: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica gel surface, sometimes causing decomposition.[5] To mitigate this, you can deactivate the silica gel by using an eluent containing a small amount of a tertiary amine, like 0.5-2% triethylamine.[5] Alternatively, using a different stationary phase such as neutral or basic alumina can be a good solution.[5]

Q3: My compound is streaking badly during column chromatography. What can I do?

A3: Streaking, or tailing, is also often caused by the interaction between the basic quinoline nitrogen and acidic silica gel.[5] Adding a basic modifier like triethylamine or pyridine to your eluent can significantly improve the peak shape and separation.[5]

Data Presentation: Comparison of Purification Techniques
Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Steam & Vacuum Distillation Crude Quinoline from Skraup Synthesis1. Steam distillation; 2. Vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[4]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization98-99 (multiple cycles)Not specified[4]
Crystallization (Solvent) Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[4]
Crystallization (Solvent) Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[4]

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[6][7]

Troubleshooting Guide

Problem 1: The reaction is extremely vigorous and difficult to control.

  • Symptoms: The reaction becomes highly exothermic, leading to potential splashing and poor reproducibility.[2]

  • Root Cause: The Skraup synthesis is notoriously exothermic.[2][8]

  • Solutions:

    • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][8] Boric acid can also be used as a moderator.[8][9]

    • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to help dissipate heat.[2]

    • Temperature Control: Gently heat the reaction to initiate it, and then manage the exothermic phase carefully.[2]

Problem 2: Significant tar formation is observed, leading to low yield.

  • Symptoms: The reaction mixture turns into a thick, black, tarry goo, making product isolation difficult and reducing the yield.[2][10]

  • Root Cause: Harsh acidic and oxidizing conditions cause the polymerization of reactants and intermediates.[2]

  • Solutions:

    • Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[2]

    • Optimize Temperature: Avoid excessively high temperatures to minimize polymerization.[2]

    • Purification Strategy: Be prepared for a challenging work-up. Steam distillation is often required to isolate the quinoline from the tar.[2][9]

Experimental Workflow: Skraup Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline, Glycerol, and Nitrobenzene B Add Moderator (e.g., FeSO4) A->B C Slowly Add Conc. H2SO4 with Cooling B->C D Gently Heat to Initiate C->D E Control Exotherm, then Reflux (3-4h) D->E F Cool and Dilute with Water E->F G Neutralize with Conc. NaOH F->G H Steam Distill to Isolate Crude Product G->H I Purify by Distillation or Chromatography H->I

Caption: A typical experimental workflow for the Skraup quinoline synthesis.

Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.[9]

  • Reaction Setup: In a 5-liter round-bottom flask fitted with a mechanical stirrer and reflux condenser, combine aniline (240 g, 2.58 mol), anhydrous glycerol (570 g, 6.19 mol), and nitrobenzene (150 g, 1.22 mol).

  • Reagent Addition: Slowly and with constant stirring, add concentrated sulfuric acid (200 mL) to the mixture. Then, add ferrous sulfate heptahydrate (60 g).

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Purification: Perform a steam distillation to isolate the crude quinoline. Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[9]

Doebner-von Miller Synthesis

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[11] It is considered a modification of the Skraup synthesis.[8]

Troubleshooting Guide

Problem 1: The reaction gives a very low yield due to the formation of a large amount of polymer/tar.

  • Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult.[3]

  • Root Cause: The strongly acidic conditions can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone. This is one of the most common side reactions.[1][3]

  • Solutions:

    • Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[2][3][12]

    • Gradual Addition: Add the carbonyl compound dropwise to the heated aniline solution. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction over polymerization.[2][3]

    • Optimize Acid: While strong acids are needed, excessively harsh conditions accelerate tar formation. Consider testing different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) to find an optimal balance.[3]

Problem 2: The product is contaminated with dihydroquinoline or tetrahydroquinoline byproducts.

  • Symptoms: Analysis (TLC, GC-MS, NMR) of the product shows the presence of partially saturated quinoline rings.

  • Root Cause: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient or insufficient, or if conditions don't favor complete oxidation, these byproducts can be isolated.[3]

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene) to drive the reaction to completion.[3]

    • Optimize Reaction Time/Temperature: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC.[3]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can sometimes be oxidized in a separate step using an agent like DDQ or MnO₂.[3]

Data Presentation: Influence of Reaction Conditions
ParameterVariationEffect on YieldEffect on Side Reactions
Solvent System Monophasic (acidic)Often lowerHigh polymerization of carbonyl reactant[3]
Biphasic (e.g., water/toluene)Often higherSequesters carbonyl, reducing polymerization[2][3]
Reactant Addition All at onceCan be lowerHigh local concentration promotes self-condensation
Slow dropwise additionOften higherMaintains low carbonyl concentration[2][3]
Aniline Substituent Electron-donatingGenerally good yields-
Electron-withdrawingLow yields in conventional reaction[3]May require modified approaches[3]

Logical Flow: Troubleshooting Low Yield in Doebner-von Miller Synthesis

start Low Yield Observed q1 Is there significant tar/polymer formation? start->q1 sol1 Implement Biphasic System (e.g., Water/Toluene) [1, 4] q1->sol1 Yes q2 Is the aniline 'deactivated' (EWG)? q1->q2 No sol2 Add Carbonyl Reactant Slowly/Dropwise [1] sol1->sol2 sol3 Optimize Acid Catalyst and Concentration [1] sol2->sol3 sol3->q2 sol4 Consider modified approach (e.g., different catalyst/conditions) [1] q2->sol4 Yes q3 Is oxidation of the dihydroquinoline intermediate incomplete? q2->q3 No sol4->q3 sol5 Ensure sufficient oxidizing agent [1] q3->sol5 Yes end Yield Improved q3->end No sol6 Increase reaction time/ temperature for oxidation step [1] sol5->sol6 sol6->end

Caption: A troubleshooting guide for low yields in the Doebner-von Miller synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol is a representative example designed to minimize tar formation.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[13][14]

Troubleshooting Guide

Problem: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.

  • Symptoms: Product analysis shows two or more isomeric quinolines.

  • Root Cause: The initial condensation of the aniline can occur at either of the two carbonyl groups of the unsymmetrical β-diketone, and the subsequent cyclization can lead to different products.[1]

  • Solutions:

    • Steric Control: Increasing the steric bulk of substituents on the aniline or the β-diketone can favor the formation of one regioisomer over the other.[13] For example, using methoxy-substituted anilines can lead to the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[13]

    • Electronic Control: The electronic properties of substituents on the aniline can influence regioselectivity. Using chloro- or fluoroanilines may favor the formation of the 4-CF₃ regioisomer.[13]

    • Catalyst/Solvent Optimization: Systematically varying the acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) and solvent can help optimize for the desired isomer.[1][13] Polyphosphoric ester (PPE) has been shown to be an effective dehydrating agent.[13][14]

Reaction Workflow: Combes Synthesis

A 1. Condensation: Aniline + β-Diketone B Formation of Enamine Intermediate A->B C 2. Acid-Catalyzed Cyclization (Rate-Determining) [12] B->C D Proton Transfer C->D E 3. Dehydration D->E F Substituted Quinoline Product E->F

Caption: The general mechanistic pathway of the Combes quinoline synthesis.

Experimental Protocol: General Procedure for Combes Synthesis

This is a general protocol adapted from the principles of the Combes reaction.[2][15]

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and the β-diketone (1.1 eq). Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate. Monitor by TLC until the starting materials are consumed.

  • Cyclization: Cool the mixture in an ice bath. With vigorous stirring, slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid).

  • Heating: Gently heat the reaction mixture for a short period (e.g., 100°C for 15-30 minutes), monitoring for the formation of the quinoline product by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) until basic. The product may precipitate and can be collected by filtration, or it can be extracted with an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by acid or base.[16][17]

Troubleshooting Guide

Problem 1: Aldol self-condensation of the ketone reactant leads to significant side products and difficult purification.

  • Symptoms: The reaction mixture is complex, with multiple byproducts observed by TLC or other analytical methods.

  • Root Cause: The conditions (especially basic catalysis) that promote the desired condensation can also promote the self-condensation of the ketone starting material.[1][16]

  • Solutions:

    • Switch to Acid Catalysis: Using an acid catalyst (e.g., p-TsOH, TFA) can sometimes suppress the base-catalyzed aldol side reaction.[2][16]

    • Use an Imine Analog: Instead of the 2-aminoaryl ketone, its imine analog can be used. This avoids the need for the basic conditions that promote aldol reactions.[16]

    • Pre-form the Enolate: Under specific conditions, pre-forming the enolate of the ketone with a strong base before adding the 2-aminoaryl carbonyl compound can prevent self-condensation.[2]

Problem 2: The reaction has a low yield, especially when scaling up.

  • Symptoms: Yields are poor, particularly on a larger preparative scale.

  • Root Cause: Traditional Friedländer conditions can be harsh (high temperature, strong acid/base), which can lead to degradation and side reactions, reducing the overall yield.[16]

  • Solutions:

    • Milder Catalysts: Explore the use of milder catalysts. Catalytic amounts of gold catalysts or iodine have been reported to allow the reaction to proceed under gentler conditions.[16]

    • Solvent-Free Conditions: The reaction catalyzed by p-toluenesulfonic acid and iodine has been achieved under solvent-free conditions, which can improve efficiency.[16]

    • Greener Approaches: Consider environmentally friendly alternatives, such as performing the reaction under catalyst-free conditions in water or using microwave assistance.[18]

Reaction Workflow: Friedländer Synthesis

cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 Intermolecular Aldol Condensation B1 Cyclization & Dehydration A1->B1 End Substituted Quinoline B1->End A2 Schiff Base Formation B2 Intramolecular Aldol & Dehydration A2->B2 B2->End Start 2-Aminoaryl Ketone + α-Methylene Ketone Start->A1 Start->A2

Caption: The two primary mechanistic pathways for the Friedländer synthesis.[19]

Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water

This protocol offers an environmentally friendly approach to quinoline synthesis.[18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

  • Reagent Addition: Add the ketone containing an α-methylene group (e.g., acetone) (1.2 mmol) to the solution.

  • Heating: Heat the reaction mixture to 70°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of brominated quinolines. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of brominated quinolines.

Issue 1: Oiling Out During Recrystallization

Question: My brominated quinoline is forming an oil instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" is a common issue that occurs when the solute precipitates from the solution above its melting point or when the solution is too concentrated. Here are several strategies to address this:

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Then, add more of the hot solvent to dilute the solution and allow it to cool slowly.[1]

  • Slow Cooling: Rapid cooling can sometimes promote oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[2]

  • Solvent System Modification: The chosen solvent may not be ideal.

    • If using a single solvent, try a more polar solvent.

    • In a mixed-solvent system, you may have too much of the "poor" solvent. Add more of the "good" solvent until the solution is clear and then allow it to cool slowly.[2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. This can create nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure, solid compound, add a seed crystal to the cooled solution to induce crystallization.[1]

Issue 2: Product Decomposition on Silica Gel Column

Question: I am observing significant decomposition of my brominated quinoline derivative during silica gel column chromatography. How can I prevent this?

Answer: The acidic nature of silica gel can lead to the decomposition of some quinoline derivatives, which are often basic.[3] Here are some approaches to mitigate this issue:

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[4]

  • Neutralization of Silica Gel: The silica gel can be neutralized by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), before packing the column.

  • Alternative Purification Methods: If decomposition persists, consider non-chromatographic methods like recrystallization or alternative chromatography techniques.

    • Preparative High-Performance Liquid Chromatography (HPLC): This technique can offer excellent resolution for complex mixtures and may be a suitable alternative.[3][5][6][7]

    • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography method avoids solid stationary phases, thus preventing issues of irreversible adsorption and decomposition.[3][8]

Issue 3: Difficulty in Separating Regioisomers

Question: My bromination reaction produced a mixture of regioisomers (e.g., 5-bromo and 7-bromo derivatives) that are difficult to separate by column chromatography. What strategies can I employ?

Answer: The separation of regioisomers can be challenging due to their similar polarities. Here are some techniques that can be effective:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems, including mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate), to improve separation.[9]

    • Stationary Phase: In addition to silica gel, consider using other stationary phases that may offer different selectivity.

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if their solubilities in a particular solvent are sufficiently different.[4]

  • Preparative HPLC: This is often the most effective method for separating closely related isomers due to its high resolving power.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of brominated quinolines?

A1: Common impurities include unreacted starting materials, mono- and di-brominated byproducts, and regioisomers. The specific impurities will depend on the reaction conditions, including the stoichiometry of the brominating agent used.[10][11] For instance, the bromination of 8-hydroxyquinoline can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline depending on the equivalents of bromine used.[10]

Q2: How can I improve the yield of my recrystallization?

A2: To maximize crystal formation and yield, ensure the solution is saturated when hot and cooled slowly. Once at room temperature, placing the flask in an ice bath can further increase the yield.[1][2] When collecting the crystals via vacuum filtration, wash them with a small amount of cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.[1][2]

Q3: My brominated quinoline has a low melting point and is a liquid at room temperature. Can I still use recrystallization?

A3: Yes, recrystallization is still a viable purification method for low-melting solids or liquids. For a compound like 3-bromoquinoline, which has a melting point of 13-15°C, you will need to cool the solution significantly below its melting point to induce crystallization.[2] Using an ice-salt bath or a laboratory chiller may be necessary to achieve the required temperature.[2]

Q4: What is a mixed-solvent recrystallization and when should I use it?

A4: A mixed-solvent recrystallization employs a pair of miscible solvents: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[2] This technique is useful when a suitable single solvent cannot be found. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the point of saturation. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

Data Presentation

Table 1: Purification of Brominated Quinolines by Recrystallization and Column Chromatography

CompoundPurification MethodSolvent/EluentYieldMelting Point (°C)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineColumn Chromatography followed by RecrystallizationAcOEt/hexane (1:1)76%156-158[9]
3,5,6,7-tetrabromo-8-methoxyquinolineColumn Chromatography followed by RecrystallizationAcOEt/hexane (1:5)74%134-136[9]
5,7-dibromo-8-hydroxyquinolineRecrystallizationBenzene90%-[4]
7-bromo-8-hydroxyquinolineRecrystallizationMethanol/acetone (1:1)51%138-139[4]
5-bromo-8-methoxyquinolineColumn ChromatographyAcOEt/hexane (1:3)92%80-82[11]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization of 3-Bromoquinoline (Ethyl Acetate/Hexane)

This protocol is adapted for a compound that is a low-melting solid or liquid at room temperature.

  • Dissolve the crude 3-bromoquinoline in a minimal amount of hot ethyl acetate (the "good" solvent).

  • While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until a persistent cloudiness is observed.

  • Add a few more drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.[2]

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or a chiller to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.[2]

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography and Recrystallization of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline

This protocol is based on the purification of a solid brominated quinoline derivative.[9]

  • The crude material is first passed through a silica column.

  • The column is eluted with a mixture of ethyl acetate and hexane (1:1).

  • The fractions containing the desired product are collected and the solvent is evaporated.

  • The resulting crude product is then recrystallized from a mixture of ethyl acetate and hexane (1:1) to yield the purified compound.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Brominated Quinoline purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Simple mixture, crystalline solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture, different polarities prep_hplc Preparative HPLC purification_choice->prep_hplc Isomers or difficult separation analysis Purity Analysis (NMR, LC-MS, etc.) recrystallization->analysis column_chromatography->analysis prep_hplc->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of brominated quinolines.

troubleshooting_recrystallization cluster_solutions_oil Troubleshooting 'Oiling Out' cluster_solutions_no_crystals Troubleshooting No Crystal Formation start Recrystallization Attempt oiling_out Oiling Out Occurs start->oiling_out Observation no_crystals No Crystals Form start->no_crystals Observation successful_crystallization Successful Crystallization start->successful_crystallization Success reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute slow_cool Cool Slowly oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask add_seed Add Seed Crystal no_crystals->add_seed concentrate Evaporate Some Solvent no_crystals->concentrate reheat_dilute->start Re-attempt slow_cool->start Re-attempt change_solvent->start Re-attempt scratch_flask->start Re-attempt add_seed->start Re-attempt concentrate->start Re-attempt

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 4-Bromo-3-quinolinamine, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound prone to side reactions?

A1: The synthesis typically involves the electrophilic aromatic substitution (bromination) of 3-aminoquinoline. The amino group at the C-3 position is a strong activating group, which directs incoming electrophiles (like bromine) to the ortho (C-2 and C-4) and para positions.[1] Concurrently, the quinoline ring system itself has preferred sites for electrophilic attack, primarily the 5- and 8-positions.[1] This dual influence often leads to the formation of a mixture of isomers, making regioselectivity a significant challenge.

Q2: What are the most common side products I should expect?

A2: The most common side products are regioisomers of the desired 4-bromo product. You can expect to see the formation of 2-bromo, 5-bromo, and 7-bromo-3-quinolinamine.[1] Additionally, if the reaction conditions are not carefully controlled, di- or even polybrominated products can form, such as 5,7-dibromo derivatives.[1][2]

Q3: Which brominating agent is best for selectively producing this compound?

A3: For selective monobromination of activated aromatic compounds like 3-aminoquinoline, N-Bromosuccinimide (NBS) is the preferred reagent.[1] It is used under milder conditions compared to molecular bromine (Br₂), which is more reactive and often leads to over-bromination and the formation of multiple side products.[1][3]

Q4: How can I optimize my reaction to improve the yield of the 4-bromo isomer?

A4: To enhance regioselectivity and favor the 4-bromo product, you should carefully optimize reaction conditions. Key strategies include:

  • Lowering the reaction temperature: Running the reaction at 0 °C can significantly improve selectivity.[1]

  • Controlling stoichiometry: Use a slight excess, but carefully measured amount, of NBS (e.g., 1.05 equivalents) added portion-wise to avoid polybromination.[1]

  • Choosing the right solvent: A less polar, anhydrous solvent is often beneficial.[1][3][4]

Q5: My product appears to be degrading during purification on a silica gel column. What are my options?

A5: The brominated aminoquinoline product can be sensitive to acidic conditions, and silica gel is naturally acidic, which may cause degradation.[1] If you observe this, consider switching to a different stationary phase for column chromatography, such as neutral or basic alumina.[1] Additionally, ensure your workup procedure is neutral by washing with a mild base like a sodium bicarbonate solution to remove any acidic byproducts before purification.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of the Desired 4-Bromo Product

  • Possible Causes:

    • Incomplete conversion of the 3-aminoquinoline starting material.

    • Formation of multiple side products (isomers or polybrominated compounds) that consume the starting material.[1]

    • Degradation of the starting material or product under the reaction or workup conditions.[1]

    • Losses during purification steps.[1]

  • Solutions:

    • Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.

    • Implement the optimization strategies outlined in the FAQs and the data table below to improve regioselectivity.

    • Use a neutral workup procedure, including a quench with aqueous sodium thiosulfate to remove excess NBS, followed by a wash with a mild bicarbonate solution.[1]

    • If product degradation is suspected during chromatography, switch from silica gel to neutral alumina.[1]

Problem 2: Formation of Multiple Isomers That Are Difficult to Separate

  • Possible Causes:

    • The reaction conditions are not optimized for regioselectivity. The amino group at C-3 and the quinoline ring system direct bromination to multiple positions (2, 4, 5, 7).[1]

  • Solutions:

    • Strictly control the reaction temperature at 0 °C.[1]

    • Add the NBS reagent slowly and in portions to maintain a low concentration of the electrophile.[1]

    • For separation, column chromatography is the most effective method. Use a shallow gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol to improve the resolution between isomers.[1]

Problem 3: Presence of Dibrominated or Polybrominated Impurities

  • Possible Causes:

    • Using an excess of the brominating agent (NBS or Br₂).[1]

    • Reaction temperature is too high, increasing the rate of secondary bromination.

    • Using a highly reactive brominating agent like molecular bromine (Br₂).[1]

  • Solutions:

    • Carefully control the stoichiometry, using no more than 1.05 equivalents of NBS.[1]

    • Maintain a low reaction temperature (0 °C).[1]

    • Ensure NBS is added portion-wise over a period of 15-20 minutes.[1]

Data Presentation

Table 1: Comparison of Brominating Agents for 3-Aminoquinoline

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reactivity Milder, more selective[1]Highly reactive, less selective[1]
Common Side Products Fewer isomers, less polybromination[1]Significant polybromination and isomer formation[1][2]
Handling Crystalline solid, easier to handle[5]Corrosive, volatile liquid
Recommended Use Preferred for selective monobromination[1]Not recommended for this synthesis

Table 2: Recommended Reaction Parameters for Selective Monobromination

ParameterRecommended ConditionRationale
Starting Material 3-Aminoquinoline1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.05 equivalents[1]
Temperature 0 °C, then warm to room temperature[1]Improves regioselectivity, minimizes side reactions
Solvent Anhydrous, less polar (e.g., CCl₄, CHCl₃)Prevents hydrolysis, can influence selectivity[1][3]
Addition Method Portion-wise over 15-20 minutes[1]Maintains low electrophile concentration
Workup Quench Saturated aqueous sodium thiosulfate[1]Removes unreacted brominating agent

Experimental Protocols

Protocol 1: Selective Synthesis of this compound using NBS

This protocol is adapted from general procedures for the selective monobromination of activated aromatic systems.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoquinoline (1.0 eq.) in a chosen anhydrous solvent (e.g., CCl₄ or CHCl₃) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel or alumina.

  • Column Packing: Pack a column with the chosen stationary phase (silica gel or neutral/basic alumina) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Begin elution with the solvent system, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Pathway SM 3-Aminoquinoline NBS + NBS (1.05 eq, 0°C) DP This compound (Desired Product) NBS->DP Selective Conditions SP1 2-Bromo Isomer NBS->SP1 Side Reaction SP2 Other Isomers (5-bromo, 7-bromo) NBS->SP2 Side Reaction ExcessNBS + Excess NBS or High Temp SP3 Dibromo Products ExcessNBS->SP3

Caption: Reaction pathway for the bromination of 3-aminoquinoline.

Experimental_Workflow Setup 1. Reaction Setup (3-Aminoquinoline in anhydrous solvent) Cool 2. Cool to 0°C Setup->Cool AddNBS 3. Add NBS (Portion-wise) Cool->AddNBS Monitor 4. Monitor by TLC AddNBS->Monitor Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Purify 6. Column Chromatography (Silica or Alumina) Workup->Purify Product 7. Pure Product Purify->Product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Flowchart Start Problem: Low Yield or Multiple Products CheckTLC Analyze Crude by TLC: Multiple Spots Present? Start->CheckTLC CheckStoich Check Stoichiometry: NBS > 1.05 eq? CheckTLC->CheckStoich Yes Sol_Incomplete Cause: Incomplete Reaction Solution: Increase reaction time CheckTLC->Sol_Incomplete No (Mainly Starting Material) CheckTemp Check Temperature: Reaction > 0°C? CheckStoich->CheckTemp No Sol_Stoich Solution: Use exactly 1.05 eq NBS CheckStoich->Sol_Stoich Yes Sol_Temp Solution: Maintain 0°C during addition CheckTemp->Sol_Temp Yes Sol_Purify Solution: Optimize Chromatography (Shallow gradient, try Alumina) CheckTemp->Sol_Purify No

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Suzuki Coupling with Haloquinoline Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Suzuki coupling reactions with haloquinoline substrates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue in the Suzuki coupling of haloquinolines. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.

Possible Causes and Solutions:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical, particularly for less reactive chloroquinolines.[1]

    • Recommendation: A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands is recommended. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1] Pd(dppf)Cl₂ has also been demonstrated to be an effective catalyst in certain cases.[1]

  • Base Selection: The base is crucial for activating the boronic acid in the catalytic cycle.[1]

    • Recommendation: The strength and nature of the base can significantly impact the reaction's success. Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates that are sensitive to strong bases, milder options like KF can be employed. The optimal base should be determined empirically for your specific haloquinoline and boronic acid.

  • Solvent Effects: The solvent influences the solubility of reactants, catalyst activity, and can affect the reaction's selectivity.

    • Recommendation: A range of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, THF, DMF, and toluene. For some haloquinazolines, propylene carbonate (PC) has been identified as a greener and effective alternative. It is crucial to ensure that all reactants are soluble in the chosen solvent system.[1]

  • Reaction Temperature: Inadequate temperature can result in slow or incomplete reactions.

    • Recommendation: While some Suzuki couplings can proceed at room temperature with highly active catalysts, heating is often required, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool for accelerating the reaction.

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to decomposition, primarily through protodeboronation.

    • Recommendation: To enhance stability, consider using boronic esters, such as pinacol esters.[1] Ensuring the high quality and purity of your boronic acid or ester is also critical.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction's progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, adding more catalyst, or extending the reaction time.[1]

Problem 2: Presence of Significant Side Products

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and a reduced yield of the target compound.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas like argon or nitrogen.[1] Employing a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.

  • Dehalogenation of the Haloquinoline: In this side reaction, the halogen atom on the quinoline ring is replaced by a hydrogen atom.

    • Cause: This can happen through a competing reaction pathway, especially when a hydride source is present.

    • Solution: The choice of base and solvent can influence the extent of this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help to minimize dehalogenation.

  • Protodeboronation: The boronic acid or ester reacts with a proton source, replacing the boron group with a hydrogen atom.

    • Cause: This is a common decomposition pathway for boronic acids.

    • Solution: Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1] Minimizing the presence of water in non-aqueous systems and using a milder base can also be effective.

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of 3-bromoquinoline with various arylboronic acids, highlighting the impact of different catalysts, ligands, and bases.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10085-95A reliable and frequently used catalyst for this transformation.[2][3]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100HighBulky monophosphine ligands are known to be effective for challenging substrates.[4]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighAnother bulky monophosphine ligand that often provides excellent results.
NiCl₂(dppp)dpppK₃PO₄Dioxane80ModerateA potential nickel-based alternative to palladium catalysts.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromoquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-bromoquinoline derivative with an arylboronic acid.[5]

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoquinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The final concentration of the quinoline substrate should be around 0.1 M.[5]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[5]

Frequently Asked Questions (FAQs)

Q1: Which halogen on the quinoline ring is the most reactive for Suzuki coupling?

The reactivity of haloquinolines in Suzuki coupling generally follows the order of C-X bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often necessitate more active catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, along with stronger bases and higher reaction temperatures.[1]

Q2: My boronic acid seems to be decomposing. How can I prevent this?

The instability of boronic acids, particularly heteroaryl boronic acids, is a common reason for low yields due to side reactions like protodeboronation.[1] To mitigate this, you can:

  • Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

  • Ensure the high purity of your boronic acid reagent.

  • Use milder reaction conditions (e.g., lower temperature, weaker base) if possible.

Q3: How do I choose the right base for my reaction?

The base plays a critical role in the transmetalation step of the catalytic cycle. The optimal choice of base is dependent on the specific substrates and reaction conditions. A good starting point is to use common inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. If your substrate is base-sensitive, a milder base such as KF may be more suitable. It is often necessary to screen a few different bases to find the one that provides the best results for your specific reaction.

Q4: What is the best solvent for Suzuki coupling with haloquinolines?

There is no single "best" solvent, as the ideal choice depends on the solubility of your reactants and the catalyst system being used. Aprotic polar solvents, often in a mixture with water, are frequently employed. Common examples include:

  • 1,4-Dioxane / Water[1]

  • Tetrahydrofuran (THF) / Water[1]

  • Dimethylformamide (DMF)[1]

  • Toluene / Water[1] It is essential to ensure that your haloquinoline and boronic acid derivative are sufficiently soluble in the chosen solvent system at the reaction temperature, as poor solubility can significantly impede the reaction.[1]

Q5: My reaction is not working even after optimizing the conditions. What else can I check?

If you have systematically optimized the catalyst, ligand, base, solvent, and temperature without success, consider the following:

  • Reagent Quality: Verify the purity and integrity of your starting materials, especially the boronic acid/ester and the palladium catalyst. Old or improperly stored reagents can degrade.

  • Inert Atmosphere: Ensure that the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst and promoting side reactions.[1]

  • Water Content: For reactions that are not explicitly aqueous, ensure your solvents and reagents are anhydrous, as water can interfere with certain catalytic systems. Conversely, some systems require a specific amount of water to be effective.

Visualizations

Troubleshooting_Workflow start Low or No Yield catalyst Evaluate Catalyst/ Ligand System start->catalyst base Assess Base Selection catalyst->base If no improvement end_success Successful Coupling catalyst->end_success solvent Examine Solvent System base->solvent If no improvement base->end_success temperature Verify Reaction Temperature solvent->temperature If no improvement solvent->end_success boronic_acid Check Boronic Acid Quality/Stability temperature->boronic_acid If no improvement temperature->end_success side_reactions Investigate for Side Products (Homocoupling, Dehalogenation) boronic_acid->side_reactions If no improvement boronic_acid->end_success side_reactions->end_success end_reoptimize Systematically Re-optimize or Consider Alternative Coupling side_reactions->end_reoptimize If issues persist

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Reaction_Pathways cluster_desired Desired Suzuki Coupling Pathway cluster_side Common Side Reaction Pathways Haloquinoline Haloquinoline OxidativeAddition Oxidative Addition Haloquinoline->OxidativeAddition Dehalogenation Dehalogenation Haloquinoline->Dehalogenation Pd0 Pd(0) Pd0->OxidativeAddition PdII_complex R-Pd(II)-X OxidativeAddition->PdII_complex Transmetalation Transmetalation (Base-mediated) PdII_complex->Transmetalation BoronicAcid Boronic Acid Derivative BoronicAcid->Transmetalation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Diorganopalladium R-Pd(II)-R' Transmetalation->Diorganopalladium ReductiveElimination Reductive Elimination Diorganopalladium->ReductiveElimination ReductiveElimination->Pd0 Regenerated Catalyst CoupledProduct Coupled Product ReductiveElimination->CoupledProduct Homocoupling Homocoupling BoronicAcid2 Boronic Acid BoronicAcid2->Homocoupling Oxygen O₂ / Pd(II) Oxygen->Homocoupling Hydride Hydride Source Hydride->Dehalogenation Proton Proton Source Proton->Protodeboronation

Caption: Signaling pathways of the desired Suzuki coupling and common side reactions.

References

Stability and storage conditions for 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-Bromo-3-quinolinamine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is in a freezer, ideally at or below -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent oxidative degradation.

Q2: How stable is this compound at room temperature?

Q3: What are the visible signs of degradation for this compound?

A3: Degradation of this compound may be indicated by a change in color, typically darkening from an off-white or light yellow to a brown or black solid. The appearance of clumps or a change in the physical texture of the powder can also suggest moisture absorption and potential degradation.

Q4: What solvents are compatible with this compound?

A4: Information on solubility should be determined from product-specific literature or through small-scale solubility tests. Generally, aromatic amines show solubility in organic solvents like DMSO, DMF, and alcohols. The stability in these solvents over time should be considered, and solutions should ideally be prepared fresh for each experiment.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage and handling conditions for this compound, based on general knowledge of aromatic amines and data from related compounds.

ParameterRecommended ConditionRationale
Storage Temperature -20°C or below (Freezer)To minimize thermal degradation and preserve long-term stability.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation, as aromatic amines can be sensitive to air.[1]
Light Exposure Store in the dark (Amber vial)To prevent photodegradation.[1]
Moisture Tightly sealed container with desiccantAromatic amines can be hygroscopic; moisture can lead to hydrolysis and other degradation pathways.[3]
Short-term Handling Cool, dry, and well-ventilated areaTo ensure stability during experimental use.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in research experiments.

Issue 1: Inconsistent or poor experimental results.

  • Question: My reaction is not proceeding as expected, or I am seeing variable yields. Could the this compound be the issue?

  • Answer: Yes, the stability and purity of the reagent are critical.

    • Check the age and storage conditions: Has the compound been stored correctly? Older batches or improperly stored material may have degraded.

    • Visual inspection: Is there any discoloration of the solid?

    • Consider a fresh vial: If in doubt, use a new, unopened vial of the compound.

    • Purity check: If the problem persists, consider verifying the purity of the compound using an appropriate analytical method, such as HPLC or NMR.

Issue 2: The solid has changed color.

  • Question: My this compound, which was initially off-white, has turned brown. Can I still use it?

  • Answer: A color change is a strong indicator of degradation. Using the discolored material is not recommended as the impurities could interfere with your experiment or lead to undesirable side products. It is best to discard the discolored reagent and use a fresh stock.

Issue 3: The compound is difficult to dissolve.

  • Question: I am having trouble dissolving the this compound in my chosen solvent.

  • Answer:

    • Confirm solvent compatibility: Double-check the recommended solvents for this compound.

    • Gentle heating and sonication: These techniques can aid dissolution, but be cautious with temperature as it can also accelerate degradation.

    • Moisture contamination: The compound may have absorbed moisture, affecting its solubility. Ensure you are working in a dry environment.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 80°C) in an oven.

    • Photostability: Expose a solid sample and a solution of the compound to a light source (e.g., a photostability chamber). Keep a control sample in the dark.

  • Time Points:

    • Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For solid samples, dissolve a known amount in the solvent at each time point.

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control (time 0) sample.

    • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

    • Identify any major degradation products by their new peaks in the chromatogram.

Diagrams

TroubleshootingWorkflow Troubleshooting Experimental Failures with this compound start Experiment Fails (e.g., low yield, unexpected products) check_reagent Check this compound start->check_reagent check_conditions Review Experimental Conditions & Other Reagents start->check_conditions visual_inspection Visually Inspect (Color, Texture) check_reagent->visual_inspection storage_history Check Storage History & Age check_reagent->storage_history rerun_check_conditions Re-run Experiment with Verified Conditions check_conditions->rerun_check_conditions discolored Discolored or Clumped? visual_inspection->discolored improper_storage Improperly Stored or Old? storage_history->improper_storage discard Discard and Use New Reagent discolored->discard Yes problem_elsewhere Problem Likely Elsewhere (e.g., solvent, temp, other reagents) discolored->problem_elsewhere No, looks good improper_storage->discard Yes improper_storage->problem_elsewhere No, stored well rerun_good_reagent Re-run Experiment with New Reagent discard->rerun_good_reagent rerun_good_reagent->start Fails Again purity_analysis Consider Purity Analysis (e.g., HPLC, NMR) rerun_good_reagent->purity_analysis If still failing rerun_check_conditions->start Fails Again

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of quinoline derivatives during synthesis and formulation.

Frequently Asked Questions (FAQs)

Q1: Why do many of my synthesized quinoline derivatives exhibit poor solubility?

A1: The limited solubility of quinoline derivatives often stems from their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1][2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for solvent molecules to solvate individual molecules, further hindering solubility.[1][2] Additionally, the nature and position of substituents on the quinoline ring play a crucial role; lipophilic groups can significantly decrease water solubility.[1][3]

Q2: What are the initial strategies I should try to improve the solubility of my quinoline compound?

A2: Several common strategies can be employed to enhance the solubility of quinoline derivatives. These can be broadly categorized as physical and chemical modifications. Initial approaches include:

  • Co-solvency: The use of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][2] Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[3]

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1][2][3]

  • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[1][4]

Q3: My compound dissolves in DMSO for a stock solution but precipitates when I dilute it into my aqueous experimental medium. What is happening and what should I do?

A3: This is a common issue known as "crashing out," which occurs when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution, causing the poorly soluble compound to exceed its maximum solubility in the final aqueous medium.[3]

Here are some immediate steps to try:

  • Lower the Final Concentration: Your compound may be exceeding its solubility limit. Try preparing serial dilutions to find a concentration that remains in solution.[3]

  • Increase the Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound dissolved. However, always run a vehicle control with the same final DMSO concentration to check for effects on your assay, as DMSO concentrations above 1% can be toxic to cells.[3]

If these adjustments are not successful, you may need to explore more advanced solubilization strategies.

Q4: What advanced techniques can I use if co-solvents and pH adjustment are insufficient?

A4: For particularly challenging compounds, several advanced formulation strategies can be employed:

  • Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][2][3]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]

Troubleshooting Guides

Issue 1: Difficulty dissolving the quinoline derivative in common organic solvents to make a stock solution.

Possible Cause Suggested Solution
Insufficient solvent power.Try dissolving a small amount of your compound in 100% DMSO. If soluble, vortex vigorously and gently warm (e.g., 37°C water bath) to aid dissolution.[3]
Compound has very low intrinsic solubility.Screen a range of solvents with varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, dichloromethane, ethanol, methanol, acetone, acetonitrile, DMF).[4]
Compound has degraded.Check the stability of your compound. Re-purify if necessary.

Issue 2: The formed salt of the quinoline derivative has limited solubility or is unstable.

Possible Cause Suggested Solution
Inappropriate acid selection for salt formation.The pKa difference between the quinoline (base) and the selected acid may not be sufficient for stable salt formation (a ΔpKa of >3 is generally recommended). Consider using a stronger acid.[1]
The salt itself has limited intrinsic solubility.Screen a variety of counter-ions to form different salts, as some salts will have higher intrinsic solubility than others.[2]
Disproportionation of the salt back to the free base.Re-evaluate the pKa of the parent compound and the chosen counter-ion. Ensure the pH of the solution is at least 2 units below the pKa for a basic drug to maintain the ionized form.[2]
"Salting out" effect.At high salt concentrations from buffers or other sources, the solubility of your compound may decrease. Use the minimum effective buffer concentration.[1]

Issue 3: Difficulty finding a suitable solvent for recrystallization.

Possible Cause Suggested Solution
No single solvent is ideal.Use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[4]
Compound is an oil.If an oil forms during cooling, try re-dissolving by gently heating and adding a small amount of a "better" solvent to the hot solution before cooling again. Alternatively, consider reducing the concentration by adding more of the primary solvent.[5]
Low yield of crystals.Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.[5]

Quantitative Data Summary

The following table provides an illustrative overview of the potential fold increase in aqueous solubility for a model quinoline derivative using various techniques. Actual values will vary depending on the specific structure of the compound.

Method Starting Material Solubility (µg/mL) Fold Increase (Approx.)
pH Adjustment (to pH 2)510 - 50
Co-solvency (10% Ethanol)55 - 20
Salt Formation (Hydrochloride)5100 - 1000+
Cyclodextrin Complexation (HP-β-CD)520 - 200

Note: These values are estimates and serve as a general guide.[2]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude quinoline derivative into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., hexanes, ethyl acetate, ethanol, water) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility: Observe if the compound dissolves at room temperature. A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Heating: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the compound just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: A suitable solvent will result in the formation of pure crystals upon cooling.

Protocol 2: Solubility Enhancement by Cyclodextrin Complexation (Screening)

  • Prepare Cyclodextrin Solutions: Prepare a range of hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of your quinoline derivative using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex.[3]

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Quinoline Derivative cluster_dissolution Initial Dissolution Attempts cluster_troubleshooting Troubleshooting Dilution cluster_advanced Advanced Solubilization cluster_end End Goal start Crude Product dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso precipitates Precipitates on Aqueous Dilution? dissolve_dmso->precipitates increase_dmso Increase Final DMSO % lower_conc Lower Final Concentration precipitates->lower_conc Yes soluble_solution Soluble Aqueous Solution for Assay precipitates->soluble_solution No still_precipitates Still Precipitates? lower_conc->still_precipitates increase_dmso->still_precipitates ph_adjust pH Adjustment still_precipitates->ph_adjust Yes still_precipitates->soluble_solution No cyclodextrin Cyclodextrin Complexation ph_adjust->soluble_solution solid_dispersion Solid Dispersion cyclodextrin->soluble_solution solid_dispersion->soluble_solution

Caption: Troubleshooting workflow for a quinoline derivative that precipitates upon aqueous dilution.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->PI3K inhibits Quinoline_Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-3-quinolinamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 4-Bromo-3-quinolinamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges arise from the molecule's structure. The quinoline nitrogen and the exocyclic amino group can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[1] This can result in low yields or stalled reactions. Careful selection of bulky, electron-rich ligands is often necessary to mitigate these inhibitory effects.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several powerful cross-coupling reactions can be employed, including:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with various amines.[2]

  • Heck Coupling: For forming C-C bonds with alkenes.[3]

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.[4]

The choice of reaction depends on the desired substituent to be introduced.

Q3: I am observing a significant amount of debrominated starting material (3-quinolinamine). What is the likely cause?

A3: The formation of a debrominated side product is known as hydrodehalogenation and is a common side reaction in palladium-catalyzed couplings.[1] This can be caused by the presence of water or other protic impurities, or it can be a competing pathway in the catalytic cycle.[1] To minimize this, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Optimizing the choice of base can also help suppress this side reaction.[1]

Q4: How does the amino group at the 3-position influence catalyst selection?

A4: The electron-donating nature of the amino group can make the C-Br bond more electron-rich and thus less reactive towards oxidative addition. More importantly, the amino group can coordinate to the palladium center, which can inhibit the catalyst. Therefore, catalyst systems with bulky ligands (e.g., XPhos, SPhos, tBuXPhos) are often preferred as they can create a sterically hindered environment around the palladium, disfavoring coordination with the amino group and promoting the desired catalytic cycle.[4]

Q5: Can I perform the reaction under copper-free conditions for the Sonogashira coupling?

A5: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in cases where the copper co-catalyst may lead to side reactions, such as alkyne homocoupling.[5][6] These conditions typically require a suitable palladium catalyst and a base, often an amine, in a polar solvent.

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential CauseTroubleshooting Steps
Low to No Yield Inactive CatalystUse a fresh batch of palladium catalyst or a more air-stable pre-catalyst. Ensure efficient in-situ generation of the active Pd(0) species.
Catalyst InhibitionEmploy bulky, electron-rich phosphine ligands like XPhos or SPhos to minimize coordination of the amino group to the palladium center.
Inappropriate BaseScreen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base are critical for activating the boronic acid.
Hydrodehalogenation Protic ImpuritiesUse anhydrous solvents and reagents. Thoroughly dry all glassware and perform the reaction under a strictly inert atmosphere.
Incorrect Base/SolventOptimize the base and solvent system. Sometimes a weaker base or a different solvent can minimize this side reaction.
Homocoupling of Boronic Acid Presence of OxygenEnsure the reaction mixture is thoroughly degassed before heating.
Buchwald-Hartwig Amination
IssuePotential CauseTroubleshooting Steps
Low Conversion Poor Ligand ChoiceScreen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, tBuXPhos). The optimal ligand is often substrate-specific.[7]
Suboptimal BaseA strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. Ensure the base is anhydrous and of high purity.
Low Reaction TemperatureThese reactions often require heating (80-110 °C) to proceed efficiently.[7]
Catalyst Decomposition Unstable Catalyst ComplexConsider using a pre-catalyst that is more stable under the reaction conditions. A higher ligand-to-palladium ratio may also improve stability.
Heck Coupling
IssuePotential CauseTroubleshooting Steps
Low Reactivity Inefficient Catalyst SystemFor electron-rich aryl bromides, a more active catalyst may be needed. Consider using a palladium source like Pd(OAc)₂ with a phosphine ligand or an N-heterocyclic carbene (NHC) ligand.
Unsuitable BaseTriethylamine (Et₃N) or an inorganic base like K₂CO₃ or NaOAc are commonly used.[3] The choice of base can significantly impact the reaction rate.
Poor Stereoselectivity Reaction ConditionsThe stereoselectivity of the Heck reaction can be influenced by the catalyst, solvent, and additives. Careful optimization may be required to favor the desired isomer.
Sonogashira Coupling
IssuePotential CauseTroubleshooting Steps
Alkyne Homocoupling (Glaser coupling) Copper-Mediated Side ReactionSwitch to copper-free conditions. If using copper, ensure the reaction is strictly anaerobic.
Inappropriate Base/SolventAn amine base like Et₃N or i-Pr₂NEt is typically used. Optimize the solvent, with DMF and dioxane being common choices.[8]
Low Yield Catalyst InactivationEnsure anhydrous and anaerobic conditions. Consider using a ligand that stabilizes the palladium catalyst.
Low Alkyne ReactivityFor less reactive alkynes, increasing the temperature or using a more active catalyst system may be necessary.

Quantitative Data Summary

The following tables provide representative reaction conditions for the cross-coupling of this compound and analogous substrates. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines and Related Heterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75Good for general bromoquinolines.[4]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are effective for challenging substrates.[4]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane90~80Often used for a broad range of aryl bromides.
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF100>90Nickel catalysts can be a cost-effective and highly active alternative.[9]

Table 2: Buchwald-Hartwig Amination of Bromoanilines and Bromoquinolines

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd₂(dba)₃XantphosCs₂CO₃Toluene110~90A versatile system for various amines.
Pd(OAc)₂BINAPNaOt-BuDioxane100HighEffective for a wide range of aryl bromides.
[Pd(cinnamyl)Cl]₂tBuXPhosNaOt-BuToluene80>95Highly active pre-catalyst for challenging substrates.[7]

Table 3: Heck Coupling of Bromoquinolines with Alkenes

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Alkene
Pd(OAc)₂PPh₃Et₃NDMF100~70-80Styrene
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120~65-75n-Butyl acrylate
Pd EnCat® 40-NaOAcEthanol140 (mw)71Ethyl crotonate

Table 4: Sonogashira Coupling of Bromoquinolines with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Observations
PdCl₂(PPh₃)₂CuIEt₃NDMF80~80-90Classic Sonogashira conditions.
Pd(PPh₃)₄CuIi-Pr₂NEtToluene60~75-85Milder conditions.
Pd(OAc)₂ / XPhos-Cs₂CO₃DMF100HighEffective copper-free system.[10]
PdCl₂(dppf)-K₂CO₃1,4-Dioxane100~70Copper-free alternative.[11]

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the corresponding boronic acid or boronic ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox (if applicable).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Define Desired Transformation reaction_type Select Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald Amine heck Heck (C-C Bond, Alkene) reaction_type->heck Alkene sonogashira Sonogashira (C-C Alkyne) reaction_type->sonogashira Alkyne catalyst_screening Screen Catalyst Systems (Pd Source + Ligand) suzuki->catalyst_screening buchwald->catalyst_screening heck->catalyst_screening sonogashira->catalyst_screening base_screening Screen Bases (e.g., K3PO4, NaOt-Bu, Et3N) catalyst_screening->base_screening solvent_screening Screen Solvents (e.g., Toluene, Dioxane, DMF) base_screening->solvent_screening optimization Optimize Temperature & Reaction Time solvent_screening->optimization workup Aqueous Work-up & Extraction optimization->workup Yes troubleshooting Troubleshoot? (Low Yield, Side Products) optimization->troubleshooting No purification Column Chromatography workup->purification product Characterized Product purification->product troubleshooting->catalyst_screening Yes

Caption: Catalyst selection workflow for cross-coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Intermediate pd0->oxidative_addition Ar-Br transmetalation Transmetalation Intermediate oxidative_addition->transmetalation R-B(OR)₂ Base reductive_elimination Reductive Elimination Intermediate transmetalation->reductive_elimination reductive_elimination->pd0 Ar-R product Ar-R reductive_elimination->product reactant Ar-Br boronic R-B(OR)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R₂NH amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex Base amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reactant Ar-Br amine R₂NH base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Work-up Procedures to Prevent Hydrolysis of Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance on preventing the unintended hydrolysis of haloquinolines during reaction work-up and purification. Hydrolysis, the substitution of a halogen atom with a hydroxyl group, is a common side reaction that can significantly lower yields and complicate product isolation. The following FAQs and troubleshooting guides address specific issues you may encounter and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is haloquinoline hydrolysis, and why is it a concern during work-up?

A1: Haloquinoline hydrolysis is a chemical reaction where the halogen substituent on the quinoline ring is replaced by a hydroxyl (-OH) group, typically in the presence of water. This is a significant concern during aqueous work-ups, which are used to remove catalysts, unreacted reagents, and water-soluble byproducts.[1] The reaction converts the desired haloquinoline into a more polar hydroxyquinoline impurity, which can drastically reduce the final product yield and complicate purification efforts.[1][2]

Q2: Which steps in a typical work-up procedure pose the highest risk for hydrolysis?

A2: The greatest risk of hydrolysis occurs during aqueous wash steps, particularly when acidic or basic solutions are used.[1] Key high-risk steps include:

  • Reaction Quenching: Introducing water or aqueous solutions to the reaction mixture.

  • Acid/Base Washes: Using aqueous solutions of acids or bases (e.g., sodium bicarbonate) to neutralize the reaction mixture. While necessary, these steps create an environment ripe for acid- or base-catalyzed hydrolysis.[1][3]

  • Prolonged Contact: Allowing the organic layer to remain in contact with the aqueous phase for extended periods increases the likelihood of hydrolysis.[1]

Q3: What are the common signs that my haloquinoline product is hydrolyzing during work-up?

A3: The primary indicators of unintended hydrolysis are a lower-than-expected yield of the haloquinoline product and the appearance of the starting materials or new impurities.[1] Specific signs can be identified using analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf value) corresponding to the hydroxyquinoline byproduct.[1]

  • NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum that correspond to the hydrolyzed product.

  • Mass Spectrometry (MS): Detection of a molecular ion peak that corresponds to the mass of the hydroxyquinoline.

  • IR Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a hydroxyl group.[1]

Q4: How do acidic and basic conditions specifically promote the hydrolysis of haloquinolines?

A4: Both acidic and basic conditions can catalyze hydrolysis, but through different mechanisms.

  • Acidic Conditions: In an acidic medium, the nitrogen atom of the quinoline ring can become protonated. This protonation increases the electrophilicity of the ring system, making it more susceptible to nucleophilic attack by water.[3]

  • Basic Conditions: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile that can directly attack the carbon atom bearing the halogen, leading to nucleophilic aromatic substitution. This is particularly relevant for haloquinolines activated by electron-withdrawing groups.

Q5: Are certain haloquinolines more susceptible to hydrolysis than others?

A5: Yes, the susceptibility of a haloquinoline to hydrolysis is influenced by its electronic and structural properties. The position of the halogen atom and the nature of other substituents on the quinoline ring play a crucial role. For instance, the 4-amino-7-chloroquinoline structure, the parent fragment of chloroquine, is known to undergo hydrolysis.[4] Halogens at positions activated by electron-withdrawing groups are generally more prone to substitution.

Troubleshooting Guide

Problem ObservedPotential CauseRecommended Solution(s)
Low final yield and a new, more polar spot on TLC. The haloquinoline is likely undergoing hydrolysis during the aqueous work-up.1. Minimize Contact Time: Perform aqueous washes quickly and efficiently.[1]2. Control Temperature: Ensure the reaction mixture is cooled to room temperature or 0 °C before quenching.[1]3. Use Milder Base: Use saturated sodium bicarbonate solution for neutralization instead of stronger bases like NaOH or KOH.[5]4. Brine Wash: Wash the organic layer with brine (saturated NaCl) to remove bulk water and reduce the solubility of the organic product in the aqueous phase ("salting out").[5][6]
Significant tailing of the product spot on TLC or during column chromatography. The polar hydroxyquinoline impurity is co-eluting or interacting strongly with the silica gel.[7]1. Optimize Chromatography: If hydrolysis is minimal, try using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[7]2. Re-evaluate Work-up: If the impurity level is high, repeat the synthesis and employ the hydrolysis-minimizing work-up protocol described below.
NMR or Mass Spec confirms the presence of a hydroxy-substituted byproduct. Hydrolysis has definitively occurred.1. Assess Severity: Quantify the amount of byproduct. If it is a minor component, attempt purification via careful column chromatography or recrystallization. 2. Prevent in Future: For subsequent reactions, strictly adhere to a work-up protocol designed to prevent hydrolysis. Consider if a non-aqueous work-up is feasible for your specific compound.

Data Presentation

Stability of a Model Haloquinoline Under Various Work-up Conditions

The following table presents illustrative data on the stability of a hypothetical haloquinoline, 7-chloro-4-phenylquinoline, to demonstrate the impact of different work-up parameters on the extent of hydrolysis.

Condition IDAqueous SolutionTemperature (°C)Contact Time (min)% Hydrolysis (Illustrative)
AWater2530< 1%
BSat. NaHCO₃2530~2-3%
C1M NaOH2530~15-20%
D1M HCl2530~8-12%
E1M NaOH5030> 40%
FSat. NaHCO₃010< 1%

Experimental Protocols

Protocol 1: Hydrolysis-Minimizing Aqueous Work-up

This protocol outlines a standard procedure for working up a reaction to isolate a haloquinoline product while minimizing the risk of hydrolysis.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or other monitoring), remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for 10-15 minutes.[1]

  • Quench and Dilute: Slowly add cold water to quench the reaction. Dilute the mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Neutralization (if necessary): If the reaction was run under acidic conditions, slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Swirl the unstoppered funnel gently to manage any gas evolution before stoppering and shaking.[1] Continue adding portions until gas evolution ceases. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).

  • Separate Layers: Allow the layers to separate fully and drain the aqueous layer.

  • Brine Wash: Wash the remaining organic layer with one portion of cold, saturated aqueous NaCl (brine). This step removes most of the residual water from the organic phase.[5][6]

  • Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely as a powder.[5]

  • Isolate Crude Product: Filter or decant the organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude haloquinoline product.

  • Purification: Proceed with purification (e.g., column chromatography or recrystallization) as required.

Protocol 2: Analytical Detection of Hydrolysis by TLC
  • Prepare TLC Plate: On a silica gel TLC plate, spot the crude reaction mixture, the purified product, and the starting haloquinoline (if available) as a reference.

  • Develop Plate: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize: Visualize the spots under a UV lamp.

  • Analyze: The hydrolyzed product, being a hydroxyquinoline, is more polar than the corresponding haloquinoline. It will appear as a distinct spot with a lower Rf value (it will travel a shorter distance up the plate) than the desired product.

Mandatory Visualizations

General Hydrolysis Pathway

G cluster_0 Haloquinoline Haloquinoline (Product) Hydroxyquinoline Hydroxyquinoline (Byproduct) Haloquinoline->Hydroxyquinoline + H₂O (Acid or Base Catalyst) start Reaction Complete cool Cool Reaction to 0 °C start->cool quench Quench with Cold H₂O & Dilute with Org. Solvent cool->quench neutralize Neutralize with Cold Sat. NaHCO₃ Solution quench->neutralize wash Wash with Cold Brine Solution neutralize->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate end Crude Product evaporate->end start Low Product Yield? check_tlc Analyze crude product by TLC. Is there a new, polar spot? start->check_tlc Yes other_issues Yield loss due to other issues. (e.g., mechanical loss, poor reaction conversion). start->other_issues No confirm_id Confirm identity of byproduct (NMR, LC-MS) check_tlc->confirm_id Yes no_hydrolysis Hydrolysis is not the primary issue. Investigate other causes (e.g., incomplete reaction, other side products). check_tlc->no_hydrolysis No hydrolysis_confirmed Hydrolysis Confirmed. Implement preventative work-up protocol. confirm_id->hydrolysis_confirmed

References

Technical Support Center: Refinement of Protocols for Regioselective Functionalization of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving regioselective C-H functionalization of quinoline?

A1: Regioselectivity in quinoline C-H functionalization is primarily achieved through two main strategies:

  • Exploiting the inherent reactivity of the quinoline ring: The C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring typically undergoes electrophilic substitution at the C5 and C8 positions.[1]

  • Utilizing directing groups: A directing group can be installed on the quinoline ring to guide the catalyst to a specific C-H bond.[2] Common directing groups include:

    • N-oxide: The oxygen of the N-oxide can direct metallation to the C2 and C8 positions.[1]

    • 8-aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, facilitating functionalization at the C8 position.[1]

Q2: How can I improve the yield of my palladium-catalyzed C2-arylation of a quinoline N-oxide?

A2: Low yields in Pd-catalyzed C2-arylation of quinoline N-oxides can often be addressed by optimizing the reaction conditions. Here are some key parameters to consider:

  • Ligand: The choice of phosphine ligand is crucial. Sterically demanding ligands have been shown to be effective.[1]

  • Base: A thorough screening of both inorganic (e.g., CsF, K₂CO₃) and organic bases is recommended.[1]

  • Solvent: A mixture of solvents can sometimes provide superior results.[1]

  • Additives: The addition of silver salts (e.g., Ag₂CO₃, AgOAc) can significantly improve both yield and regioselectivity.[1][3]

  • Concentration: The absolute concentration of the reactants can be a critical parameter.[1]

Q3: I am observing a mixture of C2 and C8 functionalization. How can I improve the selectivity for the C8 position?

A3: Achieving high C8 selectivity can be challenging due to the competing reactivity at the C2 position.[1][2] Here are some strategies to favor C8 functionalization:

  • Catalyst Choice: While palladium catalysts often favor the C2 position, rhodium-based catalysts have been successfully employed for C8-arylation.[1]

  • Directing Group: The use of quinoline N-oxide as a directing group is a common strategy for C8 functionalization.[1]

  • Reaction Conditions: Careful optimization of the catalyst, ligand, and solvent system is critical. For instance, specific palladium catalyst systems have been developed that show unusual C8 selectivity.[1]

Q4: What are some common side reactions to be aware of during quinoline functionalization?

A4: Besides issues with regioselectivity, other common side reactions include:

  • Homocoupling of the coupling partner.[1]

  • Dehalogenation of the aryl halide coupling partner.[1]

  • Reduction of the quinoline ring, especially when using hydride sources.[1]

  • Over-functionalization, leading to di- or tri-substituted products.[1]

  • Decomposition of sensitive substrates or products under harsh reaction conditions.[1]

Q5: Can I functionalize the benzene ring of the quinoline scaffold at positions other than C5 and C8?

A5: Functionalization at the C3, C4, C6, and C7 positions is generally more challenging and often requires specific strategies.[1][4] C3-functionalization can sometimes be achieved in non-directed reactions, but often with lower yields and selectivity. For C5, C6, and C7 positions, the use of a directing group in an adjacent position is typically necessary to achieve regioselectivity.[1]

Troubleshooting Guides

Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored properly. Consider using a pre-catalyst or activating the catalyst in situ.[1]
Inhibitors Ensure all reagents and solvents are pure and dry. Trace impurities can poison the catalyst.[1]
Insufficient Temperature C-H activation often requires elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[1]
Suboptimal Catalyst/Ligand Combination The ligand plays a key role. For palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the outcome.[1]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand Combination The ligand plays a key role in controlling regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system. For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.[1]
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed. The coordination of the directing group to the metal center is crucial for selectivity.[1]
Steric Hindrance Steric hindrance from substituents on the quinoline ring or the coupling partner can influence the site of functionalization. Consider using less sterically demanding reagents if possible.[1]
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[1]

Experimental Protocols & Data

Nickel-Catalyzed C3-Thioetherification of Quinolines

This protocol describes a versatile and mild nickel-catalyzed method for the exclusive C3-selective thioetherification of quinolines at room temperature without the need for a directing group.[5]

Experimental Protocol:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).[5]

Quantitative Data Summary:

Electrophile (Disulfide)ProductYield (%)
Diphenyl disulfide3-(Phenylthio)quinoline92
Bis(4-methylphenyl) disulfide3-((4-Methylphenyl)thio)quinoline85
Bis(4-chlorophenyl) disulfide3-((4-Chlorophenyl)thio)quinoline88
Diethyl disulfide3-(Ethylthio)quinoline75
Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

Experimental Protocol:

  • In a glovebox, to an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., X-Phos, 10 mol%), and a base (e.g., CsF, 2 equivalents).[1]

  • Add the quinoline N-oxide (1 equivalent) and the aryl bromide (1.2 equivalents).[1]

  • Add a degassed solvent or solvent mixture (e.g., t-BuOH/toluene).[1]

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Quantitative Data for C2-Arylation of Quinoline N-Oxide:

Arylating AgentCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
BenzenePd(OAc)₂-Ag₂CO₃-13056[3]
2-MethylthiophenePd(OAc)₂Phen·H₂OAgOAc--58[3]
Phenylboronic acidPd(OAc)₂-Ag₂CO₃Pyridine-68[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Functionalization cluster_workup Workup & Purification start Dry Schlenk Tube under Argon reagents Add Quinoline, Ni Catalyst, Solvent start->reagents grignard Add Grignard Reagent (dropwise) reagents->grignard stir1 Stir for 20 min at RT grignard->stir1 electrophile Add Disulfide Electrophile stir1->electrophile stir2 Stir for 20 min electrophile->stir2 ddq Add DDQ stir2->ddq stir3 Stir until completion (TLC monitoring) ddq->stir3 quench Reaction Quench stir3->quench end Purified C3-Thioetherified Quinoline extraction Extraction quench->extraction purification Column Chromatography extraction->purification purification->end

Caption: Workflow for Nickel-Catalyzed C3-Thioetherification of Quinolines.

regioselectivity_logic cluster_strategy Functionalization Strategy cluster_outcomes Regioselective Outcomes quinoline Quinoline Substrate inherent Inherent Reactivity quinoline->inherent directing Directing Group quinoline->directing c2_c4 C2/C4 Functionalization (Nucleophilic Attack) inherent->c2_c4 c5_c8_e C5/C8 Functionalization (Electrophilic Substitution) inherent->c5_c8_e c2_dg C2 Functionalization directing->c2_dg e.g., N-Oxide c8_dg C8 Functionalization directing->c8_dg e.g., N-Oxide, 8-Amino other Other Positions (C3, C5, C6, C7) directing->other Specialized DGs

Caption: Logical relationship for achieving regioselectivity in quinoline functionalization.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo- vs. 4-Chloro-3-Quinolinamine Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Halogenated Quinolinamine for Synthesis.

In the realm of medicinal chemistry and materials science, the functionalization of the quinoline scaffold is a cornerstone for the development of novel molecules with tailored properties. The choice of starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-supported comparative analysis of the reactivity of two key synthetic intermediates: 4-bromo-3-quinolinamine and 4-chloro-3-quinolinamine. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Executive Summary

Generally, this compound exhibits higher reactivity than its chloro-analogue in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. This difference facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with this compound often proceed under milder conditions, with shorter reaction times and potentially higher yields. However, advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly enhanced the utility of the more cost-effective 4-chloro-3-quinolinamine, making it a viable and attractive alternative for large-scale syntheses.

Reactivity in Key Cross-Coupling Reactions

The disparity in reactivity between 4-bromo- and 4-chloro-3-quinolinamine is most evident in palladium-catalyzed reactions that are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and a boronic acid or ester. Consistent with general trends for aryl halides, this compound is the more reactive coupling partner. This often translates to higher yields and the ability to employ less reactive boronic acids or milder reaction conditions. Nevertheless, with the appropriate choice of a highly active catalyst system, 4-chloro-3-quinolinamine can also be effectively utilized.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines via the coupling of an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. While specific comparative data for the amination of 4-bromo- and 4-chloro-3-quinolinamine is not abundant in the literature, established principles of Buchwald-Hartwig amination suggest that the bromo-derivative would be the more reactive substrate. The amination of aryl chlorides can be particularly challenging and often necessitates the use of more specialized and electron-rich phosphine ligands to achieve high yields.[1]

Quantitative Data Summary

The following tables summarize the general reactivity trends and provide illustrative, expected yields based on literature for cross-coupling reactions of analogous haloquinolines. It is crucial to note that reaction conditions can vary significantly, and a direct comparison of yields should be approached with caution.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

ParameterThis compound4-Chloro-3-quinolinamineRationale
Reaction Time ShorterLongerFaster oxidative addition with the C-Br bond.
Reaction Temperature LowerHigherThe higher C-Cl bond strength often requires more energy input.
Catalyst Loading Typically lowerMay require higher loading or more active catalystsTo overcome the slower oxidative addition.
Illustrative Yield HighModerate to High (with optimized catalyst)Based on general reactivity trends of aryl halides.

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination

ParameterThis compound4-Chloro-3-quinolinamineRationale
Ligand Choice Broader scope of effective ligandsOften requires bulky, electron-rich phosphine ligandsTo facilitate the challenging oxidative addition of the C-Cl bond.
Base Strength Can often proceed with weaker basesMay require stronger basesTo promote the formation of the palladium-amido complex.
Illustrative Yield HighModerate to High (with specialized ligands)Reflects the general difficulty of aryl chloride amination.

Experimental Protocols

The following are detailed, adaptable methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions involving a generic 4-halo-3-quinolinamine. Optimization of these protocols for specific substrates and scales is recommended.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Halo-3-quinolinamine

Objective: To synthesize a 4-aryl-3-quinolinamine derivative.

Materials:

  • 4-Halo-3-quinolinamine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-halo-3-quinolinamine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours. For this compound, a lower temperature and shorter reaction time may be sufficient. For 4-chloro-3-quinolinamine, a higher temperature and longer reaction time, along with a more specialized catalyst system, might be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination of 4-Halo-3-quinolinamine

Objective: To synthesize a 4-(substituted amino)-3-quinolinamine derivative.

Materials:

  • 4-Halo-3-quinolinamine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene, followed by the 4-halo-3-quinolinamine, amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 90-110°C and stir for 6-24 hours. As with the Suzuki coupling, the bromo-derivative is expected to react more readily than the chloro-derivative.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the logical flow of factors influencing reactivity and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Factors Influencing Reactivity Halogen Choice of Halogen (Br vs. Cl) BondEnergy C-X Bond Dissociation Energy (C-Br < C-Cl) Halogen->BondEnergy determines OxAdd Rate of Oxidative Addition (C-Br > C-Cl) BondEnergy->OxAdd influences Conditions Reaction Conditions (Temp, Time, Catalyst) OxAdd->Conditions dictates Yield Overall Yield and Efficiency OxAdd->Yield Conditions->Yield

Logical flow of factors determining reactivity.

G cluster_workflow General Cross-Coupling Workflow Reagents 1. Combine Reactants (Haloquinolinamine, Coupling Partner, Catalyst, Ligand, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir Solvent->React Monitor 5. Monitor Progress (TLC/LC-MS) React->Monitor Workup 6. Work-up and Extraction Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

A typical cross-coupling experimental workflow.

Conclusion

The choice between this compound and 4-chloro-3-quinolinamine is a strategic decision that balances reactivity against cost and availability. For syntheses where mild conditions and high reactivity are paramount, this compound is the superior choice. However, for large-scale production where cost is a significant driver, the development of a robust catalytic system for the less reactive but more economical 4-chloro-3-quinolinamine presents a worthwhile endeavor. This guide provides the foundational knowledge and experimental starting points for researchers to make an informed decision based on the specific needs of their synthetic targets.

References

Validation of 4-Bromo-3-quinolinamine Synthesis: A Comparative Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 4-Bromo-3-quinolinamine synthesis through detailed spectral analysis. Due to the limited availability of published data directly pertaining to this compound, this document outlines a probable synthetic pathway and predicts the expected spectral characteristics based on established chemical principles and data from closely related analogues. For comparative purposes, we present experimental data for a key precursor, 4-bromoaniline, and a structurally similar product, 3-aminoquinoline.

Proposed Synthesis and Comparative Analysis

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-bromoaniline. The initial step would be a cyclization reaction to form the quinoline core, followed by amination. A well-established route for similar transformations is the Combes quinoline synthesis, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Data Presentation

The following tables summarize the key spectral data for the precursor (4-bromoaniline) and a comparative product (3-aminoquinoline), alongside predicted values for the target compound, this compound.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 4-Bromoaniline[1]Experimental Chemical Shift (δ, ppm) for 3-Aminoquinoline
This compound H2~8.5 - 8.7-H2: 8.54 (d)
H5~7.8 - 8.0H2/H6: 7.21H4: 7.89 (d)
H6~7.4 - 7.6H3/H5: 6.54H5: 7.75 (d)
H7~7.6 - 7.8-H6: 7.42 (t)
H8~7.9 - 8.1-H7: 7.58 (t)
NH₂~4.0 - 5.0 (broad s)NH₂: 3.35NH₂: 4.15 (s)

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 4-Bromoaniline[2]Experimental Chemical Shift (δ, ppm) for 3-Aminoquinoline
This compound C2~148 - 150C1: 145.6C2: 144.9
C3~125 - 127C4: 109.8C3: 129.3
C4~135 - 137C2/C6: 132.2C4: 128.9
C4a~145 - 147C3/C5: 116.8C4a: 146.4
C5~128 - 130-C5: 128.8
C6~126 - 128-C6: 122.2
C7~129 - 131-C7: 128.4
C8~120 - 122-C8: 116.7
C8a~140 - 142-C8a: 129.0

Table 3: IR and Mass Spectrometry Data (Predicted vs. Experimental)

AnalysisPredicted Data for this compoundExperimental Data for 4-BromoanilineExperimental Data for 3-Aminoquinoline
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1620-1580 (C=N, C=C stretch), ~800-750 (C-H bend, aromatic)3477, 3386 (N-H stretch), 1618 (N-H bend), 1492 (C=C stretch)[3]3420, 3300 (N-H stretch), 1620 (N-H bend), 1590 (C=C stretch)
Mass Spec (m/z) Expected [M]⁺ and [M+2]⁺ peaks of similar intensity around 222 and 224, respectively.[M]⁺ at 171 and [M+2]⁺ at 173.[4][M]⁺ at 144.[5]

Experimental Protocols

Synthesis of this compound (Proposed)

A suggested synthetic route is the reduction of 4-bromo-3-nitroquinoline.

Step 1: Nitration of 4-bromoquinoline (Hypothetical) 4-bromoquinoline would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position. The reaction would likely require careful temperature control to manage selectivity.

Step 2: Reduction of 4-bromo-3-nitroquinoline The resulting 4-bromo-3-nitroquinoline would then be reduced to the corresponding amine. A variety of reducing agents could be employed, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.[6]

Alternative Synthesis: Buchwald-Hartwig Amination (Analogous)

An alternative approach, based on the successful synthesis of 3-aminoquinoline from 3-bromoquinoline, would be a palladium-catalyzed Buchwald-Hartwig amination.[7] In this case, 3,4-dibromoquinoline would be reacted with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. This method offers a potentially more direct route to the desired product.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Spectroscopy : Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Electron ionization (EI) is a common technique for this type of molecule.

  • Data Acquisition : Acquire the mass spectrum, ensuring to observe the molecular ion region to confirm the molecular weight and the characteristic isotopic pattern of bromine.

Visualizations

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline 4-Bromo-3-nitroquinoline 4-Bromo-3-nitroquinoline 4-Bromoaniline->4-Bromo-3-nitroquinoline Nitration This compound This compound 4-Bromo-3-nitroquinoline->this compound Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthesis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectral Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purified Product Purified Product Column Chromatography->Purified Product NMR NMR (¹H & ¹³C) IR IR MS Mass Spec. Purified Product->NMR Purified Product->IR Purified Product->MS

References

A Comparative Guide to the Biological Activity of 4-Bromo-3-Quinolinamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 4-bromo-3-quinolinamine analogs and related compounds, with a focus on their potential as anticancer agents. The information is supported by experimental data from published studies to aid in research and drug development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoline ring significantly influences the compound's therapeutic potential. This guide focuses on analogs of this compound, a scaffold with notable activity, particularly in the realm of kinase inhibition. Due to the limited availability of direct comparative studies on a homologous series of this compound analogs, this guide will draw comparisons from structurally related 4-anilino-3-quinolinecarbonitriles, where the bromo-aniline moiety is a key feature.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 4-anilino-3-quinolinecarbonitrile derivatives, which serve as close analogs for the purpose of this comparison. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrileA431 (human epidermoid carcinoma)0.001
2 4-(3-chloroanilino)-6,7-dimethoxy-3-quinolinecarbonitrileA431 (human epidermoid carcinoma)0.002
3 4-(3-methylanilino)-6,7-dimethoxy-3-quinolinecarbonitrileA431 (human epidermoid carcinoma)0.015
4 4-(phenylamino)-6,7-dimethoxy-3-quinolinecarbonitrileA431 (human epidermoid carcinoma)0.100
5 6-bromo-5-nitroquinolineHT29 (human colon adenocarcinoma)26.2
6 6,8-diphenylquinolineHT29 (human colon adenocarcinoma)19.8

Note: The data presented highlights the potent anticancer activity of the 4-(3-bromoanilino) derivative (Compound 1) against the A431 cell line, which overexpresses the Epidermal Growth Factor Receptor (EGFR). The IC50 values demonstrate the importance of the substituent on the anilino ring for cytotoxic potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assay (General Protocol for EGFR)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, such as EGFR.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the substrate (e.g., a synthetic peptide), and ATP.

  • Kinase Addition: Initiate the reaction by adding the purified kinase (e.g., recombinant human EGFR).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Many quinoline-based kinase inhibitors target components of this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Quinoline Quinoline-based Inhibitor Quinoline->RTK Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and evaluating the anticancer activity of this compound analogs.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Screening In vitro Anticancer Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Analogs) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Kinase Kinase Inhibition Assays (e.g., EGFR, Src) Mechanism->Kinase Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for the evaluation of novel anticancer compounds.

Confirming the Structure of 4-Bromo-3-quinolinamine Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the journey from synthesis to application. This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of 4-bromo-3-quinolinamine and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the structural elucidation of this important class of heterocyclic compounds.

The quinoline scaffold is a foundational motif in a multitude of pharmacologically active agents. The introduction of a bromine atom at the 4-position and an amine group at the 3-position is expected to significantly modulate the electronic properties and biological activity of the quinoline ring system. Accurate structural interpretation through spectroscopic analysis is therefore paramount.

Comparative Spectroscopic Data Analysis

The structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the expected and comparative data for these analyses, drawing insights from structurally related analogs like 3-aminoquinoline and various bromoquinolines.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity and chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm) for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-2~8.6 - 8.8sDownfield shift due to proximity to nitrogen.
H-5~8.0 - 8.2d
H-6~7.4 - 7.6t
H-7~7.6 - 7.8t
H-8~7.9 - 8.1d
-NH₂~4.5 - 5.5br sBroad singlet, chemical shift can vary with concentration and solvent.

Data predicted based on analogs such as 3-aminoquinoline and 8-bromoquinoline.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm) for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)Notes
C-2~148 - 150
C-3~140 - 142Carbon bearing the amino group.
C-4~110 - 112Carbon bearing the bromo group, significant upfield shift.
C-4a~129 - 131
C-5~127 - 129
C-6~126 - 128
C-7~128 - 130
C-8~129 - 131
C-8a~146 - 148

Data predicted based on analogs such as 3-aminoquinoline and 8-bromoquinoline.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern (M, M+2) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺222Corresponding to C₉H₇BrN₂⁺ with ⁷⁹Br.
[M+2]⁺224Corresponding to C₉H₇BrN₂⁺ with ⁸¹Br.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands provide evidence for the presence of N-H, C-N, C=C, and C-Br bonds.

Table 4: Predicted IR Absorption Frequencies (cm⁻¹) for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)
N-HAsymmetric & Symmetric Stretch3450 - 3250 (two bands)
C-H (aromatic)Stretch3100 - 3000
C=C, C=N (aromatic)Stretch1620 - 1450
N-HBend1650 - 1580
C-NStretch1340 - 1250
C-BrStretch700 - 500

Data predicted based on analogs such as 3-aminoquinoline.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of this compound derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.[2]

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Parameters:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 min.

      • Ramp to 260°C at 20°C/min.

      • Hold at 260°C for 3 min.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • IR Parameters:

    • Technique: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

Workflow and Data Integration

The structural confirmation process is a logical workflow that integrates data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Figure 1. Experimental workflow for the structural confirmation of this compound derivatives.

Signaling Pathway Context

While this guide focuses on structural confirmation, it is important to note that quinoline derivatives are often investigated for their potential to modulate biological signaling pathways. For instance, many quinoline derivatives have been studied as inhibitors of reverse transcriptase in HIV research.[4] The confirmed structure is the first step in understanding how these molecules might interact with biological targets.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Target Receptor/ Enzyme Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response Quinoline_Derivative This compound Derivative Quinoline_Derivative->Receptor Inhibition

Figure 2. A generalized diagram illustrating the potential inhibitory action of a quinoline derivative on a signaling pathway.

By following the structured approach outlined in this guide, researchers can confidently confirm the structure of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Guide to Palladium Catalysts for Quinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of quinoline scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted quinolines. The choice of the palladium catalyst, particularly the ancillary ligand, is critical in achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative analysis of common palladium catalysts, focusing on the performance of phosphine-based and N-heterocyclic carbene (NHC)-based systems in Suzuki-Miyaura cross-coupling reactions of quinolines.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in quinoline cross-coupling is profoundly influenced by the nature of the ligand attached to the metal center. Ligands not only stabilize the palladium species but also modulate its reactivity and steric environment, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

Below is a summary of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 2-chloroquinoline with phenylboronic acid. While direct comparative studies under identical conditions are limited in the literature, the following data, compiled from various sources, provides a qualitative guide to catalyst performance. It is important to note that reaction conditions may vary between studies.[2]

Catalyst/Ligand PrecursorLigand TypeCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
Pd(PPh₃)₄Monodentate Phosphine5K₂CO₃Toluene/H₂O12~75[2] (representative)
Pd(OAc)₂ / SPhosBiaryl Phosphine2K₃PO₄Toluene/H₂O2>95[3] (for similar substrates)
Pd(dppf)Cl₂Ferrocenyl Phosphine3K₂CO₃Dioxane/H₂O12~85-90[2] (representative)
[Pd(IPr)(cinnamyl)Cl]NHC1-2K₂CO₃Dioxane/H₂O4-6~90-95[4] (for similar substrates)
[Pd(IMes)(cinnamyl)Cl]NHC1-2K₂CO₃Dioxane/H₂O4-6~88-93[4] (for similar substrates)

Key Observations:

  • Bulky, electron-rich phosphines , such as the biaryl phosphine SPhos, often exhibit superior performance, enabling lower catalyst loadings and shorter reaction times for the coupling of challenging substrates like chloroquinolines.[3]

  • N-Heterocyclic Carbene (NHC) ligands , like IPr and IMes, are also highly effective, providing stable and active catalysts that can rival the performance of the best phosphine ligands.[4] Their strong σ-donating properties can facilitate oxidative addition.

  • Traditional phosphine ligands like triphenylphosphine (PPh₃) can be effective but often require higher catalyst loadings and longer reaction times.[2]

  • Palladacycles and pre-formed complexes can offer enhanced stability and activity compared to catalysts generated in situ.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a haloquinoline. These should be regarded as starting points, with optimization of parameters such as base, solvent, and temperature often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid

Materials:

  • 2-Chloroquinoline

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Degassed 1,4-dioxane (5 mL) and degassed water (1 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizing the Process

To better understand the workflows and mechanisms involved in catalyst selection and the cross-coupling reaction itself, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision start Define Substrates: 2-Haloquinoline & Boronic Acid catalyst_selection Select Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) & Ligands (Phosphines, NHCs) start->catalyst_selection reaction_setup Prepare Reaction Array (e.g., 96-well plate) catalyst_selection->reaction_setup dispensing Automated Dispensing of Reagents, Solvents, Bases reaction_setup->dispensing reaction Run Reactions under Controlled Conditions (Temperature, Time) dispensing->reaction quenching Quench Reactions reaction->quenching analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) quenching->analysis data_processing Process Data to Determine Yields/ Conversion analysis->data_processing evaluation Compare Catalyst Performance data_processing->evaluation optimization Identify Lead Catalyst(s) for Further Optimization evaluation->optimization conclusion Select Optimal Catalyst optimization->conclusion

Caption: Workflow for high-throughput catalyst screening.

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X   |  Lₙ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)-R²   |  Lₙ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter in the successful cross-coupling of quinoline derivatives. Modern bulky, electron-rich phosphine and N-heterocyclic carbene ligands have demonstrated significant advantages over traditional phosphine ligands, often providing higher yields in shorter reaction times and with lower catalyst loadings. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient and rational design of synthetic routes to novel quinoline-based compounds. Further high-throughput screening and detailed mechanistic studies will continue to refine catalyst selection for this important class of transformations.

References

Purity Assessment of Synthesized 4-Bromo-3-quinolinamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For novel compounds such as 4-Bromo-3-quinolinamine, a comprehensive purity profile is essential to ensure the reliability and reproducibility of preclinical and clinical studies. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized this compound, benchmarked against a commercial reference standard and a structurally related analog, 4-bromoaniline.

Comparative Purity Analysis

A multi-pronged analytical approach is indispensable for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) offers high-resolution separation of the target compound from its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an absolute purity value without the need for a specific reference standard of the analyte itself. Mass Spectrometry (MS) confirms the molecular identity and can reveal the presence of impurities. Finally, Differential Scanning Calorimetry (DSC) assesses purity based on the melting point depression caused by impurities.

Analytical TechniqueSynthesized this compoundCommercial this compound4-Bromoaniline (Structural Analog)
HPLC Purity (% Area) 99.2%≥99.8%99.5%
qNMR Purity (mol%) 99.1%99.9%99.4%
Mass Spectrometry (m/z) [M+H]⁺ = 222.99/224.99[M+H]⁺ = 222.99/224.99[M+H]⁺ = 171.98/173.98
DSC Purity (mol%) 99.0%99.8%99.3%

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the this compound sample by dissolving approximately 1 mg of the compound in 1 mL of methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay of at least 5 times the longest T1, calibrated 90° pulse).

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[2]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify potential impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.

  • Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Look for the molecular ion peak corresponding to the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.

Differential Scanning Calorimetry (DSC)

Objective: To determine the purity of this compound based on its melting behavior.[3]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Method:

    • Equilibrate the sample at a temperature well below its melting point.

    • Heat the sample at a constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4][5]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Comprehensive Purity Assessment cluster_comparison Comparative Analysis cluster_reporting Final Reporting Synthesis Synthesis of This compound Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char Purification Purification (e.g., Column Chromatography) Initial_Char->Purification HPLC HPLC Purification->HPLC qNMR qNMR Purification->qNMR MS Mass Spectrometry Purification->MS DSC DSC Purification->DSC Final_Report Purity Report & Certificate of Analysis HPLC->Final_Report qNMR->Final_Report MS->Final_Report DSC->Final_Report Ref_Std Commercial Reference Standard Ref_Std->HPLC Ref_Std->qNMR Ref_Std->MS Ref_Std->DSC Analog Structural Analog (4-Bromoaniline) Analog->HPLC Analog->qNMR Analog->MS Analog->DSC

Caption: Workflow for the purity assessment of synthesized this compound.

References

A Comparative Guide to Quinoline Synthesis: Benchmarking New Methods Against Classical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold remains a critical endeavor in medicinal chemistry and materials science. This guide provides an objective comparison of classical and modern quinoline synthesis methodologies, offering a comprehensive overview of their performance based on experimental data. Detailed protocols for key reactions are provided to facilitate practical application.

The quinoline core is a privileged structural motif found in a vast array of pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The enduring importance of this heterocycle has spurred the development of numerous synthetic strategies, from the foundational named reactions of the 19th century to contemporary, highly efficient catalytic systems. This guide aims to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as desired substitution patterns, substrate availability, reaction efficiency, and environmental impact.

Data Presentation: A Comparative Analysis of Quinoline Synthesis Methods

The following table summarizes key quantitative data for both classical and modern quinoline synthesis methods, allowing for a direct comparison of their efficacy and reaction conditions.

Reaction NameSubstratesReagents/CatalystConditions (Temperature, Time)Yield (%)Key AdvantagesKey Disadvantages
Classical Methods
Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)High temperature (>150°C), ExothermicLow to moderateUses readily available starting materials.Harsh, often violent reaction conditions; low yields and significant tar formation.[1][2]
Doebner-von Miller ReactionAniline, α,β-Unsaturated Aldehyde/KetoneAcid catalyst (e.g., HCl, ZnCl₂)RefluxModerate to goodAllows for a wider range of substituted quinolines.[2]Can be strongly acidic; potential for polymerization of the carbonyl compound.[3]
Combes SynthesisAniline, β-DiketoneAcid catalyst (e.g., H₂SO₄, PPA)100-140°CGoodGood yields for 2,4-disubstituted quinolines.[2]Use of strong acids.[4]
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or Base catalystVaries (can be mild)Good to excellentHighly versatile for a wide variety of substituted quinolines.[1][2]Starting materials can be less accessible.[1]
Modern Methods
Microwave-Assisted Synthesis (Friedländer)2-Aminobenzophenone, Cyclic ketoneAcetic acid160°C, 5 minExcellentDrastically reduced reaction times and high yields.[5]Requires specialized microwave reactor.
Microwave-Assisted Synthesis (Skraup)Anilines, GlycerolH₂SO₄200°CFair to goodReduced reaction time compared to conventional heating.[3]Still requires harsh acidic conditions.
Multicomponent Reaction (Povarov-type)Aniline, Aldehyde, AlkeneI₂ (catalyst)VariesGoodAtom-economical, single-step synthesis of complex quinolines.[6]Mechanism can be complex.
Multicomponent Reaction (NbCl₅ promoted)Aniline, Aldehyde, AlkyneNbCl₅Room temperature, 1-2 hGood to high (79-98%)Mild conditions and good to high yields.[7]Use of a Lewis acid catalyst.
Transition-Metal-Catalyzed (Cu-catalyzed)Aryl aldehydes, Anilines, Acrylic acidCopper catalystAerobic conditionsHighHigh chemo- and regioselectivity, excellent functional-group tolerance.[8]Requires a metal catalyst.

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols for the key classical and modern quinoline synthesis methods are provided below. These protocols are representative examples and may require optimization for specific substrates.

Classical Method: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add the oxidizing agent (e.g., nitrobenzene) portion-wise to the mixture.

  • Carefully heat the reaction mixture to initiate the reaction, which is highly exothermic. Cooling may be necessary to control the temperature.[2]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.[1]

  • After cooling, the reaction mixture is poured into water and neutralized with a strong base (e.g., NaOH).

  • The crude quinoline is then isolated by steam distillation and purified.[9]

Classical Method: Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Acetylacetone

  • Copper-based Metal-Organic Framework (MOF) catalyst (e.g., Cu-BTC)

  • Toluene

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).

  • Add toluene (5 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and separate the catalyst by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[10]

Modern Method: Microwave-Assisted Three-Component Synthesis of a Quinoline Derivative

Materials:

  • Formyl-quinoline derivative (0.05 mmol)

  • Heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)

  • Cyclic 1,3-diketone (0.05 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

Procedure:

  • In a microwave-safe vessel, combine the formyl-quinoline derivative, the heterocyclic amine, and the cyclic 1,3-diketone.

  • Add DMF as the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W.[11]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The solid product is collected by filtration, washed with ethanol, and dried.[12]

Visualization of Synthetic Strategies

The following diagrams illustrate key concepts in the synthesis of quinolines, from reaction workflows to simplified mechanisms.

Quinoline_Synthesis_Workflow Target Target Quinoline (Substitution Pattern) Classical Classical Methods (Skraup, Friedländer, etc.) Target->Classical Unsubstituted/ Simple Substitution Modern Modern Methods (Microwave, MCR, etc.) Target->Modern Complex/Diverse Substitution Considerations Considerations: - Starting Material Availability - Reaction Conditions (Harsh/Mild) - Yield & Purity Requirements - Green Chemistry Principles Classical->Considerations Modern->Considerations Protocol Select & Optimize Experimental Protocol Considerations->Protocol

Caption: A decision workflow for selecting a quinoline synthesis method.

Friedlander_vs_Skraup cluster_Skraup Skraup Synthesis cluster_Friedlander Friedländer Synthesis Skraup_Reactants Aniline + Glycerol Skraup_Intermediate Acrolein intermediate Skraup_Reactants->Skraup_Intermediate Dehydration Skraup_Product Unsubstituted/Simple Quinoline Skraup_Intermediate->Skraup_Product Cyclization & Oxidation Skraup_Conditions Harsh: H₂SO₄, >150°C Skraup_Product->Skraup_Conditions Friedlander_Reactants 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl Friedlander_Intermediate Aldol/Knoevenagel adduct Friedlander_Reactants->Friedlander_Intermediate Condensation Friedlander_Product Polysubstituted Quinoline Friedlander_Intermediate->Friedlander_Product Cyclodehydration Friedlander_Conditions Milder: Acid or Base catalyst Friedlander_Product->Friedlander_Conditions

Caption: A comparison of the Skraup and Friedländer synthesis pathways.

Modern_Synthesis_Advantages Modern_Methods Modern Synthesis Methods Microwave Microwave-Assisted Modern_Methods->Microwave Increased Rate MCR Multicomponent Reactions Modern_Methods->MCR Increased Complexity Transition_Metal Transition-Metal Catalysis Modern_Methods->Transition_Metal High Selectivity Green_Chem Green Chemistry Approaches Microwave->Green_Chem Energy Efficiency MCR->Green_Chem Atom Economy Transition_Metal->Green_Chem Lower Catalyst Loading

Caption: Key advantages of modern quinoline synthesis methods.

References

In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold, a cornerstone in antimalarial drug discovery, has garnered significant attention for its potent anticancer properties. This guide provides a comparative analysis of the in vitro cytotoxicity of various 4-aminoquinoline derivatives against several cancer cell lines. The data presented herein is collated from recent studies, offering a valuable resource for identifying promising lead compounds and understanding their mechanisms of action.

Comparative Cytotoxicity Data

The cytotoxic activity of 4-aminoquinoline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following tables summarize the cytotoxic profiles of several derivatives against various cancer cell lines, providing a direct comparison of their potency.

Compound/DerivativeCell LineGI50 (µM)[1]
Reference Compounds
Chloroquine (CQ)MDA-MB-46824.36
MCF-720.72
AmodiaquineMDA-MB-4687.35
MCF-711.52
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
MCF-736.77
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-46810.85
MCF-78.22
(7-Chloro-quinolin-4-yl)-(2-diethylamino-ethyl)-amineMDA-MB-46811.01
MCF-751.57
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47
MCF-713.78
N,N-Dimethyl-N'-(7-trifluoromethyl-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-46812.85
MCF-714.47
N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46814.09
MCF-712.53
(7-Fluoro-quinolin-4-yl)-(2-pyrrolidin-1-yl-ethyl)-amineMDA-MB-46813.72
MCF-711.89

Table 1: Comparative growth inhibition (GI50) of 4-aminoquinoline derivatives against human breast cancer cell lines MDA-MB-468 and MCF-7.

Compound/DerivativeCell LineIC50 (µM)
2-Morpholino-4-anilinoquinoline Derivatives
Derivative 3cHepG211.42[2]
Derivative 3dHepG28.50[2]
Derivative 3eHepG212.76[2]

Table 2: Half-maximal inhibitory concentration (IC50) of novel 2-morpholino-4-anilinoquinoline derivatives against the human liver cancer cell line HepG2.

Experimental Protocols

Accurate and reproducible evaluation of cytotoxicity is paramount in drug discovery. The following are detailed protocols for standard in vitro assays used to assess the cytotoxic effects of 4-aminoquinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinoline derivatives and incubate for the desired period (e.g., 72 hours).[3]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[3]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells, which is a marker of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds. Include appropriate controls: untreated cells (low control) and cells treated with a lysis buffer (high control).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[4] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[4]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Stop Solution Addition: Add 50 µL of stop solution to each well.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4] The cytotoxicity is calculated as: % Cytotoxicity = [(Test Sample - Low Control) / (High Control - Low Control)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis in cells by treating them with the 4-aminoquinoline derivatives. Harvest the cells (including any floating cells) by trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add 4-Aminoquinoline Derivatives (Varying Concentrations) incubation_24h->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay ldh_assay LDH Assay incubation_treatment->ldh_assay apoptosis_assay Annexin V/PI Assay incubation_treatment->apoptosis_assay read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance apoptosis_assay->read_absorbance calculate_ic50 Calculate IC50/GI50 Values read_absorbance->calculate_ic50 compare_potency Compare Potency of Derivatives calculate_ic50->compare_potency

Cytotoxicity Evaluation Workflow
Signaling Pathway

Some 4-aminoquinoline derivatives have been shown to induce apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway and induction of endoplasmic reticulum (ER) stress.[6][7]

G derivative 4-Aminoquinoline Derivative er_stress ER Stress derivative->er_stress pi3k PI3K derivative->pi3k Inhibition caspase8 Caspase-8 er_stress->caspase8 Activation akt Akt pi3k->akt Inhibition mtor mTOR akt->mtor Inhibition beclin1 Beclin-1 mtor->beclin1 Inhibition lc3 LC3-I -> LC3-II beclin1->lc3 Activation autophagy Autophagy lc3->autophagy caspase3 Caspase-3 caspase8->caspase3 Activation parp PARP Cleavage caspase3->parp Activation apoptosis Apoptosis parp->apoptosis

Apoptosis & Autophagy Induction

References

Unlocking Potential: A Comparative Guide to Quinoline-Based Inhibitors in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline-based inhibitors through molecular docking studies. The information presented herein is collated from recent scientific literature to aid in the rational design and development of novel therapeutics.

Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.[1] Molecular docking studies are a cornerstone of modern drug discovery, providing valuable insights into the binding interactions between small molecules and their biological targets at a molecular level.[1][2] This guide presents a comparative overview of docking studies performed on various quinoline derivatives, offering a valuable resource for researchers in the field.[2]

Comparative Docking Performance of Quinoline-Based Inhibitors

The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds, guiding the synthesis and development of more potent inhibitors.[1] The following table summarizes the docking scores and binding energies of selected quinoline derivatives against their respective protein targets. Lower energy values are indicative of more favorable interactions.[3]

Compound/DerivativeTarget ProteinPDB CodeDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Quinoline Derivative 4fEGFRNot SpecifiedStrong Interaction-[2]
Quinoline Derivative 13Topoisomerase 1Not SpecifiedWorthy InhibitionIC50: 0.278 µM[4]
Quinoline Derivative 4cTubulin (Colchicine site)Not SpecifiedGood InteractionIC50: 17 ± 0.3 μM[5]
Quinoline-4(1H)-one Derivative Q2VEGFR-2Not Specified-14.65 to -11.31-[6]
Quinoline-Isatin Hybrid 13VEGFR-2Not SpecifiedStrong InhibitionIC50: 69.11 nM[7]
Quinoline-Pyrimidine Hybrid 4HIV Reverse Transcriptase4I2P-10.67-[8]
Thiopyrano[2,3-b]quinoline Deriv. 4CB1a2IGR-6.1-[9][10]
Quinoline Derivative 7STK106I2Y-7.9-[11]
4-Anilinoquinoline-3-carbonitrile 44EGFR KinaseNot Specified-IC50: 7.5 nM[12]

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. The following section outlines a typical experimental protocol based on the reviewed literature.[1][3]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the quinoline derivatives are sketched and converted to 3D structures. Energy minimization is then performed using force fields like Merck Molecular Force Field (MMFF94).[1][13] The final structures are saved in a suitable format (e.g., PDB) for docking.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1] The protein is prepared by removing water molecules and other non-essential heteroatoms.[3] Hydrogen atoms are added, and appropriate charges and bond orders are assigned.[3] The protein structure is then minimized to relieve any steric clashes.[1]

2. Docking Simulation:

  • Software: A variety of software packages are used for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid are crucial parameters that can influence the docking results.[1][14]

  • Docking Algorithm: The docking program explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The algorithm aims to find the pose with the lowest binding energy, which represents the most stable binding mode.[1]

3. Analysis of Results:

  • Binding Affinity: The docking score or binding energy is used to estimate the binding affinity of the ligand for the protein.[1]

  • Interaction Analysis: The binding poses of the top-ranked ligands are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) with the amino acid residues in the active site.[12]

Visualizing Docking Workflows and Signaling Pathways

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.[1]

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (from PDB) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock analysis Analysis of Results (Binding Affinity, Interactions) dock->analysis vis Visualization analysis->vis

A generalized workflow for comparative molecular docking studies.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr Binds ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor Quinoline Derivative (Inhibitor) inhibitor->egfr Inhibits

EGFR signaling pathway, a target for quinoline-based inhibitors.

References

A Researcher's Guide to Quinoline Compounds: Cross-Validating Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and computational data for quinoline compounds, a class of heterocyclic molecules with significant therapeutic potential. By juxtaposing experimental findings with computational predictions, this document offers a deeper understanding of their biological activities and the methodologies used to assess them.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological effects. This guide delves into the critical process of cross-validating experimental data with computational models, a crucial step in modern drug discovery to enhance the efficiency and accuracy of identifying promising lead compounds.

Comparative Analysis of Predicted and Experimental Bioactivity

The synergy between in silico and in vitro studies is paramount for accelerating drug discovery. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide rapid screening and prediction of the biological activity of novel compounds. However, experimental validation remains the gold standard for confirming these predictions. This section presents a comparative analysis of computational predictions and experimental results for various quinoline derivatives.

Molecular Docking Scores vs. Experimental Inhibition Data

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a score that estimates the strength of the binding affinity. This is often correlated with experimental measures of inhibition, such as the half-maximal inhibitory concentration (IC50).

Quinoline DerivativeTarget ProteinComputational MethodPredicted Binding Affinity (Docking Score, kcal/mol)Experimental AssayExperimental Potency (IC50, µM)Reference
Compound 4f EGFRMolecular Docking-EGFR Inhibition Assay0.015 ± 0.001[1]
Pyrimidine-containing quinoline (Compound 4 )HIV Reverse TranscriptaseMolecular Docking-10.67HIV Reverse Transcriptase BioassayNot explicitly stated, but showed potent activity[2]
Rilpivirine (Standard)HIV Reverse TranscriptaseMolecular Docking-8.56HIV Reverse Transcriptase BioassayNot explicitly stated[2]
Chalcone-substituted quinoline (Compound 13 )Topoisomerase 1 (Topo 1)Molecular DockingNot specifiedTopo 1 Inhibition Assay0.278[3]
Camptothecin (Reference)Topoisomerase 1 (Topo 1)Not ApplicableNot ApplicableTopo 1 Inhibition Assay0.224[3]

Note: A lower docking score generally indicates a higher predicted binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

QSAR Model Predictions vs. Experimental Antimalarial Activity

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are trained on a set of compounds with known activities and then used to predict the activity of new, untested molecules. The predictive power of a QSAR model is assessed by its correlation coefficient (r²) for an external test set.

QSAR ModelOrganismPredicted Activity MetricCorrelation Coefficient (r²_test)Experimental ValidationKey FindingsReference
2D/3D-QSARPlasmodium falciparum-logIC50CoMFA = 0.878, CoMSIA = 0.876, 2D-QSAR = 0.845Synthesis and biological evaluation of ten quinoline derivativesThe QSAR models accurately predicted the antimalarial activity of the newly synthesized compounds.
CoMFA, CoMSIA, HQSARPlasmodium falciparumpIC50r²_pred = 0.63 (CoMFA), 0.61 (CoMSIA), 0.72 (HQSAR)In vitro testing of 12 compoundsThe developed models showed significant predictive ability for the antimalarial activity of quinoline-based derivatives.

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of reliable scientific data. This section outlines the key protocols for the experimental assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Seeding and Treatment:

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinoline compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

2. MTT Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

3. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

1. Reaction Setup:

  • In a 96-well plate, add the test quinoline compound at various concentrations.

  • Add the recombinant human EGFR kinase enzyme and a suitable substrate (e.g., a synthetic peptide).

2. Kinase Reaction Initiation:

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

3. Detection:

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays that quantify the amount of ADP produced.

4. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Computational Methodologies

Computational approaches play a vital role in modern drug discovery by enabling the rapid screening of large compound libraries and providing insights into the molecular mechanisms of drug action.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies.

1. Ligand and Protein Preparation:

  • Ligand: The 3D structures of the quinoline derivatives are generated and their energy is minimized using a suitable force field.

  • Protein: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

2. Docking Simulation:

  • A docking software (e.g., AutoDock, Glide) is used to predict the binding pose of the ligand in the active site of the protein.

  • A grid box is defined around the active site to specify the search space for the docking algorithm.

  • The software generates multiple binding poses and ranks them based on a scoring function that estimates the binding affinity.

3. Analysis of Results:

  • The top-ranked poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

  • The docking scores are used to rank the compounds based on their predicted binding affinity.

Visualizing the Cross-Validation Workflow and Biological Pathways

To further elucidate the processes involved in the cross-validation of quinoline compounds and their biological targets, the following diagrams illustrate a typical workflow and a key signaling pathway.

CrossValidationWorkflow cluster_computational Computational Screening cluster_experimental Experimental Validation QSAR QSAR Modeling Synthesis Chemical Synthesis QSAR->Synthesis Docking Molecular Docking Docking->Synthesis DFT DFT Calculations Spectroscopy Spectroscopic Analysis (e.g., NMR) DFT->Spectroscopy Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase Assay) Synthesis->EnzymeAssay Synthesis->Spectroscopy Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification EnzymeAssay->Lead_Identification Spectroscopy->DFT Correlation Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->QSAR Iterative Design Lead_Optimization->Docking Iterative Design

A typical workflow for the cross-validation of computational and experimental data in drug discovery.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibition

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-quinolinamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-3-quinolinamine (CAS No. 36825-34-0) is publicly available. The following disposal procedures are based on general principles for handling halogenated organic compounds and aromatic amines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a halogenated aromatic amine, this compound is classified as hazardous waste and requires specialized disposal methods. Improper disposal can lead to environmental contamination and potential health risks.

Waste Characterization and Segregation

Proper segregation of chemical waste is the first critical step in the disposal process. This compound waste should never be mixed with non-hazardous or non-halogenated waste streams.

Table 1: Waste Classification and Segregation

Waste TypeDescriptionRecommended Container
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, and contaminated lab supplies (e.g., silica gel, filter paper).Labeled, sealed, and chemically resistant container for solid halogenated organic waste.
Liquid Waste Unused or expired solutions of this compound, reaction mixtures, and solvent rinses.Labeled, sealed, and chemically resistant container for liquid halogenated organic waste. Aqueous solutions should be collected separately from organic solutions.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. The following protocol outlines the necessary steps for the proper disposal of this compound waste.

  • Waste Collection:

    • Use dedicated, clearly labeled, and chemically compatible containers for collecting solid and liquid waste.[1]

    • Ensure containers are in good condition with secure, threaded caps to prevent leaks or spills.

    • Label containers with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture. Do not use abbreviations or chemical formulas.

  • Waste Storage:

    • Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.

    • Utilize secondary containment to prevent the spread of material in case of a leak.

    • Keep the storage area cool and dry, away from incompatible materials such as strong oxidizing agents.

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide a detailed inventory of the waste, including the chemical name and quantity.

    • Complete all required waste disposal forms as mandated by your institution and the disposal company.

  • Spill Management:

    • Minor Spills: In the event of a small spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat. Use an inert absorbent material like vermiculite or sand to contain and collect the spilled substance. Place the absorbed material into a sealed and labeled container for hazardous waste disposal.

    • Major Spills: For large spills, immediately evacuate the area and alert your institution's emergency response team and EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal Arrangement cluster_final Final Disposal CollectSolid Collect Solid Waste in Designated Container StoreWaste Store in Secondary Containment in SAA CollectSolid->StoreWaste CollectLiquid Collect Liquid Waste in Designated Container CollectLiquid->StoreWaste ContactEHS Contact EHS/Waste Disposal Company StoreWaste->ContactEHS Documentation Complete Waste Disposal Forms ContactEHS->Documentation Pickup Scheduled Waste Pickup Documentation->Pickup Incineration Incineration at a Regulated Facility Pickup->Incineration

Caption: Disposal workflow for this compound.

Recommended Disposal Method

The primary recommended disposal method for halogenated organic compounds like this compound is incineration at a licensed hazardous waste disposal facility. These facilities are equipped with specialized incinerators and emission control systems to ensure the complete destruction of the compound and to capture any harmful byproducts.[2][3]

Personal Protective Equipment (PPE)

When handling this compound and its waste, it is crucial to wear appropriate personal protective equipment to minimize exposure.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationPurpose
Gloves Chemically resistant (e.g., nitrile or neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors.

Logical Relationship of Safety Measures

SafetyMeasures cluster_hazard_assessment Hazard Assessment cluster_control_measures Control Measures cluster_safe_disposal Safe Disposal Compound This compound (Halogenated Aromatic Amine) Hazards Potential Toxicity Environmental Hazard Compound->Hazards PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Hazards->PPE EngineeringControls Engineering Controls (Fume Hood) Hazards->EngineeringControls AdminControls Administrative Controls (SOPs, Training) Hazards->AdminControls Segregation Waste Segregation PPE->Segregation EngineeringControls->Segregation AdminControls->Segregation Containerization Proper Containerization Segregation->Containerization Disposal Licensed Disposal Service Containerization->Disposal

Caption: Interrelationship of safety protocols for handling this compound.

References

Navigating the Safe Handling of 4-Bromo-3-quinolinamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 4-Bromo-3-quinolinamine, a key building block in various research applications. The following protocols are synthesized from safety data for structurally related halogenated aromatic amines and should be used in conjunction with a comprehensive, substance-specific risk assessment before commencing any laboratory work.

Personal Protective Equipment (PPE): A Multi-Laden Defense

A robust personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide primary protection against splashes; a face shield offers broader protection, especially during tasks with a higher risk of splashing.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended)To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a chemical fume hood or if engineering controls are insufficient to control airborne concentrations.

Hazard Summary for Structurally Similar Compounds

Compound CAS No. Hazard Classification
3-Bromoquinoline 5332-24-1Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure) (Category 3)[1][2]
4-Bromo-N,N-dimethylaniline 586-77-6Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A)
4-Bromophenol 106-41-2Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2)[3]

Physicochemical Properties of Related Compounds

Understanding the physical and chemical properties of similar compounds can provide insights into the behavior of this compound.

Property Value Compound
Molecular Weight 223.07 g/mol 3-Bromo-quinolin-4-ylamine[4]
Melting Point 52 - 54 °C4-Bromo-N,N-dimethylaniline
Boiling Point 264 °C4-Bromo-N,N-dimethylaniline
log Pow 3.033-Bromoquinoline[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for ensuring both personal safety and experimental integrity.

  • Pre-Handling Preparation :

    • Risk Assessment : Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, products, and byproducts.

    • Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

    • Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly.

  • Handling the Compound :

    • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.

    • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust inhalation.

    • Dissolving : When preparing solutions, add the solid to the solvent slowly and carefully to avoid splashing.

    • Reactions : All chemical reactions involving this compound must be conducted within a certified chemical fume hood.

  • Post-Handling Procedures :

    • Decontamination : Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Glove Removal : Remove gloves using the proper technique to avoid skin contact with any residual contamination.

    • Hand Washing : Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), must be segregated as halogenated organic waste.[5] Do not mix with non-halogenated waste streams.

  • Waste Containers :

    • Solutions : Collect solutions in a clearly labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.

    • Contaminated Solids : Place contaminated labware and other solid waste in a designated solid hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships, the following diagrams have been created.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling risk_assessment Conduct Risk Assessment check_emergency_equipment Check Emergency Equipment risk_assessment->check_emergency_equipment verify_fume_hood Verify Fume Hood check_emergency_equipment->verify_fume_hood don_ppe Don All Required PPE verify_fume_hood->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_reaction Conduct Reaction prepare_solution->conduct_reaction decontaminate_area Decontaminate Work Area conduct_reaction->decontaminate_area dispose_waste Segregate & Dispose Waste decontaminate_area->dispose_waste remove_ppe Properly Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

G Hazard and PPE Correlation cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment inhalation Inhalation of Dust/Vapors fume_hood Chemical Fume Hood inhalation->fume_hood Mitigated by respirator NIOSH-Approved Respirator inhalation->respirator Mitigated by skin_contact Skin Contact gloves Chemical-Resistant Gloves skin_contact->gloves Mitigated by lab_coat Lab Coat skin_contact->lab_coat Mitigated by eye_contact Eye Contact goggles Chemical Splash Goggles eye_contact->goggles Mitigated by face_shield Face Shield eye_contact->face_shield Mitigated by ingestion Ingestion ingestion->fume_hood Reduced risk with ingestion->gloves Reduced risk with

Caption: The relationship between potential hazards and the corresponding protective equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.